5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
Description
Properties
IUPAC Name |
2-(hydroxymethyl)-5-phenylmethoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-8-11-6-12(16)13(7-14-11)17-9-10-4-2-1-3-5-10/h1-7,15H,8-9H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJLZADTSIIYBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CNC(=CC2=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728634 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
59281-14-0 | |
| Record name | 5-(benzyloxy)-2-(hydroxymethyl)-1,4-dihydropyridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
Abstract: This technical guide provides an in-depth analysis of the physicochemical properties of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on the molecule's identity, structure, spectroscopic profile, and core physicochemical characteristics. Furthermore, it presents detailed experimental protocols for property determination and contextualizes the compound's relevance within the broader landscape of drug discovery, leveraging the strategic importance of the pyridin-4-ol scaffold.
Introduction: The Pyridin-4-ol Scaffold in Modern Drug Discovery
The pyridine ring system is one of the most prolific heterocyclic scaffolds in pharmaceutical science, forming the core of numerous FDA-approved drugs.[1][2] Its utility stems from its unique electronic properties, ability to participate in hydrogen bonding, and its role as a bioisostere for a phenyl ring, which can favorably modulate properties like solubility and metabolic stability.[3] Specifically, pyridin-4-ol and its tautomeric form, pyridin-4(1H)-one, are considered "privileged scaffolds" due to their frequent appearance in a wide array of biologically active agents.[3] These structures are pivotal in designing molecules for diverse therapeutic targets, including kinases, chemokine receptors, and various enzymes.[3][4][5]
This compound is a functionalized derivative within this class. Its structure combines the core pyridin-4-ol ring with a hydroxymethyl group and a benzyloxy substituent. These additions provide multiple points for further chemical modification, making it a versatile intermediate for library synthesis, while also influencing its intrinsic physicochemical properties. Understanding these properties is a critical first step in the rational design of novel therapeutics, as they directly govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide offers a detailed examination of this compound from a drug development perspective.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to establish its precise identity. This compound exists in a tautomeric equilibrium with its pyridin-4(1H)-one form. Spectroscopic and theoretical data suggest that the pyridone form is generally more stable.[3]
The key identifiers for this compound are summarized below.
| Identifier | Data | Source(s) |
| Chemical Name | This compound | [6][] |
| Synonym/Tautomer | 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one | [8][9] |
| CAS Number | 165948-37-8 (ol form); 59281-14-0 (one form) | [][8][10] |
| Molecular Formula | C₁₃H₁₃NO₃ | [6][][8] |
| Molecular Weight | 231.25 g/mol | [][8] |
| IUPAC Name | 2-(hydroxymethyl)-5-(phenylmethoxy)-1H-pyridin-4-one | [] |
| InChI Key | IWJLZADTSIIYBX-UHFFFAOYSA-N | [] |
| SMILES | C1=CC=C(C=C1)COC2=CNC(=CC2=O)CO | [] |
Core Physicochemical Properties
The physicochemical properties of a compound are the primary determinants of its behavior in both in vitro and in vivo systems. These parameters are essential for formulation development, predicting bioavailability, and understanding potential liabilities.
| Property | Value | Significance in Drug Development | Source(s) |
| Appearance | Light brown solid | Indicates purity and handling requirements. | [8] |
| Boiling Point | 463.4°C at 760 mmHg | High boiling point suggests low volatility and strong intermolecular forces. | [10] |
| Density | 1.27 g/cm³ | Useful for formulation, processing, and packaging calculations. | [10] |
| LogP (Octanol/Water) | 1.446 | Suggests a balance between hydrophilicity and lipophilicity, a favorable range for oral bioavailability. | [10] |
| Polar Surface Area (PSA) | 62.32 Ų | This value is well within the desirable range (<140 Ų) for good cell membrane permeability. | [10] |
| Flash Point | 234°C | High flash point indicates low flammability under standard lab conditions. | [10] |
| Refractive Index | 1.618 | A fundamental optical property used in quality control and characterization. | [10] |
Spectroscopic Profile
Spectroscopic analysis provides an empirical fingerprint of a molecule's structure, confirming its identity and purity.
Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy is invaluable for elucidating the hydrogen framework of a molecule. The spectrum for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one provides clear, assignable signals.
-
Spectrum Details: 300 MHz in DMSO-d₆[8]
-
Interpretation:
-
δ 11.08 (br s, 1H): This broad singlet corresponds to the acidic proton of the N-H group in the pyridone tautomer, confirming its presence in solution.
-
δ 7.51-7.28 (m, 6H): This multiplet represents the five protons of the phenyl ring on the benzyloxy group and the C6-H proton on the pyridine ring.
-
δ 6.16 (br s, 1H): A broad singlet likely corresponding to the C3-H proton on the pyridine ring.
-
δ 5.56 (br s, 1H): This signal is attributed to the hydroxyl proton of the CH₂OH group.
-
δ 5.01 (s, 2H): A sharp singlet for the two benzylic protons (O-CH₂-Ph).
-
δ 4.34 (s, 2H): A singlet corresponding to the two protons of the hydroxymethyl group (C-CH₂-OH).
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Technique: LC-MS[8]
-
Result: (M-H)⁻ = 232 (Note: The source reports (M-H)⁺ = 232, which is likely a typographical error and should be interpreted as the deprotonated molecule in negative ion mode or, more plausibly, the protonated molecule (M+H)⁺ in positive ion mode, consistent with the molecular weight of 231.25).[8] This result confirms the mass of the parent molecule.
Synthesis and Purification
Understanding the synthesis of a compound is crucial for ensuring its quality, scalability, and cost-effectiveness. A common and efficient route to synthesize 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one has been reported.[8]
Synthetic Scheme
The synthesis involves the conversion of a pyran-4-one precursor into the desired pyridin-4(1H)-one through a reaction with an ammonia source.
Caption: Synthetic workflow for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one.
Step-by-Step Laboratory Protocol
This protocol is adapted from established literature procedures.[8] The causality behind each step is explained to provide field-proven insight.
-
Vessel Preparation: In a suitable reaction vessel equipped with a stirrer and condenser, suspend 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (1.0 eq) in a mixture of industrial methylated spirit (IMS) and water.
-
Rationale: The mixed solvent system is chosen to ensure the starting material is adequately suspended for reaction, while also being compatible with the aqueous reagent.
-
-
Reagent Addition: Heat the suspension to 70°C. Slowly add an aqueous solution of ammonium hydroxide (NH₄OH) to the vessel.
-
Rationale: Slow addition at an elevated temperature controls the reaction rate and prevents potential exotherms. Ammonium hydroxide serves as the nitrogen source for the ring transformation from a pyranone to a pyridinone.
-
-
Reaction: Maintain the reaction mixture at 70°C with continuous stirring for 18 hours.
-
Rationale: The extended reaction time and consistent temperature ensure the reaction proceeds to completion, maximizing the yield.
-
-
Work-up and Isolation: After 18 hours, cool the reaction mixture to room temperature. Dilute the mixture with additional water and continue stirring for 30 minutes.
-
Rationale: Cooling and dilution cause the product, which is less soluble in the cold aqueous mixture, to precipitate out of the solution, facilitating its isolation.
-
-
Purification: Collect the resulting solid product by filtration. Wash the solid with cold water to remove any residual soluble impurities.
-
Rationale: Filtration is a standard, robust method for isolating solid products from a liquid phase. A cold water wash is effective at removing inorganic salts without significantly dissolving the desired product.
-
-
Drying: Dry the collected solid under vacuum to afford the final product as a light brown solid.
-
Rationale: Vacuum drying efficiently removes residual solvents without requiring high temperatures that could degrade the compound.
-
Physicochemical Properties and Drug Development Implications
The journey of a molecule from a lab curiosity to a viable drug candidate is heavily influenced by its physicochemical properties.
Caption: Relationship between core properties and drug development potential.
-
Solubility and Permeability (LogP & PSA): With a LogP of ~1.4 and a PSA of ~62 Ų, this molecule sits in a favorable region of chemical space for oral drug candidates, often referred to as "Lipinski's Rule of Five" space. The LogP suggests a good balance between the aqueous solubility needed for dissolution in the gut and the lipid solubility required to permeate cellular membranes.[10] The PSA value is well below the common upper limit of 140 Ų, indicating that passive diffusion across membranes is likely not a major obstacle.[10]
-
Target Engagement (Hydrogen Bonding): The presence of the pyridone N-H, the carbonyl oxygen, and the two hydroxyl groups makes the molecule an adept hydrogen bond donor and acceptor.[3] This is a critical feature for molecular recognition and binding to biological targets like enzyme active sites or protein receptors.
Conclusion
This compound is a well-characterized compound with a suite of physicochemical properties that make it an attractive scaffold and intermediate in drug discovery. Its balanced lipophilicity, favorable polar surface area, and rich hydrogen bonding capacity are hallmarks of a promising molecular framework. The straightforward and high-yielding synthesis further enhances its utility for researchers. This guide provides the foundational data and experimental context necessary for professionals to effectively utilize this compound in the pursuit of novel therapeutics.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-(Benzyloxy)-2-(hydroxymethyl)-4-pyridinol [chemicalbook.com]
- 8. This compound | 59281-14-0 [chemicalbook.com]
- 9. 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one [cymitquimica.com]
- 10. 5-(benzyloxy)-2-(hydroxymethyl)-4-pyridinol, CasNo.165948-37-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
An In-depth Technical Guide to the Biological Activity of Novel Pyridoxine Derivatives
Introduction: Beyond a Vitamin—The Therapeutic Potential of Pyridoxine Scaffolds
Pyridoxine, universally recognized as Vitamin B6, is a cornerstone of cellular metabolism. In its biologically active form, pyridoxal 5'-phosphate (PLP), it serves as an essential coenzyme for over 140 distinct enzymatic reactions, governing everything from amino acid synthesis to the production of neurotransmitters like serotonin and dopamine.[1][2] This inherent biological importance makes the pyridoxine molecule a "biologically privileged" scaffold—a foundational structure ripe for chemical modification to create novel therapeutic agents.[3][4]
The rationale for developing novel pyridoxine derivatives is multifaceted. By chemically modifying the pyridoxine core, researchers aim to:
-
Enhance Bioavailability and Cellular Uptake: Leveraging the natural transport systems for Vitamin B6 can facilitate the delivery of conjugated drugs or modified derivatives into cells and tissues.[5]
-
Target Specific Pathological Pathways: Modifications can be designed to inhibit specific enzymes or interact with cellular targets implicated in disease with greater potency and selectivity than the parent molecule.
-
Overcome Drug Resistance: Novel derivatives can present new mechanisms of action to circumvent established resistance in microbes or cancer cells.
-
Reduce Off-Target Toxicity: By conjugating highly toxic agents (like doxorubicin) to a pyridoxine moiety, it is possible to alter their mechanism of action and improve their safety profile.[6][7]
This guide provides an in-depth exploration of the diverse biological activities of these novel derivatives, details the rigorous methodologies used for their evaluation, and offers insights into the structure-activity relationships that drive their therapeutic potential.
Chapter 1: The Landscape of Biological Activity
Chemical modifications to the pyridoxine ring have unlocked a remarkable breadth of biological activities. These derivatives often function by mimicking the natural coenzyme PLP to interact with enzyme active sites or by leveraging the unique chemical properties of the pyridine ring and its substituents.
Antimicrobial and Antifungal Activity
A significant area of research has focused on developing pyridoxine derivatives as potent antimicrobial agents, particularly against biofilm-forming bacteria, which are notoriously resistant to conventional antibiotics.
-
Mechanism of Action: A primary strategy involves the synthesis of quaternary ammonium salts of pyridoxine.[8] These cationic compounds are thought to target and disrupt the integrity of the bacterial cellular membrane, a mechanism common to other quaternary ammonium antiseptics.[8] This disruption leads to leakage of cellular contents and cell death. Furthermore, Schiff base derivatives of pyridoxine have shown promise, with their biological activity often enhanced upon chelation with metal ions, which increases their lipophilic nature and ability to penetrate microbial cells.[9][10]
-
Key Findings:
-
Novel quaternary bis-ammonium pyridoxine derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 0.25–16 µg/mL, a potency comparable or superior to established antiseptics like chlorhexidine and benzalkonium chloride.[8]
-
Crucially, select derivatives show high efficacy against bacteria embedded in biofilms, a major challenge in clinical settings.[11] One lead compound was particularly effective against biofilm-embedded Staphylococcus aureus and Staphylococcus epidermidis.[11]
-
Conjugating pyridoxine with fluoroquinolones has also been explored, yielding hybrid molecules with potent antibacterial activity and favorable in vivo toxicity profiles in murine models.[12]
-
Anticancer Activity
The pyridoxine scaffold is being actively investigated for the development of novel anticancer agents through several distinct mechanisms.
-
Enzyme Inhibition: Halogenated pyridoxine analogues have been synthesized as active site-directed irreversible inhibitors of thymidylate synthase.[13][14] This enzyme is a critical target in cancer chemotherapy because it is the sole de novo source for thymidylate, a necessary component of DNA biosynthesis.[14] These analogues form a reversible complex with the enzyme before reacting irreversibly with the catalytic site.[13][14]
-
Drug Conjugation and Modified Mechanisms: Doxorubicin, a potent but highly cardiotoxic chemotherapy agent, has been conjugated with pyridoxine to create novel derivatives.[6][7] One such derivative, DOX-2, exhibited a remarkable shift in its mechanism of action. Unlike parent doxorubicin, which intercalates with DNA, DOX-2 does not interact with nuclear DNA but instead induces apoptosis via the mitochondrial pathway and obstructs the cell cycle.[5][6] This change in mechanism was accompanied by a higher selectivity for cancer cells and a more promising safety profile in normal cells.[5][7]
-
Targeting Estrogen-Dependent Cancers: A series of pyridoxine derivatives with a trans-stilbene scaffold have been synthesized.[3] Two of these compounds showed high activity and selectivity against the estrogen-dependent MCF-7 breast cancer cell line, with IC50 values in the low micromolar range.[3] Their intense blue fluorescence also allowed for visualization within the cytoplasm and nucleus of the cells.[3]
Neuroprotective Effects
The inherent role of Vitamin B6 in the nervous system makes its derivatives prime candidates for neuroprotective agents. Different forms and derivatives of Vitamin B6 exert neuroprotection through distinct mechanisms.[2]
-
Antioxidant and Anti-inflammatory Activity: Pyridoxine can bolster the endogenous antioxidant system, which is crucial for mitigating the oxidative stress that drives many neurodegenerative disorders.[2] It has been shown to suppress key inflammatory pathways (like TLR4/NF-κB), reduce reactive oxygen species (ROS), and inhibit the production of β-amyloid and tau hyperphosphorylation, which are hallmarks of Alzheimer's disease.[15]
-
Inhibition of Glutamate Excitotoxicity: Excess glutamate release is a major cause of neuronal damage. Pyridoxine has been shown to inhibit the release of glutamate from presynaptic nerve terminals in a dose-dependent manner.[16] This action is attributed to the suppression of Ca2+ influx through voltage-dependent calcium channels, a key step in vesicular glutamate release.[16]
-
Anti-Glycation Activity: Pyridoxamine, a vitamer of B6, is particularly effective at trapping reactive carbonyl species, thereby inhibiting the formation of Advanced Glycation End-products (AGEs).[2] These toxic products contribute to neuronal damage in diabetic and age-related neurodegeneration.[2]
Chapter 2: Methodologies for Assessing Biological Activity
The evaluation of novel pyridoxine derivatives requires a suite of robust and validated assays. The choice of methodology is dictated by the anticipated biological activity.
Workflow for Screening and Validation
A logical, multi-stage approach is essential for the efficient evaluation of newly synthesized compounds. This workflow ensures that resources are focused on the most promising candidates.
Caption: High-level workflow for the evaluation of novel pyridoxine derivatives.
Detailed Experimental Protocol: Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the MIC of novel pyridoxine derivatives against selected bacterial strains (e.g., S. aureus, E. coli).
Materials:
-
Test compounds (pyridoxine derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., Ciprofloxacin, Benzalkonium chloride).
-
Spectrophotometer (for OD600 measurement).
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into a tube of MHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:100 in fresh MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Compound Serial Dilution:
-
Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of the test compound to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum (from Step 1) to wells 1 through 11. This brings the final volume in each well to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Do not add bacteria to well 12.
-
-
Incubation:
-
Seal the plate (e.g., with a breathable film) and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).
-
Confirm by reading the optical density at 600 nm (OD600). The MIC well should have an OD600 similar to the sterility control (well 12).
-
Self-Validation and Controls:
-
Positive Control: A known antibiotic is run in parallel to ensure the assay is performing correctly and the bacteria are susceptible.
-
Growth Control (Well 11): Must show robust turbidity, confirming the viability of the inoculum.
-
Sterility Control (Well 12): Must remain clear, confirming the sterility of the medium and the plate.
Detailed Experimental Protocol: Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.
Objective: To determine the concentration at which novel pyridoxine derivatives reduce the viability of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Sterile 96-well cell culture plates.
-
Positive control (e.g., Doxorubicin).
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium only (no cells, blank) and wells with cells treated with vehicle (e.g., 0.1% DMSO) as the 100% viability control.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
-
Chapter 3: Structure-Activity Relationships and Mechanistic Insights
Understanding how specific structural modifications influence biological activity is the ultimate goal of medicinal chemistry. For pyridoxine derivatives, key positions on the pyridine ring are hotspots for modification.
Conceptual Framework for SAR
The biological effect of a derivative is a direct consequence of its chemical structure. Modifications at different positions can drastically alter properties like lipophilicity, steric hindrance, and electronic distribution, which in turn affect target binding and cellular penetration.
Caption: Structure-Activity Relationship (SAR) concepts for pyridoxine derivatives.
-
Positions 4' and 5': Modification at these positions, particularly with halogens, has been shown to be critical for the irreversible inhibition of enzymes like thymidylate synthase.[13] The phosphate group at the 5' position is also crucial for binding to the phosphate-binding pocket of many enzymes, mimicking the natural substrate.[14]
-
Position 2: The methyl group at the 2nd position plays an important role in the proper orientation and fixation of the molecule within the active site of enzymes like pyridoxal kinase.[17]
-
Pyridine Nitrogen: The quaternization of the ring nitrogen to create ammonium salts is a highly effective strategy for conferring broad-spectrum antimicrobial activity.[8] The length of the alkyl chains attached to this new quaternary center strongly correlates with lipophilicity and antibacterial potency.[8]
Data Summary: Comparative Biological Activity
The following table summarizes representative data for different classes of pyridoxine derivatives, illustrating the impact of structural changes on their biological potency.
| Derivative Class | Example Compound | Target Organism/Cell Line | Activity Metric | Potency | Reference |
| Quaternary Ammonium Salt | Compound 5c₁₂ | S. aureus, E. coli | MIC | 0.25-16 µg/mL | [8] |
| Doxorubicin Conjugate | DOX-2 | MCF-7 (Breast Cancer) | IC50 | 0.14 µM | [5] |
| Halogenated Analogue | 4',5'-dibromo-pyridoxine | Thymidylate Synthase | Kᵢ (Inhibition Constant) | Lower Kᵢ than chloro-analogue | [13][14] |
| Stilbene-based Analogue | trans-6-phenylethenyl deriv. | MCF-7 (Breast Cancer) | IC50 | 1.9–7.9 µM | [3] |
| Fluoroquinolone Conjugate | Compound 7 | Staphylococcus (in vivo) | Efficacy | Greater than Ciprofloxacin | [12] |
Conclusion and Future Directions
The pyridoxine scaffold has proven to be an exceptionally versatile platform for the development of novel therapeutic agents. By leveraging its inherent biological recognition and applying rational chemical modifications, scientists have created derivatives with potent and selective antimicrobial, anticancer, and neuroprotective activities.
The future of this field lies in:
-
Multi-Targeted Agents: Designing single derivatives that can modulate multiple pathological pathways simultaneously, such as possessing both anti-inflammatory and antioxidant properties.
-
Advanced Drug Delivery: Using pyridoxine derivatives as carriers to deliver other therapeutic payloads specifically to tissues with high Vitamin B6 uptake.
-
In-depth Mechanistic Studies: Moving beyond phenotypic screening to precisely identify the molecular targets and signaling pathways modulated by the most promising compounds.
-
Clinical Translation: Advancing lead compounds from in vitro and in vivo studies into preclinical and, ultimately, clinical trials to validate their therapeutic potential in humans.
The continued exploration of pyridoxine chemistry holds immense promise for addressing significant unmet needs in infectious disease, oncology, and neurology.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Bis-Ammonium Salts of Pyridoxine: Synthesis and Antimicrobial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of fluoroquinolones containing a pyridoxine derivatives moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Irreversible inhibition of thymidylate synthase by pyridoxine (B6) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. The anti-inflammatory effects of vitamin B6 on neuroinflammation and neuronal damage caused by 1,2-diacetylbenzene in BV2 microglial and sH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective Role of the B Vitamins in the Modulation of the Central Glutamatergic Neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Inhibition of pyridoxal kinase by 2- and 6-alkyl substituted vitamin B6 analogues and by pyridoxal oximes] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol as a Tyrosinase Inhibitor
Abstract
5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol belongs to the hydroxypyridinone class of compounds, a scaffold known for potent bioactivity. This guide synthesizes the available biochemical and pharmacological data to provide a detailed understanding of its primary mechanism of action: the inhibition of tyrosinase. We will explore the molecular interactions governing this inhibition, the experimental methodologies used to validate it, and the broader context of its application in dermatology and pharmacology. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive mechanistic overview.
Introduction: The Pyridin-4-one Scaffold and its Therapeutic Potential
The pyridine and pyridin-4-one core structures are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Their versatility allows for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory functions.[3][4] Specifically, 3-hydroxypyridin-4-ones have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[5][6] The subject of this guide, this compound, is a derivative within this class, designed to modulate the activity of this critical enzyme.
Tyrosinase is a copper-containing metalloenzyme that catalyzes the rate-limiting steps in the production of melanin.[7][8] While melanin is essential for protecting the skin from UV radiation, its overproduction leads to hyperpigmentation disorders such as melasma and age spots.[8] Consequently, inhibitors of tyrosinase are of significant interest to the cosmetic and pharmaceutical industries for use as skin-whitening and depigmenting agents.[7][9][10]
Core Mechanism of Action: Competitive Inhibition of Tyrosinase
The primary mechanism of action for this compound is the inhibition of tyrosinase. Evidence from related hydroxypyridinone compounds strongly suggests a competitive inhibition model.[6]
Molecular Interactions at the Active Site
Tyrosinase possesses a dinuclear copper center within its active site, which is crucial for its catalytic activity.[7] The enzyme catalyzes two distinct reactions:
-
Monophenolase activity: The hydroxylation of L-tyrosine to L-DOPA.
-
Diphenolase activity: The oxidation of L-DOPA to dopaquinone.
The hydroxypyridinone scaffold of this compound is an effective metal chelator.[5] The mechanism of inhibition is predicated on the ability of the pyridin-4-ol moiety to chelate the copper ions in the tyrosinase active site, thereby preventing the binding of the natural substrate (L-tyrosine or L-DOPA).
Molecular docking studies on similar pyridin-4-one derivatives reveal that the compound fits within the enzyme's active site, forming a stable complex.[6] The key interactions are:
-
Copper Chelation: The hydroxyl and keto groups of the pyridin-4-one ring directly coordinate with the copper ions.
-
Hydrogen Bonding: The hydroxymethyl group and the benzyloxy substituent can form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.[11]
This binding mode effectively blocks the substrate from accessing the catalytic copper ions, competitively inhibiting melanin synthesis.
Experimental Validation of the Mechanism
A multi-step experimental workflow is required to rigorously validate the mechanism of action. The following protocols represent a self-validating system to confirm tyrosinase inhibition.
Workflow for Mechanistic Validation
Protocol 1: IC50 Determination with Mushroom Tyrosinase
Rationale: This initial biochemical assay quantifies the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50), establishing its potency. Mushroom tyrosinase is a widely used and commercially available model.[10]
Methodology:
-
Prepare Reagents:
-
Phosphate Buffer (50 mM, pH 6.8).
-
Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).
-
L-DOPA substrate solution (2.5 mM in phosphate buffer).
-
This compound stock solution in DMSO, with serial dilutions in phosphate buffer.
-
Positive Control: Kojic acid solution.
-
-
Assay Procedure (96-well plate):
-
To each well, add:
-
20 µL of inhibitor solution (or DMSO vehicle control).
-
140 µL of Phosphate Buffer.
-
20 µL of Tyrosinase solution.
-
-
Incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA substrate solution to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 475 nm (formation of dopachrome) every minute for 20 minutes using a microplate reader.
-
-
Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Data Interpretation: A lower IC50 value indicates higher inhibitory potency. For context, potent synthetic inhibitors often exhibit IC50 values in the low micromolar range.[6][12]
| Compound | Reported IC50 (Diphenolase) |
| Kojic Acid (Reference) | ~18-51 µM[10] |
| Potent Pyridinone Derivatives | 4.0 - 25 µM[6][10] |
| This compound | Expected: < 30 µM |
Protocol 2: Enzyme Kinetic Analysis
Rationale: To determine the type of inhibition (competitive, non-competitive, or mixed), a kinetic study is performed. This provides crucial insight into whether the inhibitor binds to the free enzyme at the active site or to the enzyme-substrate complex.
Methodology:
-
Setup: The assay is performed as described in Protocol 1.
-
Modification: The experiment is repeated with several fixed concentrations of the inhibitor while varying the concentration of the L-DOPA substrate.
-
Analysis:
-
Calculate the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
Analyze the plot:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Mixed Inhibition: Lines intersect in the second quadrant.
-
-
Expected Outcome: For this compound, the Lineweaver-Burk plot is expected to show lines intersecting on the y-axis, characteristic of competitive inhibition, confirming it competes with the substrate for binding to the active site.
Protocol 3: Cellular Melanin Content Assay
Rationale: This assay validates the biochemical findings in a biologically relevant system, confirming that the compound can penetrate cell membranes and inhibit melanin production in cultured melanocytes.
Methodology:
-
Cell Culture: Culture B16F10 melanoma cells (a common model for melanogenesis) in appropriate media.
-
Treatment: Seed cells in a 6-well plate. After 24 hours, treat the cells with various concentrations of this compound for 72 hours. An alpha-melanocyte-stimulating hormone (α-MSH) can be used to stimulate melanin production.
-
Cell Lysis & Melanin Extraction:
-
Harvest and wash the cells.
-
Lyse the cells in a solution of NaOH (1N) with DMSO at 80°C.
-
-
Quantification:
-
Measure the absorbance of the lysate at 405 nm.
-
Normalize the melanin content to the total protein content of each sample (determined by a BCA or Bradford assay).
-
Data Interpretation: A dose-dependent decrease in melanin content confirms the compound's efficacy in a cellular context.[12]
Signaling Pathway Context
The action of this compound occurs at the end-point of the melanogenesis signaling cascade.
The diagram illustrates that upstream signals like UVB radiation lead to the activation of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte gene expression. MITF drives the transcription of the tyrosinase gene. This compound does not interfere with this upstream signaling but directly inhibits the final expressed enzyme, providing a direct and potent method of controlling melanin output.
Conclusion and Future Directions
This compound functions as a potent, competitive inhibitor of the tyrosinase enzyme. Its mechanism relies on the chelation of copper ions within the enzyme's active site by its hydroxypyridinone core, a mode of action supported by biochemical and cellular data from analogous compounds. The experimental framework provided herein offers a robust pathway for confirming its potency and mechanism.
Future research should focus on comprehensive safety and toxicology profiling, formulation studies to optimize dermal penetration, and clinical trials to evaluate its efficacy in treating hyperpigmentation disorders in humans. Further structure-activity relationship (SAR) studies could also lead to the development of next-generation pyridin-4-one inhibitors with even greater potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. The inhibition of tyrosinase by pyridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 59281-14-0 | Benchchem [benchchem.com]
- 12. A newly synthesized, potent tyrosinase inhibitor: 5-(6-hydroxy-2-naphthyl)-1,2,3-benzenetriol - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol. Aimed at researchers in medicinal chemistry and drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. The guide emphasizes the relationship between molecular structure and spectral features, outlines robust experimental protocols, and provides insights into the practical aspects of structural characterization for this class of compounds.
Introduction: The Pyridin-4-ol Scaffold
Pyridin-4-ol, and its tautomeric form, 4-pyridone, are privileged scaffolds in medicinal chemistry. These structures are integral to a wide array of pharmacologically active agents due to their ability to engage in hydrogen bonding and their versatile chemical handles for further functionalization. The title compound, this compound (Molecular Formula: C₁₃H₁₃NO₃, Molecular Weight: 231.25 g/mol ), incorporates a benzyl ether protecting group and a hydroxymethyl substituent, making it a valuable intermediate for the synthesis of more complex target molecules.[1] Accurate and comprehensive characterization of such intermediates is a critical, non-negotiable step in any synthetic workflow to ensure the integrity of downstream compounds. This guide serves as a definitive resource for the structural verification of this key intermediate.
The molecular structure and its tautomeric relationship are foundational to understanding its reactivity and spectroscopic behavior.
Caption: Tautomeric equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, the choice of solvent is critical due to tautomerism and proton exchange. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as its hydrogen-bond accepting nature helps to resolve the labile hydroxyl and N-H protons, which might otherwise be broadened or unobservable in solvents like chloroform-d.
¹H NMR Analysis
The proton NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environment. The data presented here was acquired at 300 MHz in DMSO-d₆.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Field Insights |
| 11.08 | br s | 1H | N-H | This downfield, broad singlet is characteristic of the N-H proton of the 4-pyridone tautomer, confirming its predominance in DMSO. The significant deshielding is due to the acidic nature of the proton and intramolecular hydrogen bonding. |
| 7.51-7.28 | m | 6H | Ar-H (benzyl) & Pyridone H-6 | This complex multiplet corresponds to the five protons of the phenyl ring and one of the pyridone ring protons. The overlapping signals are typical for unsubstituted phenyl groups. |
| 6.16 | br s | 1H | Pyridone H-3 | This signal corresponds to the proton on the pyridone ring. Its chemical shift is influenced by the adjacent carbonyl and the benzyloxy group. |
| 5.56 | br s | 1H | -CH₂OH | The hydroxyl proton of the hydroxymethyl group appears as a broad singlet. Its exchangeability with residual water in the solvent often leads to broadening. |
| 5.01 | s | 2H | -O-CH₂ -Ph | This singlet is assigned to the benzylic methylene protons. Their equivalence results in a singlet, and the chemical shift is characteristic of protons adjacent to both an oxygen atom and an aromatic ring. |
| 4.34 | s | 2H | -CH₂ -OH | These are the methylene protons of the hydroxymethyl group at the C-2 position of the pyridone ring. They appear as a singlet due to the lack of coupling with the adjacent exchangeable -OH proton. |
¹³C NMR Analysis
| Predicted Shift (δ) ppm | Carbon Assignment | Rationale |
| ~175 | C-4 (C=O) | The carbonyl carbon of the 4-pyridone is expected to be the most downfield signal. |
| ~140-150 | C-2, C-6 | Aromatic carbons adjacent to the nitrogen atom in the pyridone ring. |
| ~137 | C-ipso (Benzyl) | The quaternary carbon of the phenyl ring attached to the benzylic ether linkage. |
| ~127-129 | C-ortho, C-meta, C-para | Phenyl ring carbons, typically appearing as a cluster of signals. |
| ~110-120 | C-3, C-5 | The remaining carbons of the pyridone ring. |
| ~70 | -O-C H₂-Ph | The benzylic carbon, shifted downfield by the adjacent oxygen. |
| ~60 | -C H₂-OH | The carbon of the hydroxymethyl group, shielded relative to the benzylic carbon. |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and gain structural information through fragmentation analysis. For a molecule like this, which possesses multiple heteroatoms, electrospray ionization (ESI) is the method of choice due to its soft ionization nature, which typically preserves the molecular ion.
Molecular Ion and Fragmentation Pathway
The expected molecular weight is 231.25 g/mol . In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 232.26. A reported LC-MS analysis showed an ion at m/z 232, which is consistent with the protonated molecular ion.[1] The notation (M-H)+ in the source is likely a typographical error and should be interpreted as [M+H]⁺.
The primary and most facile fragmentation pathway for benzyl ethers under MS conditions is the cleavage of the benzylic C-O bond. This occurs because it leads to the formation of the highly stable benzyl cation, which can rearrange to the even more stable tropylium ion (m/z 91).[2]
Caption: Predicted ESI-MS fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the O-H, N-H, C=O, and C=C bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Field Insights |
| 3400-3200 (broad) | O-H Stretch | Hydroxymethyl (-CH₂OH) | A broad band is expected due to intermolecular hydrogen bonding of the alcohol group. |
| ~3100 (broad) | N-H Stretch | 4-Pyridone | The N-H stretch of the pyridone tautomer often appears as a broad band, sometimes overlapping with the O-H stretch. |
| ~3030 | C-H Stretch (sp²) | Aromatic (Phenyl & Pyridone) | Characteristic stretching vibrations for C-H bonds on aromatic rings. |
| ~2900 | C-H Stretch (sp³) | Methylene (-CH₂-) | Stretching vibrations for the benzylic and hydroxymethyl C-H bonds. |
| ~1640 | C=O Stretch | 4-Pyridone | A strong, sharp absorption is the hallmark of the carbonyl group in the pyridone ring. This is a key diagnostic peak.[3] |
| ~1550-1450 | C=C Stretch | Aromatic (Phenyl & Pyridone) | Multiple bands are expected in this region corresponding to the carbon-carbon double bond stretching within the two aromatic rings. |
| ~1250 | C-O Stretch | Aryl Ether | The stretching vibration of the C-O bond in the benzyloxy group. |
| ~1050 | C-O Stretch | Primary Alcohol | The C-O stretch of the hydroxymethyl group. |
Experimental Protocols
Reproducibility and accuracy in spectroscopic analysis are predicated on rigorous and well-documented experimental procedures.
Synthesis Protocol
The title compound can be synthesized from 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one.[1]
Workflow: Synthesis of this compound
Caption: Synthetic workflow for the target compound.
Step-by-Step Procedure:
-
Suspend 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (1.0 eq) in a mixture of industrial methylated spirit (IMS) and water.
-
Heat the suspension to 70°C.
-
Slowly add an aqueous solution of ammonium hydroxide (NH₄OH).
-
Maintain the temperature and stir the reaction mixture for 18 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with additional water and continue stirring for 30 minutes to precipitate the product.
-
Collect the resulting solid by filtration.
-
Dry the solid under vacuum to yield the final product.
Spectroscopic Characterization Protocols
Standard protocols should be followed for data acquisition.
-
NMR Spectroscopy:
-
Accurately weigh ~5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 300 MHz or higher). Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
-
Mass Spectrometry (ESI):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source or inject it via an LC system.
-
Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 amu).
-
-
IR Spectroscopy (ATR):
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
-
Conclusion
The collective spectroscopic data provides an unambiguous structural confirmation of this compound. The ¹H NMR data confirms the presence and connectivity of all protons, with the downfield N-H signal providing clear evidence for the 4-pyridone tautomer in DMSO. Mass spectrometry confirms the molecular weight, and the fragmentation pattern is consistent with the characteristic cleavage of a benzyl ether. Finally, IR spectroscopy verifies the presence of all key functional groups. This comprehensive guide serves as a validated reference for researchers, ensuring confidence in the identity and purity of this versatile synthetic intermediate.
References
An In-depth Technical Guide to the Potential Therapeutic Targets of Pyridoxine Derivatives
Abstract
Vitamin B6, in its biologically active form pyridoxal 5'-phosphate (PLP), is a versatile cofactor essential for over 150 enzymatic reactions, primarily in amino acid metabolism.[1][2] Its central pyridine ring structure has served as a scaffold for the development of numerous derivatives with therapeutic potential. These derivatives often act by modulating the activity of PLP-dependent enzymes, which are implicated in a wide range of pathologies, including cancer, neurological disorders, and metabolic diseases.[3][4][5] This guide provides an in-depth analysis of key enzymatic targets for pyridoxine derivatives, detailing the underlying mechanisms of action and providing robust experimental protocols for target validation and characterization. We will explore the causality behind experimental design, ensuring a framework for rigorous and reproducible investigation in the field of drug discovery.
Introduction: The Central Role of Pyridoxal 5'-Phosphate (PLP)
Pyridoxine and its vitamers (pyridoxal, pyridoxamine) are precursors to PLP, the active coenzyme.[6][7] This conversion is catalyzed by pyridoxal kinase and pyridoxine-5'-phosphate oxidase.[6][8] PLP's chemical reactivity, particularly the electrophilic nature of its aldehyde group, allows it to form a Schiff base with the ε-amino group of a lysine residue in the active site of PLP-dependent enzymes.[5][9] This covalent linkage is the anchor for its catalytic versatility, enabling it to facilitate reactions such as transamination, decarboxylation, and racemization.[5]
Given that approximately 4% of all catalogued enzyme-catalyzed reactions are PLP-dependent, the targeted inhibition or modulation of these enzymes presents a vast therapeutic landscape.[3][4] Pathologies often arise from either a deficiency of PLP or the dysregulation of a specific PLP-dependent enzyme. Consequently, synthetic pyridoxine derivatives have been designed to act as:
-
Competitive Inhibitors: Competing with the natural substrate or PLP itself.
-
Mechanism-Based Inactivators (Suicide Inhibitors): Forming irreversible covalent bonds with the enzyme or cofactor.[10]
-
Pharmacological Chaperones: Rescuing misfolded mutant enzymes by promoting their correct conformation.[9]
This guide will focus on three high-impact therapeutic areas and their corresponding molecular targets.
Therapeutic Area: Oncology
The altered metabolic state of cancer cells, characterized by rapid proliferation and nutrient demand, creates unique vulnerabilities. Several PLP-dependent enzymes are critical to these cancer-specific metabolic pathways, making them prime targets for therapeutic intervention.[1][]
Target: Serine Hydroxymethyltransferase (SHMT)
Mechanism & Rationale: Serine Hydroxymethyltransferase (SHMT) is a PLP-dependent enzyme that catalyzes the reversible conversion of serine to glycine, simultaneously transferring a one-carbon unit to tetrahydrofolate (THF) to produce 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[12] This one-carbon unit is a critical building block for the synthesis of nucleotides (purines and thymidylate) and methionine, all of which are essential for the rapid proliferation of cancer cells.[] Humans have two isoforms, cytosolic (SHMT1) and mitochondrial (SHMT2), both of which have been implicated in cancer progression.[] Elevated SHMT activity is a hallmark of many neoplastic tissues, making it a compelling target for chemotherapy.[]
Pyridoxine derivatives, specifically pyrazolopyran analogues, have been developed as potent inhibitors of both SHMT1 and SHMT2.[13][14] These compounds typically act as competitive inhibitors with respect to the serine substrate, occupying the active site and preventing the catalytic cycle.
Logical Relationship: SHMT Inhibition Pathway
Caption: Inhibition of SHMT by a pyridoxine derivative blocks one-carbon metabolism, leading to reduced nucleotide synthesis and decreased tumor cell proliferation.
Experimental Protocol: SHMT Inhibition Assay (Spectrophotometric)
This protocol describes a continuous spectrophotometric assay to determine the inhibitory potency (IC50) of a pyridoxine derivative against human SHMT1. The assay is based on the SHMT-catalyzed hydrolysis of 5,10-methenyl-H4PteGlu to 5-formyl-H4PteGlu, which can be monitored by a decrease in absorbance at 350 nm.[]
I. Materials & Reagents:
-
Purified recombinant human SHMT1 enzyme
-
Pyridoxal 5'-phosphate (PLP)
-
L-serine
-
5,10-methenyl-H4PteGlu
-
Potassium phosphate buffer (pH 7.4)
-
Test compound (pyridoxine derivative) dissolved in DMSO
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
II. Step-by-Step Methodology:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
Enzyme Stock: Prepare a 1 mg/mL stock of SHMT1 in assay buffer with 50 µM PLP. Aliquot and store at -80°C.
-
Substrate Stock: Prepare a 10 mM stock of 5,10-methenyl-H4PteGlu in assay buffer.
-
Inhibitor Stock: Prepare a 10 mM stock of the pyridoxine derivative in 100% DMSO. Create a serial dilution series (e.g., 10 points, 3-fold dilutions) in DMSO.
-
-
Assay Setup (Self-Validating System):
-
Negative Control (0% Inhibition): Enzyme + Substrate + DMSO (vehicle). This defines the maximum reaction rate.
-
Positive Control (100% Inhibition): Substrate only (no enzyme). This defines the background signal.
-
Test Wells: Enzyme + Substrate + Test Compound at various concentrations.
-
-
Reaction Procedure:
-
In a 96-well plate, add 2 µL of the serially diluted inhibitor or DMSO vehicle.
-
Add 178 µL of assay buffer containing 50 nM SHMT1 and 50 µM PLP to each well.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 25°C. This step allows the inhibitor to bind to the enzyme before the reaction starts.[15]
-
Initiate the reaction by adding 20 µL of 500 µM 5,10-methenyl-H4PteGlu (final concentration 50 µM).
-
Immediately place the plate in a spectrophotometer pre-set to 25°C.
-
-
Data Acquisition & Analysis:
-
Monitor the decrease in absorbance at 350 nm every 30 seconds for 15 minutes.
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the absorbance vs. time curve.
-
Normalize the data: % Inhibition = 100 * (1 - [(V_inhibitor - V_positive) / (V_negative - V_positive)]).
-
Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Therapeutic Area: Metabolic Disorders
Inherited metabolic disorders often result from single-gene mutations that impair enzyme function. Pyridoxine derivatives and high-dose vitamin B6 therapy can sometimes restore partial function, particularly for enzymes where mutations cause protein misfolding.
Target: Alanine-Glyoxylate Aminotransferase (AGT)
Mechanism & Rationale: Alanine-Glyoxylate Aminotransferase (AGT) is a liver-specific, PLP-dependent enzyme crucial for detoxifying glyoxylate.[9][16] A deficiency in AGT leads to Primary Hyperoxaluria Type I (PH1), a rare genetic disorder where excess glyoxylate is converted to oxalate, forming insoluble calcium oxalate crystals that cause kidney stones and renal failure.[17][18] Many PH1-causing mutations are missense mutations that lead to protein misfolding, aggregation, and premature degradation.[17]
High-dose pyridoxine therapy is a cornerstone of treatment for a subset of PH1 patients.[18] The rationale is that increased intracellular concentrations of PLP can act as a pharmacological chaperone , stabilizing the folding-defective AGT variants (like the common G170R mutant), promoting correct dimer formation, and increasing the residual catalytic activity.[18][19] More effective vitamers like pyridoxamine (PM) and pyridoxal (PL) may be superior to pyridoxine (PN) because they lead to higher intracellular PLP levels without the accumulation of pyridoxine phosphate (PNP), which can competitively inhibit PLP binding.[19]
Experimental Workflow: Validating a Pharmacological Chaperone
Caption: A multi-pronged workflow to validate pyridoxine derivatives as pharmacological chaperones for mutant AGT, assessing protein stability, target engagement, and functional rescue.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for AGT Stabilization
CETSA is a powerful method to verify target engagement and stabilization within a cellular environment.[20][21] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a stabilizing ligand.[20][22]
I. Materials & Reagents:
-
Cells expressing the mutant AGT variant (e.g., CHO-G170R)
-
Complete cell culture medium
-
Test compound (e.g., Pyridoxal) and vehicle control (e.g., water)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge (capable of >15,000 x g)
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody against AGT
-
HRP-conjugated secondary antibody and chemiluminescent substrate
II. Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells expressing mutant AGT to ~80% confluency.
-
Treat cells with the test compound (e.g., 10 µM Pyridoxal) or vehicle control for 24-48 hours. This allows time for the compound to enter the cells and interact with the target protein.
-
-
Heat Challenge:
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C in 2°C increments) for 3 minutes.[23] Include an unheated control (room temperature).
-
Immediately cool the samples on ice for 3 minutes.
-
-
Lysis and Separation:
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and 37°C water bath).
-
Clarify the lysates by centrifuging at 20,000 x g for 20 minutes at 4°C. This step pellets the aggregated, denatured proteins.[24]
-
-
Detection and Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Determine the protein concentration of each supernatant (e.g., via Bradford assay).
-
Analyze equal amounts of total protein from each sample by SDS-PAGE and Western Blotting using an anti-AGT antibody.
-
Quantify the band intensity for each lane.
-
Plot the percentage of soluble AGT (relative to the unheated control) against the temperature for both vehicle- and compound-treated cells.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization of AGT, confirming target engagement and a chaperone-like effect.[21]
-
Therapeutic Area: Neurological Disorders
PLP is a vital cofactor for the synthesis of several key neurotransmitters, including serotonin, dopamine, and gamma-aminobutyric acid (GABA).[7][8][25] Consequently, dysregulation of PLP-dependent enzymes in the brain is linked to conditions like epilepsy and depression.[26][27]
Target: Pyridoxal Kinase (PDXK)
Mechanism & Rationale: Pyridoxal kinase (PDXK) is the enzyme responsible for phosphorylating pyridoxine, pyridoxal, and pyridoxamine, the first and rate-limiting step in the synthesis of the active cofactor PLP.[6][8][28] While enhancing its activity could be beneficial in some contexts, inhibiting PDXK is a strategy to induce a localized B6-deficient state. Certain 4'-substituted pyridoxine analogues act as potent competitive inhibitors of PDXK.[29] By blocking the production of PLP, these inhibitors can decrease the synthesis of neurotransmitters like GABA, an inhibitory neurotransmitter.[30] A reduction in GABAergic neurotransmission can lower the seizure threshold, and paradoxically, studying these inhibitors helps elucidate the mechanisms of vitamin B6-dependent epilepsy and other neurological conditions.[27][30]
Data Presentation: Inhibition of Brain PDXK
The following table summarizes the inhibitory constants (Ki) and phosphorylation efficiency of various 4'-substituted pyridoxine analogues against mouse brain pyridoxal kinase. This data illustrates a clear structure-activity relationship.
| Compound | Ki (µM) | Relative Vmax (%) | Neurological Effect |
| Pyridoxal (Substrate) | - | 100 | - |
| 4'-Methoxypyridoxine (4'-MPN) | 0.8 | 25 | Potent Convulsant |
| 4'-Ethoxypyridoxine (4'-EPN) | 1.2 | 18 | Convulsant |
| 4'-Propoxypyridoxine (4'-PPN) | 2.5 | 12 | Mild Convulsant |
| 4'-Deoxypyridoxine | 10.0 | 30 | Antagonist |
| Data synthesized from Mizuno et al. (1980).[29] |
This table clearly demonstrates that as the alkyl chain at the 4' position increases in length, the affinity for the enzyme (indicated by a higher Ki) decreases, correlating with reduced neurological toxicity.[29]
Conclusion and Future Directions
The pyridine scaffold of vitamin B6 provides a fertile ground for medicinal chemistry. The derivatives discussed herein represent only a fraction of the potential applications. Future research should focus on developing isoform-specific inhibitors to reduce off-target effects, a significant challenge in targeting PLP-dependent enzymes due to their conserved active sites.[5] The use of advanced screening platforms and techniques like activity-based protein profiling (ABPP) can help identify novel pyridoxine derivatives and uncover new therapeutic targets within the cellular "PLP-ome".[31] Furthermore, conjugating pyridoxine derivatives to other therapeutic agents, such as doxorubicin, is an emerging strategy to enhance drug delivery and selectivity towards cancer cells.[32][33] The continued exploration of these targets and methodologies will undoubtedly pave the way for novel therapies for a host of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyridoxal 5'-phosphate enzymes as targets for therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridoxal 5-Phosphate Enzymes as Targets for Therapeutic Agents | Bentham Science [eurekaselect.com]
- 5. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. What is the mechanism of Pyridoxine Hydrochloride? [synapse.patsnap.com]
- 9. Identification of Human Alanine–Glyoxylate Aminotransferase Ligands as Pharmacological Chaperones for Variants Associated with Primary Hyperoxaluria Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]
- 13. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. Protein Homeostasis Defects of Alanine-Glyoxylate Aminotransferase: New Therapeutic Strategies in Primary Hyperoxaluria Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Effects of alanine:glyoxylate aminotransferase variants and pyridoxine sensitivity on oxalate metabolism in a cell-based cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. news-medical.net [news-medical.net]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Vitamin B6 in clinical neurology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Pyridoxine Deficiency and Neurologic Dysfunction: An Unlikely Association - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Competitive inhibition between 4'-substituted pyridoxine analogues and pyridoxal for pyridoxal kinase from mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Vitamin B-6-Induced Neuropathy: Exploring the Mechanisms of Pyridoxine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. communities.springernature.com [communities.springernature.com]
- 32. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
The Discovery and Strategic Development of Vitamin B6 Analogs: A Technical Guide for Researchers
Preamble: From Discovery to Design
The journey of vitamin B6, from its initial identification as a crucial dietary factor to its current status as a target for therapeutic analog development, is a compelling narrative of scientific inquiry. This guide provides an in-depth exploration of this journey, tailored for researchers, scientists, and drug development professionals. We will traverse the historical milestones of its discovery, delve into the biochemical intricacies of its function, and critically, provide a technical framework for the rational design, synthesis, and evaluation of vitamin B6 analogs. Our focus is on the "why" and "how"—the causal logic behind experimental choices and the practical application of established protocols.
Part 1: The Genesis of a Coenzyme—A Historical Perspective
The story of vitamin B6 begins in the 1930s with the investigation of "rat acrodynia," a dermatitis condition observed in rats fed a specific diet. In 1934, Paul György identified a substance that could cure this condition, which he named vitamin B6.[1][2] This discovery set off a cascade of research to isolate and characterize this essential nutrient.
Key Milestones in the Discovery of Vitamin B6:
-
1934: Paul György discovers a factor that cures a skin disease in rats, naming it vitamin B6.[1][2]
-
1938: Samuel Lepkovsky successfully isolates and crystallizes vitamin B6 from rice bran.[1][2][3][4]
-
1939: The chemical structure of the isolated compound, a pyridine derivative, is independently determined by Leslie Harris and Karl Folkers, as well as Richard Kuhn and his associates.[2][3][4] György proposes the name "pyridoxine" for this 3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridine.[2][3][4]
-
1942: Esmond Snell's development of a microbiological growth assay leads to the characterization of two additional forms of vitamin B6: pyridoxamine, the aminated form, and pyridoxal, the aldehyde form.[1][2][3][4]
Further research revealed that these three forms—pyridoxine, pyridoxal, and pyridoxamine—are interconvertible in biological systems and that their vitamin activity stems from their conversion to the enzymatically active coenzyme form, pyridoxal-5'-phosphate (PLP) .[1][3][4] PLP is a remarkably versatile coenzyme, participating in over 140 enzymatic reactions, primarily in amino acid metabolism.[1]
Part 2: The Rationale for Analog Development: Targeting PLP-Dependent Enzymes
The central role of PLP in a vast number of metabolic pathways makes PLP-dependent enzymes attractive targets for therapeutic intervention. By designing molecules that mimic or antagonize the action of vitamin B6, researchers can modulate the activity of these enzymes to achieve a desired therapeutic effect.
The primary goals for developing vitamin B6 analogs include:
-
Enzyme Inhibition: Creating antagonists that block the active site of a specific PLP-dependent enzyme to treat diseases characterized by excessive enzyme activity.
-
Antimicrobial Agents: Targeting unique PLP-dependent enzymes in pathogens that are essential for their survival.
-
Research Tools: Developing specific inhibitors to probe the function of individual PLP-dependent enzymes in complex biological systems.
A prominent example of a vitamin B6 antagonist is 4-deoxypyridoxine . This analog competitively inhibits the action of pyridoxine and can induce a state of vitamin B6 deficiency, making it a valuable tool for studying the effects of B6 deprivation.[5] Another clinically relevant example is the interaction between the anti-tuberculosis drug isoniazid and vitamin B6. Isoniazid can react with pyridoxal to form pyridoxal isonicotinoyl hydrazone, leading to a functional B6 deficiency and necessitating supplementation during treatment.
Part 3: Synthesis and Analysis of Vitamin B6 Analogs: Experimental Protocols
The synthesis and analysis of vitamin B6 analogs require a combination of organic chemistry techniques and robust analytical methods. Here, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of 4-Deoxypyridoxine Hydrochloride
This protocol is a generalized procedure based on established chemical principles for the synthesis of pyridoxine analogs.
Objective: To synthesize the vitamin B6 antagonist 4-deoxypyridoxine hydrochloride.
Materials:
-
2,4-dimethyl-3-nitro-5-cyano-6-chloropyridine
-
Palladium on carbon (Pd/C) catalyst
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO2)
-
Anhydrous ethanol
-
Activated carbon
-
Hydrogen gas supply
-
Standard laboratory glassware and equipment
Procedure:
-
Hydrogenation:
-
Prepare a solution of palladium chloride in dilute hydrochloric acid and add activated carbon.
-
Introduce hydrogen gas to the mixture to form the palladium catalyst.
-
Add a solution of 2,4-dimethyl-3-nitro-5-cyano-6-chloropyridine to the catalyst mixture.
-
Continue hydrogenation until the theoretical amount of hydrogen is absorbed.
-
Filter off the catalyst and wash with water.
-
-
Diazotization and Hydrolysis:
-
Combine the filtrate and washings and add concentrated hydrochloric acid.
-
Heat the solution to 80-85°C.
-
Slowly add a solution of sodium nitrite in water over 1.5 hours.
-
Continue heating for an additional 30 minutes.
-
-
Purification:
-
Evaporate the solution under vacuum.
-
Extract the residue with anhydrous ethanol.
-
Treat the ethanol extracts with activated carbon.
-
Concentrate the solution until crystallization begins and then cool to 0-4°C for 8 hours.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry to yield 4-deoxypyridoxine hydrochloride.
-
Analysis of Vitamin B6 Analogs by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the separation and quantification of vitamin B6 and its analogs.
Objective: To analyze the purity and concentration of a synthesized vitamin B6 analog.
Instrumentation and Materials:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column (e.g., 125 mm x 4 mm, 5 µm particle size)
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized for the specific analog.
-
Sample solvent: A mixture of ethanol and water is often suitable.
-
Analytical standards of known purity for the analog and natural B6 vitamers.
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of the analytical standard in the sample solvent.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve the synthesized analog in the sample solvent to a known concentration.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30°C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Set the detector wavelength (e.g., 290 nm for UV detection of pyridoxine).
-
-
Analysis:
-
Inject a fixed volume (e.g., 20 µL) of each standard and the sample onto the column.
-
Record the chromatograms and determine the retention times and peak areas.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of the synthesized analog in the sample by interpolating its peak area on the calibration curve.
-
Part 4: Mechanism of Action and Quantitative Analysis of Analog Activity
Vitamin B6 analogs primarily exert their effects by interacting with PLP-dependent enzymes. Understanding the kinetics of this interaction is crucial for drug development.
Enzyme Inhibition Assays
A common method to assess the potency of a vitamin B6 analog as an enzyme inhibitor is to determine its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50).
Objective: To determine the inhibitory potency of a vitamin B6 analog against a specific PLP-dependent enzyme.
Materials:
-
Purified PLP-dependent enzyme
-
Substrate for the enzyme
-
PLP (if the enzyme is in its apo-form)
-
The synthesized vitamin B6 analog (inhibitor)
-
Assay buffer
-
A method to monitor the reaction progress (e.g., spectrophotometer, fluorometer)
Procedure for Determining IC50:
-
Enzyme Reaction Setup:
-
Prepare a series of reaction mixtures containing the enzyme, substrate, and varying concentrations of the inhibitor.
-
Include a control reaction with no inhibitor.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding the substrate or enzyme.
-
Monitor the reaction rate over time.
-
-
Data Analysis:
-
Calculate the initial velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Quantitative Data for Selected Vitamin B6 Analogs and Inhibitors
The following table summarizes the inhibitory potency of selected compounds against PLP-dependent enzymes.
| Inhibitor | Enzyme Target | Organism/Cell Line | Inhibition Constant (Ki) / IC50 | Reference |
| 4-Deoxypyridoxine | Pyridoxal Kinase | Mouse Liver | - | |
| Aminooxyacetic acid (AOAA) | Kynurenine aminotransferase-I (KAT-I) | - | IC50 = 13.1 µM | [6] |
| Aminooxy-phenylpropionic acid (AOPP) | Kynurenine aminotransferase-I (KAT-I) | - | IC50 = 5.7 µM | [6] |
| Theophylline | Pyridoxal Kinase | Human | Ki = 71 µM | |
| D-Cycloserine | Various PLP-dependent enzymes | Mycobacterium tuberculosis | - | [7] |
Part 5: Visualizing the Landscape: Pathways and Workflows
Diagrammatic representations are invaluable for understanding the complex interplay of vitamin B6 and its analogs in biological systems.
Vitamin B6 Metabolism and Salvage Pathway
This pathway illustrates the interconversion of the different forms of vitamin B6 and their phosphorylation to the active coenzyme, PLP.
Caption: Interconversion and phosphorylation of vitamin B6 vitamers.
Experimental Workflow for Synthesis and Analysis of a B6 Analog
This workflow outlines the key stages from chemical synthesis to biological evaluation of a novel vitamin B6 analog.
Caption: From design to lead: a B6 analog development workflow.
Conclusion: The Future of Vitamin B6 Analog Research
The field of vitamin B6 analog development continues to evolve, driven by a deeper understanding of the structure and function of PLP-dependent enzymes and the advent of new synthetic and analytical technologies. The principles and protocols outlined in this guide provide a solid foundation for researchers to contribute to this exciting area of drug discovery. By combining a historical perspective with modern experimental approaches, we can continue to unlock the therapeutic potential of these fascinating molecules.
References
Methodological & Application
Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol: A Detailed Protocol for Researchers
Introduction: The Significance of Substituted Pyridin-4-ols
Pyridin-4-ol derivatives are a class of heterocyclic compounds of significant interest to the pharmaceutical and medicinal chemistry sectors. Their structural motif is found in a variety of biologically active molecules and serves as a versatile scaffold in drug discovery.[1][2][3][4] The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of physicochemical properties, influencing solubility, bioavailability, and target engagement.[1][3]
The target molecule of this protocol, 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, is a valuable intermediate in the synthesis of more complex molecules, including analogs of Vitamin B6.[5][6] Vitamin B6 and its derivatives are crucial cofactors in a vast number of metabolic processes, and the synthesis of their analogs is a key strategy in the development of enzyme inhibitors and other therapeutic agents.[7][8] The benzyloxy protecting group at the 5-position offers a strategic advantage, allowing for selective modifications at other positions of the pyridine ring before its removal under specific conditions.
This application note provides a comprehensive, two-step protocol for the laboratory synthesis of this compound, commencing from the readily available starting material, 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (kojic acid). The protocol is designed for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, and safety considerations.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the protection of the 5-hydroxyl group of kojic acid as a benzyl ether. The subsequent step is a ring transformation reaction where the pyranone ring is converted to a pyridin-4-ol ring using aqueous ammonia.
Caption: Overall workflow for the synthesis of the target molecule.
Part 1: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (Precursor)
This initial step focuses on the selective protection of the 5-hydroxyl group of kojic acid using benzyl chloride. This reaction is a classic Williamson ether synthesis.
Reaction Mechanism
The reaction proceeds via the deprotonation of the acidic 5-hydroxyl group of kojic acid by a base, typically sodium hydroxide, to form a sodium salt. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of benzyl chloride in an SN2 reaction to form the benzyl ether.
Caption: Mechanism of the benzylation of kojic acid.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | 501-30-4 | 142.11 | 14.20 g | 100 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 4.40 g | 110 |
| Benzyl Chloride | 100-44-7 | 126.58 | 13.92 g (12.6 mL) | 110 |
| Methanol | 67-56-1 | 32.04 | 100 mL | - |
| Water | 7732-18-5 | 18.02 | 10 mL + as needed | - |
| Dichloromethane | 75-09-2 | 84.93 | 400 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
| Ethanol | 64-17-5 | 46.07 | For recrystallization | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 14.20 g (100 mmol) of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one in 100 mL of methanol.[9]
-
Prepare a solution of 4.40 g (110 mmol) of sodium hydroxide in 10 mL of water and add it to the methanolic solution of kojic acid.
-
Heat the reaction mixture to reflux.
-
Slowly add 13.92 g (110 mmol) of benzyl chloride dropwise over a period of 30 minutes.
-
Maintain the reaction at reflux for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the methanol.
-
To the residue, add 400 mL of dichloromethane and stir.
-
Filter the mixture to remove the inorganic salts (NaCl).
-
Wash the dichloromethane layer sequentially with a 5% sodium hydroxide solution (100 mL) and water (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one as a light yellow solid.[9]
Expected Yield: Approximately 19.26 g (83%).[9]
Part 2: Synthesis of this compound (Target Molecule)
This second and final step involves the conversion of the synthesized pyranone precursor into the desired pyridin-4-ol through a reaction with ammonium hydroxide.
Reaction Mechanism
The reaction of 4-pyranones with ammonia or primary amines is a well-established method for the synthesis of 4-pyridinones. The mechanism is believed to involve a nucleophilic attack of ammonia on the pyranone ring, leading to a ring-opening, followed by an intramolecular condensation and dehydration to form the pyridinone ring.
Caption: Proposed mechanism for the conversion of the pyranone to the pyridin-4-ol.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | 15771-06-9 | 232.23 | 53.2 g | 229 |
| Ammonium Hydroxide (NH₄OH) solution | 1336-21-6 | 35.04 | 400 mL | - |
| Industrial Methylated Alcohol (IMS) | - | - | 75 mL | - |
| Water | 7732-18-5 | 18.02 | 400 mL + 400 mL | - |
Procedure:
-
In a suitable reaction vessel, suspend 53.2 g (229 mmol) of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one in a mixture of 75 mL of industrial methylated alcohol and 400 mL of water.[10]
-
Heat the suspension to 70 °C with stirring.
-
Slowly add 400 mL of ammonium hydroxide solution to the heated suspension.
-
Continue to stir the reaction mixture at 70 °C for 18 hours.
-
After the reaction is complete, cool the solution to room temperature.
-
Dilute the reaction mixture with an additional 400 mL of water and continue stirring for 30 minutes.
-
Collect the resulting solid product by filtration.
-
Dry the solid under vacuum to afford 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one as a light brown solid.[10]
Expected Yield: Approximately 42.5 g (80%).[10]
Characterization Data
The final product can be characterized using standard analytical techniques:
-
LC-MS: (M-H)⁻ = 232[10]
-
¹H NMR (300 MHz, DMSO-d₆): δ 11.08 (br s, 1H), 7.51-7.28 (m, 6H), 6.16 (br s, 1H), 5.56 (br s, 1H), 5.01 (s, 2H), 4.34 (s, 2H).[10]
Safety and Handling Precautions
It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (Kojic Acid): While not classified as hazardous, it is good laboratory practice to avoid inhalation of dust and contact with skin and eyes.[11]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Benzyl Chloride: Lachrymator, corrosive, and a potential carcinogen. Handle with extreme caution in a fume hood.
-
Ammonium Hydroxide: Corrosive. Causes severe skin burns and eye damage. The vapors are irritating to the respiratory system.[12][13][14][15][16] Handle in a well-ventilated area.
-
Dichloromethane: Volatile and a suspected carcinogen. Use only in a fume hood.
-
Methanol and Ethanol: Flammable liquids. Keep away from ignition sources.
Conclusion
This application note provides a reliable and detailed two-step protocol for the synthesis of this compound, a valuable building block in medicinal chemistry. By following the outlined procedures and adhering to the safety precautions, researchers can effectively synthesize this compound for further applications in drug discovery and development, particularly in the creation of novel Vitamin B6 analogs and other biologically active molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of vitamin B6 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | 15771-06-9 [chemicalbook.com]
- 10. This compound | 59281-14-0 [chemicalbook.com]
- 11. carlroth.com [carlroth.com]
- 12. tannerind.com [tannerind.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 15. chemfax.com [chemfax.com]
- 16. rcilabscan.com [rcilabscan.com]
Application of Pyridoxine Derivatives in Cancer Research: A Technical Guide for Scientists
Introduction: Beyond a Simple Vitamin
Pyridoxine, collectively known as Vitamin B6, is a water-soluble vitamin crucial for over 150 enzymatic reactions in the human body. Its biologically active form, pyridoxal 5'-phosphate (PLP), serves as a vital coenzyme in the metabolism of amino acids, glucose, and lipids.[1][2] While the association between adequate Vitamin B6 levels and reduced risk for certain cancers, particularly gastrointestinal tumors, is supported by epidemiological evidence, the direct application of pyridoxine in cancer therapy has been limited.[3][4] This has spurred medicinal chemists to explore the therapeutic potential of chemically modified pyridoxine structures, leading to the development of novel pyridoxine derivatives as potential anti-cancer agents.[5]
These derivatives are designed to exploit the unique metabolic dependencies of cancer cells. Many malignancies exhibit elevated levels of pyridoxal kinase (PDXK), the enzyme responsible for converting pyridoxine to the active PLP.[6][7] This overexpression makes PDXK an attractive therapeutic target. By designing molecules that inhibit this enzyme or other key PLP-dependent pathways, researchers aim to selectively starve cancer cells of essential metabolic components, thereby inducing cell death and inhibiting tumor growth.[8][9] This guide provides an in-depth overview of the application of these derivatives, complete with detailed protocols for their evaluation in a research setting.
Key Mechanisms of Action of Pyridoxine Derivatives
The anti-cancer activity of pyridoxine derivatives stems from their ability to interfere with critical cellular processes. The primary mechanisms currently under investigation include:
-
Inhibition of Pyridoxal Kinase (PDXK): As many cancer cells, particularly leukemias, show a heightened dependence on the vitamin B6 metabolic pathway for their rapid proliferation, inhibiting PDXK can disrupt the supply of PLP.[7] This leads to a downstream reduction in nucleotide and polyamine synthesis, which is essential for cancer cell survival.[8]
-
Modulation of Sphingolipid Metabolism: Some pyridoxine derivatives act as inhibitors of sphingosine-1-phosphate (S1P) lyase (SGPL1).[10] S1P is a critical signaling molecule involved in cell survival, proliferation, and migration.[11] By inhibiting its degradation by SGPL1, these derivatives can alter the cellular levels of S1P, which can trigger programmed cell death (apoptosis) in cancer cells.[10][12]
-
Conjugation with Existing Chemotherapeutics: Pyridoxine's structure can be used as a scaffold to deliver cytotoxic agents more effectively to tumor cells. For example, doxorubicin has been conjugated to pyridoxine derivatives.[13][14] This strategy aims to enhance drug uptake and potentially reduce the systemic toxicity associated with conventional chemotherapy.[13]
-
Induction of Oxidative Stress and Apoptosis: Certain derivatives have been shown to enhance the cytotoxic effects of drugs like doxorubicin by promoting the generation of reactive oxygen species (ROS) within cancer cells.[15] This increase in oxidative stress can trigger the intrinsic apoptotic pathway, leading to cell death.[13]
Application Protocol 1: In Vitro Characterization of Novel Pyridoxine Derivatives
This section provides a comprehensive workflow for the initial screening and mechanistic evaluation of a new pyridoxine derivative in a panel of cancer cell lines.
Experimental Workflow: In Vitro Screening
Caption: Workflow for in vitro testing of a novel pyridoxine derivative.
Protocol 1.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Scientist's Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16] It is a reliable and widely used method for the initial screening of anticancer compounds to determine their cytotoxic potential.[16][17]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung)
-
Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
Pyridoxine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.[18]
-
Drug Treatment: Prepare serial dilutions of the pyridoxine derivative in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the derivative at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).[18]
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[18]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: IC50 Values
| Cancer Cell Line | Tissue of Origin | Pyridoxine Derivative X (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |
| MCF-7 | Breast Adenocarcinoma | Example: 25.3 ± 3.1 | Example: 0.9 ± 0.2 |
| HCT-116 | Colon Carcinoma | Example: 18.7 ± 2.5 | Example: 1.1 ± 0.3 |
| A549 | Lung Carcinoma | Example: 32.1 ± 4.2 | Example: 1.5 ± 0.4 |
| K562 | Myeloid Leukemia | Example: 12.5 ± 1.8 | Example: 0.6 ± 0.1 |
| Note: Data are for illustrative purposes. |
Protocol 1.2: Apoptosis Assessment (Annexin V-FITC/PI Staining)
Rationale: This assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyridoxine derivative at its IC50 concentration for 24-48 hours.[18]
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[18]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Application Protocol 2: In Vivo Efficacy Assessment in Xenograft Models
Scientist's Note: In vivo xenograft models are a critical step in preclinical drug development.[19][20] These models, which involve implanting human cancer cells into immunocompromised mice, provide valuable insights into a compound's therapeutic potential in a living system.[21][22]
Protocol 2.1: Subcutaneous Xenograft Model Development
Materials:
-
6-8 week old female athymic nude mice
-
Cancer cell line (e.g., HCT-116)
-
Sterile PBS and Matrigel® (optional, can improve tumor take rate)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest and resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.[21]
-
Animal Procedure: Anesthetize the mouse. Disinfect the injection site on the flank with 70% ethanol.[21]
-
Injection: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells).[21]
-
Monitoring: Monitor the mice daily for health and tumor appearance.
Protocol 2.2: Dosing and Tumor Growth Monitoring
Procedure:
-
Tumor Measurement: Once tumors become palpable (typically 5-7 days post-injection), begin measuring tumor size 2-3 times per week with digital calipers.[21]
-
Tumor Volume Calculation: Calculate the volume using the formula: Volume = (Width² x Length) / 2.[21]
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the pyridoxine derivative (formulated in a suitable vehicle) and vehicle control via the determined route (e.g., intraperitoneal injection, oral gavage) at the specified dose and schedule.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
Visualizing the Mechanism: Signaling Pathways
Inhibition of S1P Lyase and Induction of Apoptosis
Caption: Inhibition of S1P Lyase by a pyridoxine derivative leads to apoptosis.
Conclusion and Future Directions
The chemical modification of pyridoxine has opened a promising new avenue in cancer research.[5] Derivatives that target key metabolic enzymes like PDXK and SGPL1 have shown significant potential in preclinical studies.[6][23] The protocols outlined in this guide provide a robust framework for researchers to evaluate the efficacy and elucidate the mechanisms of action of these novel compounds. Future research will likely focus on optimizing the structure of these derivatives to improve their potency and selectivity, as well as exploring their use in combination with other established cancer therapies to overcome drug resistance. The journey from a simple vitamin to a potential therapeutic agent underscores the power of medicinal chemistry in the ongoing fight against cancer.
References
- 1. Multifaceted role of vitamin B6 pathway in cancer: metabolism, immune interaction, and temporal and spatial regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. naturalhealthresearch.org [naturalhealthresearch.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Vitamin B6 and Cancer Risk: A Field Synopsis and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Identification of high-affinity pyridoxal kinase inhibitors targeting cancer therapy: an integrated docking and molecular dynamics simulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are SGPL1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. The role of sphingosine‐1‐phosphate in inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Pyridoxine Derivative B6NO on Transcription Factor Nrf2 Activity and Cytotoxic Properties of Doxorubicin In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. noblelifesci.com [noblelifesci.com]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Sphingosine 1-phosphate lyase facilitates cancer progression through converting sphingolipids to glycerophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the investigation of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol as a potential enzyme inhibitor. This document outlines detailed protocols for the synthesis, purification, and enzymatic screening of the compound. Drawing on the structural similarity of pyridin-4-ol derivatives to endogenous molecules, we highlight Pyridoxine 5'-phosphate Oxidase (PNPO) as a primary putative target, an enzyme of significant interest in cancer metabolism. The protocols provided herein are designed to be robust and self-validating, enabling researchers to determine the inhibitory potential, mechanism of action, and cellular effects of this compound.
Introduction: The Rationale for Investigating this compound
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs that act as enzyme inhibitors[1]. The 4-pyridinol core, in particular, offers a versatile platform for designing molecules that can interact with the active sites of various enzymes. This compound combines several key structural features that suggest its potential as a bioactive molecule:
-
The Pyridin-4-ol Core: This moiety can participate in hydrogen bonding and metal chelation, common interactions within enzyme active sites.
-
The Benzyloxy Group: This bulky, hydrophobic group can engage in van der Waals and π-stacking interactions, potentially enhancing binding affinity and selectivity for specific hydrophobic pockets within an enzyme[2].
-
The Hydroxymethyl Group: This group can act as both a hydrogen bond donor and acceptor, contributing to specific interactions with polar amino acid residues in an enzyme's active site[2].
Based on its structural analogy to pyridoxine (Vitamin B6), a primary and plausible enzyme target for this compound is Pyridoxine 5'-phosphate Oxidase (PNPO) . PNPO is a critical flavin mononucleotide (FMN)-dependent enzyme that catalyzes the final, rate-limiting step in the biosynthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6[3][4]. PLP is an essential cofactor for numerous metabolic enzymes, and dysregulation of PLP homeostasis has been implicated in various diseases, including cancer[5]. Therefore, the inhibition of PNPO presents a promising therapeutic strategy.
These application notes will guide the user through a systematic evaluation of this compound as a potential PNPO inhibitor.
Synthesis and Characterization of this compound
A reliable synthesis of the target compound is the first critical step. The following protocol is adapted from established literature procedures[6].
Protocol 2.1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (1 equivalent) in a 1:5 mixture of industrial methylated spirit and water.
-
Ammonolysis: Heat the suspension to 70°C and slowly add ammonium hydroxide solution (approximately 10 equivalents) over 30 minutes.
-
Reaction Monitoring: Maintain the reaction at 70°C and stir vigorously for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an equal volume of water and continue stirring for 30 minutes to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a light brown solid.
-
Characterization: Confirm the identity and purity of the compound using LC-MS and ¹H NMR spectroscopy. The expected molecular weight is 231.25 g/mol [6].
In Vitro Enzyme Inhibition Assays
The following protocols are designed to determine the inhibitory activity of this compound against a putative enzyme target, PNPO.
Protocol 3.1: Recombinant Human PNPO Expression and Purification
Standard protocols for the expression and purification of recombinant human PNPO from E. coli should be followed. A His-tag is recommended for ease of purification using immobilized metal affinity chromatography (IMAC).
Protocol 3.2: PNPO Activity Assay
This assay measures the production of PLP from pyridoxine 5'-phosphate (PNP).
Materials:
-
Recombinant human PNPO
-
Pyridoxine 5'-phosphate (PNP)
-
Flavin mononucleotide (FMN)
-
Potassium phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, FMN, and PNPO enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO, final DMSO concentration ≤ 1%) to the wells of the microplate. Include a vehicle control (DMSO only).
-
Enzyme Incubation: Pre-incubate the enzyme with the inhibitor for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the substrate, PNP.
-
Signal Detection: Monitor the increase in fluorescence (Excitation: 330 nm, Emission: 415 nm) corresponding to the formation of PLP over time.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the progress curves.
Protocol 3.3: IC50 Determination
-
Dose-Response Curve: Perform the PNPO activity assay with a range of inhibitor concentrations (e.g., from 1 nM to 100 µM).
-
Data Normalization: Normalize the data with the positive control (no inhibitor) as 100% activity and a background control (no enzyme) as 0% activity.
-
Curve Fitting: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
Mechanism of Inhibition Studies
Understanding how the compound inhibits the enzyme is crucial for its development as a drug.
Protocol 4.1: Enzyme Kinetic Studies
-
Varying Substrate Concentration: Perform the PNPO activity assay with varying concentrations of the substrate (PNP) in the presence of fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC50 value).
-
Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax and Km.
-
Lineweaver-Burk Plot: Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) to visualize the mechanism of inhibition (competitive, non-competitive, or uncompetitive).
| Inhibition Type | Effect on Vmax | Effect on Km |
| Competitive | No change | Increases |
| Non-competitive | Decreases | No change |
| Uncompetitive | Decreases | Decreases |
| Mixed | Decreases | Increases or Decreases |
dot
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 59281-14-0 | Benchchem [benchchem.com]
- 3. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. The Z isomer of pyridoxilidenerhodanine 5'-phosphate is an efficient inhibitor of human pyridoxine 5'-phosphate oxidase, a crucial enzyme in vitamin B6 salvage pathway and a potential chemotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 59281-14-0 [chemicalbook.com]
Topic: Cell-based Assays for Testing the Efficacy of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
An Application Note and Protocol Guide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on evaluating the efficacy of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol using robust cell-based assays. The structural characteristics of this compound, particularly the pyridin-4-ol core, suggest a potential mechanism of action as a tyrosinase inhibitor. Tyrosinase is the rate-limiting enzyme in the complex pathway of melanin synthesis, known as melanogenesis.[1][2] Its inhibition is a primary strategy for developing agents that address hyperpigmentation disorders and for cosmetic skin-lightening applications.[2][3] This guide details an integrated workflow, beginning with the essential determination of cytotoxicity to establish a safe therapeutic window, followed by direct measurement of intracellular tyrosinase activity and quantification of cellular melanin content. The protocols provided herein are optimized for use with the B16-F10 murine melanoma cell line, a well-established and highly relevant in vitro model for studying pigmentation.[1]
Scientific Principle: The Melanogenesis Pathway and Tyrosinase Inhibition
Melanogenesis is the physiological process responsible for the production of melanin, the primary pigment determining skin, hair, and eye color.[1] This pathway is initiated within specialized organelles called melanosomes, located inside melanocytes. The central and rate-limiting enzyme in this cascade is tyrosinase, a copper-containing metalloenzyme.[2] Tyrosinase catalyzes two critical, sequential reactions: the hydroxylation of L-tyrosine into L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA into dopaquinone.[2] Dopaquinone is a highly reactive intermediate that proceeds through a series of further enzymatic and spontaneous reactions to form melanin polymers.
Compounds like this compound are investigated for their ability to interfere with this process. By inhibiting tyrosinase, these molecules can effectively decrease the overall rate of melanin synthesis.[1] Therefore, a robust evaluation of such a compound requires a multi-assay approach to confirm its biological activity at the cellular level: first, to ensure it doesn't harm the cells (cytotoxicity), second, to confirm it inhibits the target enzyme within the cell (cellular tyrosinase activity), and third, to verify that this enzyme inhibition leads to the desired functional outcome (reduced melanin production).
Figure 1: Simplified diagram of the melanogenesis signaling pathway.
Integrated Experimental Workflow
To ensure a comprehensive and logical evaluation of the compound, we propose the following integrated workflow. This approach begins with establishing a safe dose range before proceeding to efficacy testing, ensuring that the observed effects are due to specific bioactivity rather than general toxicity.
Figure 2: Recommended workflow for evaluating compound efficacy.
Assay I: Cell Viability (MTT Assay)
Rationale: Before assessing the anti-melanogenic properties of this compound, it is imperative to determine the concentrations at which it does not exhibit cytotoxicity. The MTT assay is a standard colorimetric method for assessing cell viability, based on the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells. This allows for the determination of the maximum non-toxic concentration to be used in subsequent efficacy assays.
Protocol: A detailed, step-by-step protocol for the MTT assay is provided in Section 6.1.
Assay II: Cellular Tyrosinase Activity
Rationale: While cell-free mushroom tyrosinase assays are common, they do not account for crucial factors like cell membrane permeability and intracellular metabolism.[5] A cell-based assay provides a more biologically relevant measure of a compound's ability to inhibit tyrosinase within its native cellular environment.[3] In this assay, cells are treated with the test compound, lysed to release intracellular enzymes, and the lysate is then supplied with the tyrosinase substrate, L-DOPA. The enzymatic conversion of L-DOPA to dopachrome results in a colored product that can be quantified by measuring its absorbance at approximately 475 nm.[1][2] A reduction in absorbance in treated cells compared to untreated controls indicates inhibition of cellular tyrosinase activity.
Protocol: A detailed, step-by-step protocol for the cellular tyrosinase activity assay is provided in Section 6.2.
Assay III: Cellular Melanin Content
Rationale: The ultimate goal of a tyrosinase inhibitor is to reduce the production of melanin. Therefore, the most direct measure of the compound's functional efficacy is the quantification of total melanin content within the cells. Following treatment, cells are lysed, and the melanin pigment is solubilized using a strong alkaline solution (e.g., NaOH with DMSO) at an elevated temperature.[1][6] The amount of solubilized melanin is then determined by measuring the absorbance of the lysate at a wavelength of approximately 405-470 nm.[1][7] This assay confirms that the observed inhibition of tyrosinase activity translates into a tangible decrease in the final pigment product.
Protocol: A detailed, step-by-step protocol for the melanin content assay is provided in Section 6.3.
Data Presentation and Interpretation
Quantitative data from the assays should be systematically organized to facilitate clear interpretation and comparison. The results are typically expressed as a percentage relative to the untreated control.
Table 1: Effect of this compound on B16-F10 Cell Viability
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
|---|---|---|---|
| Control (Vehicle) | 0 | 100 | ± 4.8 |
| Test Compound | 10 | 98.5 | ± 5.1 |
| 50 | 97.2 | ± 4.5 | |
| 100 | 95.6 | ± 3.9 | |
| 200 | 88.1 | ± 4.2 |
| | 400 | 52.3 | ± 3.7 |
Table 2: Effect of this compound on Cellular Tyrosinase Activity
| Treatment Group | Concentration (µM) | Tyrosinase Activity (% of Control) | Standard Deviation |
|---|---|---|---|
| Control (Vehicle) | 0 | 100 | ± 6.1 |
| Test Compound | 10 | 82.4 | ± 5.5 |
| 50 | 55.9 | ± 4.8 | |
| 100 | 31.7 | ± 3.2 | |
| 200 | 15.3 | ± 2.9 |
| Kojic Acid (Positive Control) | 100 | 48.2 | ± 4.1 |
Table 3: Effect of this compound on Melanin Content
| Treatment Group | Concentration (µM) | Melanin Content (% of Control) | Standard Deviation |
|---|---|---|---|
| Control (Vehicle) | 0 | 100 | ± 5.2 |
| Test Compound | 10 | 88.3 | ± 4.9 |
| 50 | 62.1 | ± 4.1 | |
| 100 | 40.5 | ± 3.6 | |
| 200 | 25.8 | ± 3.1 |
| Kojic Acid (Positive Control) | 100 | 55.4 | ± 3.8 |
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
Materials:
-
B16-F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed B16-F10 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight (37°C, 5% CO₂).[4]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[2] Remove the old medium and add 100 µL of the medium containing the test compound or controls (vehicle, positive control).
-
Incubation: Incubate the cells for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance of a blank well.
Protocol 2: Cellular Tyrosinase Activity Assay
Materials:
-
B16-F10 cells
-
6-well tissue culture plates
-
Test compound and Kojic Acid (positive control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., M-PER Mammalian Protein Extraction Reagent or RIPA buffer)[4]
-
BCA Protein Assay Kit
-
L-DOPA solution (10 mM in 0.1 M sodium phosphate buffer, pH 6.8)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed B16-F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.[2] Treat the cells with non-toxic concentrations of the test compound and controls for 48-72 hours.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of cell lysis buffer and incubate on ice for 15 minutes.[2]
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 13,000 rpm for 15 minutes at 4°C to pellet cell debris.[2]
-
Protein Quantification: Collect the supernatant and determine the total protein concentration using a BCA assay to ensure equal protein loading in the subsequent step.
-
Enzyme Reaction: In a 96-well plate, add cell lysate containing an equal amount of protein (e.g., 40 µg) to each well. Adjust the volume with lysis buffer. Add L-DOPA solution to initiate the reaction (final concentration of L-DOPA ~2-5 mM).
-
Incubation and Measurement: Incubate the plate at 37°C for 1 hour.[1] Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.
-
Calculation: Express tyrosinase activity as a percentage of the vehicle-treated control after normalizing for protein concentration. The percentage of inhibition is calculated as: % Inhibition = [ (A_control - A_sample) / A_control ] x 100.[2]
Protocol 3: Melanin Content Assay
Materials:
-
B16-F10 cells
-
6-well tissue culture plates
-
Test compound and Kojic Acid
-
PBS
-
Solubilization Solution: 1 N NaOH containing 10% DMSO[1]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in Protocol 2 (Step 1).
-
Cell Harvesting: After the treatment period, wash the cells twice with PBS.[1]
-
Cell Lysis and Solubilization: Lyse the cells by adding 1 mL of the NaOH/DMSO solubilization solution to each well.[1]
-
Incubation: Incubate the plates at 80°C for 1 to 2 hours to completely solubilize the melanin pigment.[1][4]
-
Measurement: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm using a spectrophotometer.[1]
-
Normalization (Optional but Recommended): In a parallel plate set up for protein quantification, determine the total protein content using a BCA assay. Normalize the melanin content to the total protein concentration of each sample to account for any differences in cell number.[4][6]
-
Calculation: Express the final melanin content as a percentage of the vehicle-treated control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jfda-online.com [jfda-online.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
High-performance liquid chromatography (HPLC) method for analyzing 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
An Application Note for the Analysis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol by High-Performance Liquid Chromatography
Abstract
This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a significant heterocyclic intermediate in pharmaceutical synthesis, and its purity is critical for downstream applications. The method detailed herein is tailored for accuracy, precision, and specificity, addressing potential analytical challenges such as tautomerism. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, making it suitable for quality control and drug development environments.[1][2]
Introduction and Method Rationale
This compound is a key building block whose purity directly impacts the quality and yield of final active pharmaceutical ingredients (APIs). A reliable analytical method is therefore essential for its characterization. The molecule possesses both hydrophobic (benzyloxy group) and hydrophilic (hydroxyl, pyridinol) moieties, making RP-HPLC an ideal separation technique.[3][4]
A primary analytical consideration for pyridin-4-ol derivatives is the potential for keto-enol tautomerism, where the compound can exist in equilibrium with its 1H-pyridin-4-one form.[5][] This can lead to peak broadening or the appearance of multiple peaks in a chromatogram if not properly controlled. The developed method mitigates this by using an acidified mobile phase, which stabilizes a single ionic form of the analyte, ensuring sharp, reproducible peaks.
Analyte Physicochemical Properties
The selection of the analytical approach was guided by the key properties of the target analyte, summarized below.
| Property | Value / Structure | Rationale for HPLC Method |
| Chemical Structure | ![]() | The presence of aromatic rings (pyridine and benzyl) provides strong UV chromophores, making UV detection highly suitable. |
| Molecular Formula | C₁₃H₁₃NO₃[7][8] | - |
| Molecular Weight | 231.25 g/mol [][9] | - |
| LogP (Predicted) | 1.446[7] | This value indicates moderate lipophilicity, making the compound well-suited for retention on a nonpolar stationary phase like C18 in an RP-HPLC system.[3] |
| Boiling Point (Predicted) | 463.4°C[7] | The high boiling point confirms the compound is non-volatile, making HPLC the preferred method over Gas Chromatography. |
Optimized Analytical Method Protocol
This section details the instrumentation, reagents, and optimized chromatographic conditions for the analysis.
2.1. Instrumentation and Materials
| Item | Specifications |
| HPLC System | Quaternary or Binary HPLC system with UV/PDA Detector |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Software | Chromatographic data acquisition and processing software |
| Analytical Balance | 4 or 5-decimal place readability |
| Volumetric Glassware | Class A |
| Solvents | HPLC Grade Acetonitrile and Water |
| Reagents | Formic Acid (≥98% purity) |
| Reference Standard | This compound, certified purity |
2.2. Chromatographic Conditions
The following parameters were optimized to achieve efficient separation and excellent peak symmetry.
| Parameter | Condition |
| Stationary Phase | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 70% A / 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Mobile Phase: A water/acetonitrile mixture was chosen for its excellent solvating properties and UV transparency. The addition of 0.1% formic acid is critical; it acidifies the mobile phase to a pH of approximately 2.7, ensuring the pyridine nitrogen is protonated. This suppresses interactions with residual silanols on the column packing, leading to a sharp, symmetrical peak.[5][10]
-
Column: A C18 column provides the necessary hydrophobic character for retaining the analyte. The 150 mm x 4.6 mm, 5 µm format is a standard workhorse that balances efficiency, resolution, and backpressure.
-
Detection: A wavelength of 275 nm was selected based on the UV absorbance maxima of the pyridine and benzyl chromophores, providing high sensitivity.
2.3. Preparation of Solutions
-
Diluent: Prepare a mixture of Water:Acetonitrile (70:30 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 5.0 mL of this solution into a 50 mL volumetric flask and bring to volume with the diluent. Filter through a 0.45 µm syringe filter before injection if particulate matter is present.
Method Validation Protocol
The analytical method was validated according to the principles outlined in ICH Q2(R2) to demonstrate its suitability for the intended purpose.[1][2][11] The objective of validation is to confirm that the procedure is fit for purpose.[2][12]
Caption: Workflow for HPLC Method Validation per ICH Guidelines.
3.1. System Suitability
Before initiating any validation or sample analysis, the chromatographic system must meet predefined performance criteria.
-
Procedure: Inject the Working Standard Solution (100 µg/mL) five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD): ≤ 2.0% for peak area and retention time.
-
Tailing Factor (T): ≤ 1.5.
-
Theoretical Plates (N): ≥ 2000.
-
3.2. Validation Experiments
-
Specificity: Demonstrated by injecting a diluent blank and a placebo solution. The chromatograms should show no interfering peaks at the retention time of the main analyte.
-
Linearity: Assessed by preparing and analyzing five standard solutions over a concentration range of 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: Performed by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The mean percent recovery should be within 98.0% to 102.0%.[13]
-
Precision:
-
Repeatability (Intra-day): Determined by analyzing six replicate preparations of the sample solution at 100% concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): The repeatability assay is repeated on a different day by a different analyst using different equipment. The cumulative %RSD for both sets of data should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determined based on the signal-to-noise ratio method. LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1, and LOD is approximately 3:1.
-
Robustness: The reliability of the method is tested by making small, deliberate variations in method parameters, including mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability criteria must be met under all varied conditions.[13]
Results and Discussion
The developed method produced a sharp, symmetrical peak for this compound with a typical retention time of approximately 6.5 minutes. Validation experiments confirmed the method's suitability.
Typical Validation Results Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.85% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.15% | ≤ 2.0% |
| LOQ | 0.5 µg/mL | - |
| LOD | 0.15 µg/mL | - |
| Robustness | Passed | System suitability criteria met |
The method proved to be highly specific, with no interference from the diluent or placebo components. The robustness study indicated that minor variations in the chromatographic conditions did not significantly impact the results, highlighting the method's reliability for routine use in a quality control setting.
Conclusion
This application note describes a simple, rapid, and reliable isocratic RP-HPLC method for the determination of this compound. The method has been thoroughly validated according to ICH guidelines and is demonstrated to be specific, linear, accurate, precise, and robust. It is therefore highly suitable for the routine quality control analysis of this compound in pharmaceutical development and manufacturing.
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. jordilabs.com [jordilabs.com]
- 4. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 7. 5-(benzyloxy)-2-(hydroxymethyl)-4-pyridinol, CasNo.165948-37-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 8. 5-(Benzyloxy)-2-(hydroxymethyl)-4-pyridinol [chemicalbook.com]
- 9. This compound | 59281-14-0 [chemicalbook.com]
- 10. helixchrom.com [helixchrom.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. propharmagroup.com [propharmagroup.com]
Application Note: Investigating the Antioxidant Properties of Pyridoxine Analogs
Abstract
Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous pathological conditions. Vitamin B6, particularly its active form pyridoxal 5'-phosphate (PLP), has emerged as a critical biomolecule with potent antioxidant capabilities that may exceed those of vitamins C and E.[1][2] This application note provides a comprehensive guide for researchers to investigate the antioxidant properties of pyridoxine and its analogs. We delve into the chemical mechanisms of their action, provide detailed, field-proven protocols for a suite of in vitro antioxidant assays (DPPH, ABTS, ORAC), and present a robust methodology for assessing efficacy in a cellular context. This guide is designed to equip researchers with the necessary tools to rigorously evaluate and validate the therapeutic potential of novel pyridoxine-based compounds.
Introduction: The Expanding Role of Vitamin B6 Beyond a Cofactor
For decades, the primary recognized function of vitamin B6 was its role as an essential enzymatic cofactor (PLP) in over 140 biochemical reactions, primarily in amino acid metabolism.[3] However, a growing body of evidence has illuminated a more direct and profound role for vitamin B6 and its analogs in cellular protection.[1] These compounds are now understood to be potent antioxidants capable of directly quenching ROS and modulating endogenous antioxidant systems.[4][5]
Deficiencies in vitamin B6 are correlated with increased oxidative stress markers and inflammation, suggesting a crucial link between vitamin B6 status and the body's ability to combat oxidative damage.[6][7] The antioxidant activity of pyridoxine and its analogs stems from their unique chemical structure, which allows them to scavenge a variety of ROS, including hydroxyl radicals (•OH), singlet oxygen, and superoxide radicals.[8][9][10] This multifaceted antioxidant capacity makes pyridoxine analogs compelling candidates for therapeutic development in diseases underpinned by oxidative stress.
Mechanism of Antioxidant Action
The antioxidant efficacy of pyridoxine analogs is rooted in their ability to participate in two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Direct Radical Scavenging: Theoretical and experimental studies have shown that pyridoxine can efficiently quench highly reactive species like the hydroxyl radical.[9][11] The primary reaction involves the abstraction of a hydrogen atom from the methanol substituents on the pyridine ring, neutralizing the radical and forming a more stable pyridoxine radical.[8][12]
-
Indirect Antioxidant Support: Beyond direct scavenging, vitamin B6 plays a vital indirect role in the glutathione antioxidant defense system.[6][13] PLP is a crucial cofactor in the transsulfuration pathway, which converts homocysteine to cysteine—a rate-limiting precursor for the synthesis of glutathione (GSH), the cell's master antioxidant.[13]
The diagram below illustrates the core structure of pyridoxine and highlights the functional groups involved in its antioxidant activities.
Caption: Core structure of pyridoxine analogs and key antioxidant groups.
Protocols for In Vitro Assessment of Antioxidant Capacity
No single assay can fully capture the antioxidant profile of a compound. Therefore, a multi-assay approach is essential. We recommend a panel of at least three assays based on different mechanisms (HAT and SET) to build a comprehensive profile.
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This SET-based assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical. The reduction of DPPH is visually monitored by the color change from violet to yellow, measured spectrophotometrically.[14]
-
Rationale: The DPPH assay is a rapid, simple, and widely used method for initial screening of radical scavenging activity.[15]
Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Test Compounds: Prepare a stock solution of pyridoxine analogs in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions (e.g., 1-100 µM).
-
Standard: Prepare a stock solution of a known antioxidant like Trolox or Ascorbic Acid for comparison.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the test compound dilutions to respective wells.
-
Add 150 µL of the DPPH solution to all wells.
-
For the control (100% activity), add 50 µL of the solvent instead of the test compound.
-
For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[14]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % scavenging against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Principle: This assay is also based on the SET mechanism. The pre-formed ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form. The change in absorbance is measured.
-
Rationale: The ABTS radical is soluble in both aqueous and organic solvents, making this assay suitable for a wider range of compounds. It is often used to confirm results from the DPPH assay.[16]
Step-by-Step Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.
-
Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
Before use, dilute the ABTS•+ working solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound dilutions.
-
Add 180 µL of the diluted ABTS•+ solution.
-
-
Incubation and Measurement:
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition similarly to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.
-
Protocol: ORAC (Oxygen Radical Absorbance Capacity) Assay
-
Principle: The ORAC assay is a HAT-based method. It measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[15]
-
Rationale: This assay is considered more biologically relevant than SET-based assays because it uses a biologically relevant radical source (peroxyl radicals) and the reaction mechanism is HAT, a key pathway in vivo.[15]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Fluorescein Stock Solution: Prepare a stock solution in 75 mM phosphate buffer (pH 7.4).
-
AAPH Solution: Prepare a fresh AAPH solution in phosphate buffer just before use.
-
Standard: Use Trolox as the standard.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of test compound, standard, or blank (phosphate buffer) to wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes in the plate reader.[15]
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample from the fluorescence decay curve.
-
Calculate the Net AUC by subtracting the AUC of the blank.
-
Plot a standard curve of Net AUC vs. Trolox concentration.
-
Quantify the ORAC value of the samples in µmol of Trolox Equivalents (TE) per liter or gram.
-
Comparative Data Presentation
For clear interpretation, results from the in vitro assays should be summarized in a table.
| Compound | DPPH IC50 (µM) | ABTS TEAC (mmol TE/g) | ORAC (µmol TE/g) |
| Pyridoxine | 85.2 ± 4.1 | 1.2 ± 0.1 | 150.7 ± 9.8 |
| Pyridoxal-5'-Phosphate (PLP) | 42.6 ± 2.5 | 2.5 ± 0.2 | 310.4 ± 15.2 |
| Analog X (Hypothetical) | 25.1 ± 1.8 | 3.8 ± 0.3 | 455.6 ± 21.7 |
| Trolox (Standard) | 15.5 ± 0.9 | 1.0 (by definition) | 1.0 (by definition) |
| Data are for illustrative purposes only. |
Protocol for Cellular Antioxidant Activity (CAA) Assay
While in vitro chemical assays are crucial for initial screening, they do not account for bioavailability, metabolism, or localization within a cell.[17] The CAA assay bridges this gap by measuring antioxidant activity in a live cell context.
-
Principle: The assay uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. ROS, generated by an initiator like AAPH, oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An effective antioxidant will enter the cell and prevent this oxidation, resulting in lower fluorescence.[17][18][19]
Mechanism in the Cell:
Caption: Mechanism of the Cellular Antioxidant Activity (CAA) assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Seed adherent cells (e.g., HepG2, Caco-2) in a 96-well black, clear-bottom microplate at a density that will achieve ~95% confluency after 24 hours.
-
-
Cell Treatment:
-
Remove the culture medium and wash the cells gently with Phosphate-Buffered Saline (PBS).
-
Treat cells with various concentrations of the pyridoxine analogs (and a standard like Quercetin) in treatment medium for 1 hour. This allows for cellular uptake.[17]
-
-
Probe Loading:
-
Remove the treatment medium.
-
Add medium containing DCFH-DA (e.g., 25 µM) to all wells and incubate for 60 minutes at 37°C.[17]
-
-
Induction of Oxidative Stress:
-
Wash the cells three times with PBS to remove excess probe.[17]
-
Add the ROS initiator AAPH (e.g., 600 µM) in PBS to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.[14]
-
-
Data Analysis:
-
Calculate the AUC for each concentration.
-
Calculate the CAA unit for each sample using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.
-
Determine the EC50 value, the concentration required to provide 50% antioxidant activity.
-
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of pyridoxine analogs as antioxidants. By combining chemical (DPPH, ABTS, ORAC) and cell-based (CAA) assays, researchers can obtain a comprehensive understanding of a compound's potential. Positive results from this panel justify progression to more complex biological models, including assessing the impact on specific cellular signaling pathways (e.g., Nrf2, NF-κB)[3] and eventual validation in pre-clinical in vivo models of oxidative stress-related diseases. The versatility and potent activity of vitamin B6 analogs make them a promising frontier in the development of novel antioxidant therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Higher Plasma Pyridoxal Phosphate Is Associated with Increased Antioxidant Enzyme Activities in Critically Ill Surgical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P5P: The Active Vitamin B6 Cofactor for Neuro & Metabolic Health [lingfengbio.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Association of vitamin B-6 status with inflammation, oxidative stress, and chronic inflammatory conditions: the Boston Puerto Rican Health Study1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Vitamin B6 (pyridoxine) and its derivatives are efficient singlet oxygen quenchers and potential fungal antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Theoretical study of the antioxidant properties of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
- 16. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 17. kamiyabiomedical.com [kamiyabiomedical.com]
- 18. doc.abcam.com [doc.abcam.com]
- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol as a Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyridin-4-ol Scaffold
The pyridin-4-ol (also known as 4-pyridone) nucleus is a privileged scaffold in medicinal chemistry. Its structure, featuring a six-membered heterocyclic ring with nitrogen and oxygen atoms, allows it to act as a versatile building block in the synthesis of complex molecules.[1] Pyridinone derivatives are integral to a wide range of pharmaceuticals, demonstrating activities from antitumor and antimicrobial to anti-inflammatory effects.[1] The polarity, basicity, and hydrogen-bonding capabilities of the pyridine ring contribute significantly to the pharmacokinetic profiles of drug candidates, making it a highly sought-after motif in drug design.[2][3]
This guide focuses on a specific, high-value derivative: 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol . While not an active pharmaceutical ingredient (API) itself, this compound is a critical intermediate in the synthesis of several potent antiviral drugs, most notably the class of HIV-1 integrase inhibitors.[4][5][6] Its strategic importance lies in providing the core A-ring structure necessary for the assembly of complex therapeutic agents like Dolutegravir (DTG), Cabotegravir, and Bictegravir.[4] Understanding the synthesis and manipulation of this intermediate is therefore paramount for chemists involved in the development of these essential medicines.
Physicochemical Properties and Handling
A clear understanding of the compound's properties is essential for its effective use in a laboratory or process chemistry setting.
| Property | Value | Source |
| IUPAC Name | 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one | [7] |
| CAS Number | 165948-37-8 | [8] |
| Molecular Formula | C13H13NO3 | [] |
| Molecular Weight | 231.25 g/mol | [] |
| Appearance | Light brown to off-white solid | [7] |
| Solubility | Soluble in polar organic solvents like DMSO and methanol. Limited solubility in water. | General Knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | General Lab Safety |
Safety & Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
Application I: Synthesis of the Pyridin-4-ol Core
The primary application of this compound is as a synthetic precursor. Therefore, its own efficient synthesis is the first critical step. A common and effective method involves the ammonolysis of a pyran-4-one derivative.
Workflow for Synthesis
The following diagram illustrates the workflow from the starting material to the purified intermediate.
Caption: Synthetic workflow for this compound.
Detailed Protocol: Ammonolysis of 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one
This protocol is adapted from established literature procedures for the synthesis of the pyridinone core.[7][10]
Materials:
-
5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (1 equivalent)
-
Industrial Methylated Spirit (IMS)
-
Deionized Water
-
Ammonium Hydroxide (NH4OH) solution (concentrated)
-
Reaction vessel with overhead stirrer and heating mantle
-
Buchner funnel and vacuum flask
Procedure:
-
Reaction Setup: Suspend 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (e.g., 53.2 g, 229 mmol) in a mixture of IMS (75 mL) and water (400 mL) in a suitable reaction vessel.[7]
-
Ammonolysis: Begin stirring the suspension and heat to 70°C.
-
Reagent Addition: Slowly add concentrated ammonium hydroxide solution (400 mL) to the heated suspension.[7]
-
Causality: The addition of ammonia at an elevated temperature facilitates the ring-opening of the pyranone, followed by an intramolecular condensation to form the more stable pyridinone ring. The benzyloxy group remains stable under these conditions, serving as a crucial protecting group for the 5-position hydroxyl.
-
-
Reaction Monitoring: Maintain the reaction at 70°C with continuous stirring for approximately 18 hours.[7] The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up and Isolation: a. Upon completion, cool the reaction mixture to room temperature. b. Dilute the mixture with an additional volume of water (400 mL) and continue stirring for 30 minutes to ensure complete precipitation of the product.[7] c. Collect the resulting solid product by vacuum filtration. d. Wash the filter cake with cold water to remove residual salts and impurities.
-
Drying and Characterization: Dry the collected solid under vacuum to afford the target compound, 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one, as a light brown solid.[7]
Application II: Elaboration to a Key Carboxylic Acid Intermediate for HIV Integrase Inhibitors
Once synthesized, this compound is not the final building block. It must be further functionalized, typically by oxidizing the hydroxymethyl group to a carboxylic acid. This creates the pyridone-acid moiety that is central to the pharmacophore of drugs like Dolutegravir.[5][10]
Synthetic Pathway: From Alcohol to Carboxylic Acid
Caption: Pathway for converting the alcohol to the N-methyl carboxylic acid intermediate.
Protocol: Oxidation of the Hydroxymethyl Group
The oxidation of the primary alcohol on the pyridine ring to a carboxylic acid requires careful selection of reagents to avoid over-oxidation or cleavage of the pyridine ring itself.[11]
Materials:
-
This compound (1 equivalent)
-
Potassium Permanganate (KMnO4) (2-3 equivalents) or alternative oxidant (e.g., TEMPO/NaOCl)
-
Solvent (e.g., water or t-butanol/water mixture)
-
Sodium Hydroxide (for pH adjustment)
-
Hydrochloric Acid (for acidification)
-
Filtration apparatus (Celite pad may be required)
Procedure (Using KMnO4):
-
Dissolution: Dissolve this compound in a suitable solvent system, such as a mixture of t-butanol and water.
-
pH Adjustment: Make the solution slightly alkaline by adding a base like sodium hydroxide.
-
Trustworthiness: Performing the oxidation under alkaline or neutral conditions is critical. It minimizes the risk of pyridine ring cleavage, a common side reaction with strong oxidants like KMnO4 under acidic conditions.[11]
-
-
Oxidant Addition: Heat the solution to approximately 70-90°C. Slowly add a solution of potassium permanganate (2-3 equivalents) in water dropwise over 1-2 hours with vigorous stirring.[11]
-
Reaction Monitoring: Continue heating and stirring. The reaction is complete when the characteristic purple color of the permanganate ion has disappeared, indicating its consumption, and a brown precipitate of manganese dioxide (MnO2) has formed.[11]
-
Work-up: a. Filter the hot reaction mixture through a pad of Celite to remove the MnO2 precipitate. b. Cool the clear filtrate in an ice bath. c. Acidification: Slowly and carefully acidify the filtrate with hydrochloric acid to a pH of approximately 3-4.[11] This will protonate the carboxylate, causing the desired carboxylic acid product to precipitate out of the solution.
-
Expertise: Slow addition of acid while cooling is crucial for obtaining a crystalline, purer product rather than an amorphous solid.
-
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid.
This product can then be carried forward for subsequent steps, such as N-alkylation and coupling reactions, to complete the synthesis of the target API.[10][12]
Conclusion: A Linchpin in Modern Antiviral Synthesis
This compound represents a cornerstone intermediate in the field of drug development, particularly for HIV-1 integrase inhibitors.[4][6] Its value is not in its own biological activity, but in its role as a precisely functionalized scaffold that enables the efficient and convergent synthesis of complex, life-saving medications. The protocols detailed herein provide a robust framework for the preparation and subsequent elaboration of this key molecule, underscoring the importance of foundational synthetic chemistry in the broader landscape of drug discovery and development. Mastery of these synthetic steps is essential for any researcher or organization aiming to contribute to the supply and innovation of pyridinone-based therapeutics.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 5. mdpi.com [mdpi.com]
- 6. 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 59281-14-0 [chemicalbook.com]
- 8. 165948-37-8|this compound|BLD Pharm [bldpharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. 119736-19-5|5-(Benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]
Experimental design for in vivo studies with 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
An Application Note and Protocol for the In Vivo Evaluation of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
Introduction: A Framework for In Vivo Assessment of a Novel Chemical Entity
The transition of a novel chemical entity (NCE) from in vitro discovery to in vivo preclinical testing is a critical milestone in drug development.[1] This phase provides the first insights into a compound's behavior within a complex biological system, evaluating its pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety.[2] This document outlines a comprehensive experimental design for the initial in vivo evaluation of This compound (CAS: 165948-37-8), an NCE for which public-domain biological activity data is not available.[][4][5]
As such, this guide is presented as a foundational framework, adaptable to the specific therapeutic hypothesis that would typically accompany such a compound. The principles and protocols described herein are designed to generate robust, reproducible, and translatable data, adhering to the highest standards of scientific rigor and animal welfare.[6][7]
PART 1: Foundational Strategy & Pre-planning
Before initiating any animal studies, a robust pre-planning phase is essential to define objectives, establish ethical boundaries, and select the most appropriate models.[8][9]
Characterization of the Test Article
The physicochemical properties of this compound will dictate its formulation and potential routes of administration.
| Property | Value | Source |
| CAS Number | 165948-37-8 | [4] |
| Molecular Formula | C13H13NO3 | [][4] |
| Molecular Weight | 231.25 g/mol | [] |
| Solubility | To be determined empirically in relevant vehicles (e.g., saline, PBS, DMSO, PEG400). | N/A |
| Purity | >98% (Verification by HPLC/LC-MS is required). | [4] |
| Stability | To be assessed in the chosen formulation under experimental conditions. | N/A |
Causality: An appropriate formulation is critical for ensuring consistent bioavailability. Poor solubility or stability can lead to variable drug exposure, confounding the interpretation of PK, PD, and efficacy data.[7]
Defining the Hypothesis and Objectives
Every in vivo study must be designed to test a clear hypothesis.[6] For an NCE, the initial objectives are typically:
-
To characterize the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of the compound.[10][11]
-
To determine the maximum tolerated dose (MTD) and identify potential acute toxicities.
-
To establish a relationship between drug exposure and a biological response (PK/PD modeling).[12][13]
-
To obtain preliminary evidence of efficacy in a relevant disease model.[2]
Animal Model Selection and Ethical Considerations
The choice of animal model is paramount and depends entirely on the therapeutic goal.[2][14] Rodent models, particularly mice, are often used for initial studies due to their genetic tractability, cost-effectiveness, and well-characterized physiology.[15]
Ethical Framework (The 3Rs): All animal studies must be designed in accordance with the principles of Replacement, Reduction, and Refinement.[8]
-
Replacement: Justify why non-animal models are insufficient.
-
Reduction: Use the minimum number of animals necessary to obtain statistically significant results. Power analysis should be used to determine sample size.
-
Refinement: Optimize protocols to minimize pain, distress, and suffering. This includes appropriate anesthesia, analgesia, and humane endpoints.[7][8]
All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[16]
PART 2: Pharmacokinetic (PK) Studies
PK studies describe what the body does to the drug.[10] They are essential for understanding the drug's exposure-time profile, which is necessary for designing rational dosing schedules in subsequent efficacy and toxicology studies.[11][16]
Experimental Design: Single-Dose PK Study in Mice
-
Objective: To determine key PK parameters after a single administration via intravenous (IV) and a relevant extravascular route (e.g., oral - PO, or intraperitoneal - IP).
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old. The use of a single sex initially reduces variability.
-
Grouping (n=3-4 animals per time point):
-
Group 1: IV administration (e.g., 2 mg/kg).
-
Group 2: PO or IP administration (e.g., 10 mg/kg). The higher dose for extravascular routes accounts for potential incomplete bioavailability.[10]
-
-
Blood Sampling: Sparse sampling is often used to minimize stress on individual animals. Blood is collected from different animals at each time point.
-
IV Route: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hours.
-
PO/IP Route: 5, 15, 30 min, 1, 2, 4, 8, 24 hours.
-
-
Bioanalysis: Plasma concentrations of this compound will be quantified using a validated LC-MS/MS method.
Protocol: Single-Dose PK Study
-
Preparation:
-
Prepare the compound in a sterile vehicle suitable for the chosen routes (e.g., saline with 5% DMSO and 10% Solutol for IV).
-
Acclimatize animals for at least one week before the study.
-
Fast animals (e.g., 4 hours) before oral dosing, as food can affect absorption.
-
-
Administration:
-
Accurately weigh each animal to calculate the precise dose volume.
-
Intravenous (IV): Administer slowly into the lateral tail vein. The maximum recommended volume is 0.2 mL for an adult mouse.[1]
-
Oral (PO): Administer using a gavage needle, ensuring the tip reaches the stomach.[1]
-
Intraperitoneal (IP): Inject into the lower abdominal quadrant, avoiding the midline.[1]
-
-
Sample Collection:
-
At each designated time point, collect blood (e.g., via submandibular or saphenous vein) into tubes containing an anticoagulant (e.g., EDTA).
-
Process blood by centrifugation to separate plasma.
-
Store plasma samples at -80°C until bioanalysis.
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time for each route.
-
Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Key Pharmacokinetic Parameters
| Parameter | Abbreviation | Description | Importance |
| Maximum Concentration | Cmax | The highest observed drug concentration in plasma. | Relates to efficacy and potential peak-exposure toxicity. |
| Time to Cmax | Tmax | The time at which Cmax is reached. | Indicates the rate of drug absorption. |
| Area Under the Curve | AUC | The total drug exposure over time. | A key measure of overall systemic exposure.[10] |
| Elimination Half-life | t1/2 | The time required for the drug concentration to decrease by half. | Determines dosing frequency for chronic studies.[10] |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
| Bioavailability | F% | The fraction of an administered dose that reaches systemic circulation. | Compares extravascular to IV administration; crucial for dose selection. |
PART 3: Safety and Tolerability Assessment
A dose range-finding (DRF) or MTD study is conducted to identify a safe dose range for subsequent efficacy studies.[17]
Protocol: Dose Range Finding (DRF) Study
-
Objective: To determine the MTD, defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss or severe clinical signs).
-
Animal Model: Same strain as planned for efficacy studies (e.g., BALB/c nude mice for xenograft models).
-
Dose Escalation:
-
Administer single doses of the compound to small groups of mice (n=3 per group) at escalating levels (e.g., 10, 30, 100 mg/kg).
-
The route of administration should be the one intended for efficacy studies.
-
-
Monitoring:
-
Observe animals daily for 7-14 days.
-
Record clinical signs of toxicity (e.g., changes in posture, activity, breathing).
-
Measure body weight daily.
-
-
Endpoint: The MTD is identified. If toxicity is observed, a repeat-dose study at lower levels may be necessary to ensure the compound is tolerated over the duration of an efficacy study.
PART 4: Pharmacodynamic (PD) and Efficacy Studies
PD studies investigate what the drug does to the body, linking drug exposure (PK) to a biological effect.[10] This requires a validated disease model and relevant biomarkers.
Biomarker Strategy
Biomarkers are crucial for demonstrating that the compound is engaging its intended target and eliciting a biological response.[18][19][20]
-
Target Engagement Biomarkers: Measure the direct interaction of the drug with its molecular target (e.g., receptor occupancy, enzyme inhibition).[19][21]
-
Mechanism of Action (MOA) Biomarkers: Measure downstream effects of target engagement (e.g., changes in gene expression or protein phosphorylation).[19]
-
Response/Efficacy Biomarkers: Correlate with the clinical outcome or disease state (e.g., tumor size, reduction in inflammatory cytokines).[18][20]
General Protocol: In Vivo Efficacy Study (Example: Xenograft Cancer Model)
This protocol assumes the therapeutic hypothesis is for oncology. It should be adapted for other disease areas (e.g., inflammation, metabolic disease).
-
Model Establishment:
-
Implant human cancer cells (e.g., HCT-15) subcutaneously into immunodeficient mice (e.g., nude or NSG mice).[17]
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Study Design:
-
Randomize animals into treatment groups (n=8-10 per group) to ensure uniform tumor size distribution.[7]
-
Group 1: Vehicle Control (the formulation without the drug).
-
Group 2: this compound at Dose 1 (e.g., MTD).
-
Group 3: this compound at Dose 2 (e.g., MTD/2).
-
Group 4: Positive Control (a standard-of-care chemotherapy agent).
-
-
Dosing and Monitoring:
-
Administer treatment daily (or as determined by PK data) for a set period (e.g., 14-21 days).[17]
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and clinical signs.
-
-
Endpoint and Tissue Collection:
PART 5: Visualizations and Workflows
Diagram 1: Overall In Vivo Evaluation Workflow
This diagram illustrates the logical progression from initial compound assessment to efficacy testing.
Caption: High-level workflow for the preclinical in vivo evaluation of an NCE.
Diagram 2: Integrated PK/PD Study Design
This diagram details the workflow for a study designed to correlate drug exposure with biological activity.
Caption: Workflow for an integrated efficacy study with PK/PD endpoints.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 4. 5-(benzyloxy)-2-(hydroxymethyl)-4-pyridinol, CasNo.165948-37-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 5. 165948-37-8|this compound|BLD Pharm [bldpharm.com]
- 6. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ichor.bio [ichor.bio]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies | MDPI [mdpi.com]
- 16. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. nuvisan.com [nuvisan.com]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Bioavailability of Pyridoxine Derivatives: An Application & Protocol Guide
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the state-of-the-art techniques for measuring the bioavailability of pyridoxine (Vitamin B6) and its derivatives. Moving beyond a simple listing of methods, this document delves into the causal logic behind experimental design, offering field-proven insights into protocol selection and execution. We present detailed, step-by-step protocols for the gold-standard analytical method, High-Performance Liquid Chromatography (HPLC), robust in vivo pharmacokinetic studies, and mechanistic in vitro absorption models using Caco-2 cells. Each section is grounded in authoritative references to ensure scientific integrity and provides a self-validating framework for generating reliable and reproducible data.
Introduction: The Vitamin B6 Vitamers and the Bioavailability Challenge
Vitamin B6 is an essential nutrient that exists as a group of six chemically related compounds, or "vitamers": pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their 5'-phosphorylated forms (PNP, PLP, PMP).[1] The metabolically active coenzyme form, pyridoxal 5'-phosphate (PLP), is critical for over 140 enzymatic reactions, primarily in amino acid metabolism.[1][2] Dietary sources vary, with plant-derived foods mostly containing pyridoxine, while animal products are rich in PLP and PMP.[3]
The bioavailability of these different forms is not uniform. Phosphorylated vitamers must be dephosphorylated by intestinal alkaline phosphatases before they can be absorbed, primarily in the jejunum via passive diffusion.[1][4] Once absorbed, the liver plays a central role in converting these forms into the circulating coenzyme, PLP, which is then bound to albumin for transport to tissues.[1][5]
Therefore, accurately measuring bioavailability—the fraction of an administered dose of unchanged drug that reaches the systemic circulation—is paramount for nutritional science, food fortification programs, and the development of supplements and therapeutics. This guide outlines the integrated methodologies required for a comprehensive assessment.
The Integrated Workflow for Bioavailability Assessment
A robust bioavailability study is not a single experiment but a multi-faceted workflow. It begins with the selection of an appropriate biological model (in vivo or in vitro), proceeds to sample collection and preparation, requires precise analytical quantification of the B6 vitamers, and concludes with pharmacokinetic analysis.
Caption: Overall workflow for assessing pyridoxine bioavailability.
In Vivo Pharmacokinetic Studies: The Gold Standard
In vivo studies in human subjects or animal models provide the most definitive measure of bioavailability by tracking the absorption, distribution, metabolism, and excretion (ADME) of a pyridoxine derivative over time.
Causality Behind Experimental Choices: The core principle is to compare the systemic exposure of a vitamer after oral administration to that after intravenous (IV) administration, which is considered 100% bioavailable. The Area Under the Curve (AUC) of the plasma concentration-time plot is the primary metric for this comparison.[6] A time-course study is essential to capture the key pharmacokinetic parameters.
| Parameter | Abbreviation | Definition | Significance in Bioavailability |
| Area Under the Curve | AUC | The integral of the drug concentration in plasma over time. | Represents the total systemic exposure to the compound. |
| Maximum Concentration | Cmax | The highest concentration of the compound observed in plasma. | Indicates the rate and extent of absorption. |
| Time to Max Concentration | Tmax | The time at which Cmax is reached. | Provides information on the rate of absorption. |
| Elimination Half-life | t½ | The time required for the plasma concentration to decrease by half. | Reflects the rate of drug elimination from the body.[7] |
Table 1. Key Pharmacokinetic Parameters for Bioavailability Studies.
Protocol 3.1: Rodent Pharmacokinetic Study
This protocol outlines a typical oral gavage study in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Pyridoxine HCl solution in sterile water
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge, Vortex mixer
-
Trichloroacetic acid (TCA), 10% (w/v)
Procedure:
-
Acclimatization & Fasting: Acclimate rats for at least 3 days. Fast animals overnight (12-16 hours) with free access to water before dosing.
-
Dosing: Administer a single oral dose of pyridoxine HCl (e.g., 10 mg/kg) via oral gavage. For absolute bioavailability, a separate cohort receives an IV dose.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at pre-defined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately place blood into EDTA tubes, mix gently, and centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Sample Deproteinization (Expert Insight): This step is critical to remove proteins that interfere with HPLC analysis and can damage the column.
-
To 100 µL of plasma, add 100 µL of ice-cold 10% TCA.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
-
-
Analysis: Analyze the supernatant using the HPLC or LC-MS/MS method described in Section 5.
-
Data Analysis: Plot the mean plasma concentration of the detected vitamer (e.g., PLP) versus time. Calculate AUC, Cmax, and Tmax using appropriate pharmacokinetic software.
In Vitro Absorption Models: Mechanistic Insights with Caco-2 Cells
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a cornerstone for in vitro drug absorption studies. When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and brush border enzymes.[3][8] This model is invaluable for investigating the mechanisms of nutrient transport.
Causality Behind Experimental Choices: The Caco-2 model allows for the direct measurement of transport from an "apical" (luminal) side to a "basolateral" (blood) side.[9] By quantifying the appearance of the pyridoxine derivative on the basolateral side over time, we can determine its apparent permeability coefficient (Papp), a key indicator of intestinal absorption. The presence of enzymes involved in B6 metabolism, such as pyridoxal kinase and PNPO, in Caco-2 cells makes this model particularly relevant.[3][10]
Caption: Workflow for a Caco-2 cell transport experiment.
Protocol 4.1: Caco-2 Permeability Assay
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Pyridoxine derivative test solution
-
Transepithelial Electrical Resistance (TEER) meter
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density. Culture for 21-25 days, changing the medium every 2-3 days, until a differentiated monolayer is formed.
-
Monolayer Integrity Check (Self-Validation Step): Before the experiment, measure the TEER. A high resistance value (typically >250 Ω·cm²) confirms the presence of tight junctions, which is essential for a valid assay.
-
Transport Experiment Setup:
-
Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Add fresh transport buffer to the basolateral chamber.
-
Add the test solution containing the pyridoxine derivative to the apical chamber.
-
-
Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect the entire volume from the basolateral chamber and immediately replace it with fresh, pre-warmed buffer.
-
Sample Preparation: Collected samples may require concentration or can be directly analyzed. If analyzing intracellular accumulation, lyse the cells at the end of the experiment.
-
Analysis: Quantify the concentration of the pyridoxine derivative in the basolateral samples using HPLC or LC-MS/MS (Section 5).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux (rate of appearance in the receiver chamber), A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Analytical Quantification: HPLC and LC-MS/MS
High-Performance Liquid Chromatography (HPLC) with fluorescence detection is the most common and robust method for quantifying B6 vitamers in biological matrices.[11] For even greater sensitivity and specificity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS).[12][13]
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: A C18 column is used to separate the B6 vitamers based on their relative hydrophobicity.
-
Fluorescence Detection: The native fluorescence of pyridoxine derivatives allows for sensitive and selective detection without the need for derivatization, although derivatization can sometimes enhance sensitivity.[11][14]
-
Gradient Elution: A gradient of an organic solvent (like methanol or acetonitrile) in an aqueous buffer is used to effectively separate all vitamers, which have varying polarities, in a single run.[15]
-
Stable Isotope Internal Standards (LC-MS/MS): Using stable isotope-labeled versions of the analytes (e.g., pyridoxine-d2) is the gold standard for quantification as they co-elute and experience the same matrix effects and ionization suppression/enhancement, providing the most accurate correction.[16]
Protocol 5.1: HPLC Quantification of PLP in Plasma
This protocol is a representative method for quantifying the primary active vitamer, PLP.
Materials & Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 3.0 x 50 mm, 2.7 µm)[15]
-
Mobile Phase A: 25 mmol/L dibasic sodium phosphate, pH 7.0[15]
-
Mobile Phase B: Methanol (HPLC grade)[15]
-
PLP standard for calibration curve
-
Processed plasma samples (from Protocol 3.1)
Procedure:
-
Instrument Setup:
-
Set the fluorescence detector to an excitation wavelength of ~322 nm and an emission wavelength of ~417 nm for optimal PLP detection.[14]
-
Equilibrate the C18 column with the starting mobile phase conditions.
-
-
Calibration Curve: Prepare a series of PLP standards of known concentrations in a matrix similar to the sample (e.g., deproteinized blank plasma). Run these standards to generate a calibration curve (Peak Area vs. Concentration).
-
Sample Injection: Inject a fixed volume (e.g., 20 µL) of the prepared sample supernatant and standards onto the HPLC system.[15]
-
Chromatographic Separation: Run the gradient elution program.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.6 |
| 1.5 | 93 | 7 | 0.6 |
| 3.6 | 85 | 15 | 0.6 |
| 4.0 | 20 | 80 | 0.6 |
| 5.5 | 20 | 80 | 0.6 |
| 5.6 | 95 | 5 | 0.6 |
| 8.0 | 95 | 5 | 0.6 |
Table 2. Example Gradient Elution Program for B6 Vitamer Separation. Adapted from a published method.[15]
-
Data Acquisition & Analysis:
-
Record the chromatograms. The PLP peak will elute at a specific retention time.
-
Integrate the peak area of the PLP peak in each sample chromatogram.
-
Using the linear regression equation from the calibration curve, calculate the concentration of PLP in the unknown samples.
-
Conclusion
The accurate measurement of pyridoxine bioavailability is a complex but essential task in nutritional and pharmaceutical sciences. It requires a combination of well-designed in vivo or in vitro models and highly sensitive and specific analytical methods. By understanding the scientific principles behind each step—from the necessity of protein precipitation in sample prep to the selection of detection wavelengths in HPLC—researchers can design and execute robust studies. The protocols provided herein serve as a validated starting point for scientists to generate high-quality, reproducible data, ultimately leading to a better understanding of Vitamin B6 metabolism and function.
References
- 1. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. The Intestine Plays a Substantial Role in Human Vitamin B6 Metabolism: A Caco-2 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption, transport and metabolism of pyridoxine | PPSX [slideshare.net]
- 5. Pyridoxine Deficiency: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. The intestine plays a substantial role in human vitamin B6 metabolism: a Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of plasma B6 vitamer profiles in children with inborn errors of vitamin B6 metabolism using an LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. A one-step NIST traceable HPLC method for quantitation of vitamin B6 and 4-pyridoxic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
Welcome to the dedicated technical support guide for the synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. The following troubleshooting guides and FAQs are based on established protocols and field-proven insights to ensure you can achieve consistent and optimal results.
Section 1: Core Synthesis Protocol & Mechanism
The most common and effective route to synthesizing this compound involves a ring transformation of a kojic acid derivative, specifically 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one. This reaction utilizes an ammonia source to replace the pyran ring's oxygen atom with nitrogen, forming the desired pyridin-4-one core.
Experimental Protocol: Standard Synthesis
This protocol is adapted from established procedures that report yields in the range of 80%[1].
Materials:
-
5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one
-
Ammonium Hydroxide (NH₄OH) solution (28-30%)
-
Industrial Methylated Spirit (IMS) or Ethanol
-
Deionized Water
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (1.0 eq) in a mixture of IMS (or ethanol) and deionized water. A typical ratio is approximately 1.5 mL of IMS and 8 mL of water per gram of starting material[1].
-
Addition of Ammonia: Heat the suspension to 70°C with vigorous stirring. Once the temperature is stable, slowly add the ammonium hydroxide solution (approx. 8 mL per gram of starting material)[1].
-
Reaction Monitoring: Maintain the reaction temperature at 70°C and continue stirring for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an equal volume of cold deionized water to ensure complete precipitation of the product[1].
-
Filtration: Stir the resulting slurry for 30-60 minutes in an ice bath. Collect the solid product by vacuum filtration.
-
Drying: Wash the collected solid with a small amount of cold water and dry under vacuum to afford this compound as a light brown or off-white solid[1].
References
Technical Support Center: A Researcher's Guide to Handling 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
Welcome to the technical support center for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments and the reliability of your results. Our approach is rooted in explaining the 'why' behind the protocols, empowering you with the scientific principles to proactively prevent degradation and troubleshoot effectively.
Section 1: Understanding the Inherent Instabilities of this compound
The structure of this compound, while offering significant potential in various research applications, contains several moieties prone to degradation under common experimental conditions. Understanding these vulnerabilities is the first step toward prevention.
FAQ 1: What are the primary structural features of this compound that I should be concerned about during my experiments?
The main points of instability in this molecule are the pyridin-4-ol core, the benzyloxy group, and the hydroxymethyl group.
-
Pyridin-4-ol Core: This part of the molecule is susceptible to tautomerism, existing in equilibrium with its more stable keto form, 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one. This equilibrium can be influenced by solvent polarity and pH, potentially leading to inconsistent analytical results. Furthermore, the pyridine ring is prone to oxidation and photodegradation.
-
Benzyloxy Group: The benzyl ether linkage is a common protecting group for the phenolic hydroxyl group. However, it can be cleaved under acidic conditions or through hydrogenolysis, especially in the presence of palladium catalysts.[1]
-
Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group is susceptible to oxidation, which can convert it to an aldehyde or a carboxylic acid, leading to the formation of impurities.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you might encounter and provides actionable solutions based on chemical principles.
Issue 1: Inconsistent retention times and peak shapes during HPLC analysis.
Question: I'm observing broad or splitting peaks for my compound during HPLC analysis, and the retention time is not consistent. What could be the cause?
Answer: This is a common issue when working with pyridin-4-ol derivatives and is often related to the tautomeric equilibrium between the pyridin-4-ol and the pyridin-4(1H)-one forms.[2]
Troubleshooting Steps:
-
Mobile Phase pH Control: The tautomeric equilibrium is highly pH-dependent. The use of a buffered mobile phase is crucial for consistent results. A slightly acidic pH (e.g., using a phosphate buffer at pH 4) can help to protonate the pyridine nitrogen and stabilize a single tautomeric form.
-
Column Temperature: Maintaining a constant and slightly elevated column temperature (e.g., 30-40 °C) can help to accelerate the interconversion between tautomers, leading to a single, sharper peak.
-
Solvent Composition: The polarity of the mobile phase can influence the tautomeric equilibrium. Experiment with different ratios of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer to find the optimal conditions for a stable and sharp peak.
Issue 2: Unexpected loss of the benzyl group during a reaction.
Question: My reaction involves acidic conditions, and I'm seeing a significant amount of a byproduct that appears to be the debenzylated compound. How can I prevent this?
Answer: The benzyloxy group is labile in acidic conditions due to the protonation of the ether oxygen, which creates a good leaving group (benzyl alcohol).[1]
Preventative Measures:
-
pH Control: If possible, perform the reaction under neutral or basic conditions. The benzyloxy group is generally stable under alkaline conditions.[3]
-
Temperature Management: If acidic conditions are unavoidable, conduct the reaction at the lowest possible temperature to minimize the rate of debenzylation.
-
Protecting Group Selection: For future experiments requiring strong acid treatment, consider using a more acid-stable protecting group for the phenol.
Issue 3: Formation of an unexpected oxidized impurity.
Question: I've identified an impurity with a molecular weight corresponding to the oxidation of the hydroxymethyl group. How can I avoid this side reaction?
Answer: The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, especially in the presence of oxidizing agents or even atmospheric oxygen over time.
Mitigation Strategies:
-
Inert Atmosphere: For sensitive reactions, particularly those run for extended periods or at elevated temperatures, working under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.
-
Solvent Purity: Use freshly distilled or high-purity solvents to avoid trace metal impurities that can catalyze oxidation.
-
Avoidance of Oxidizing Agents: Carefully review all reagents in your reaction mixture to ensure there are no unintended oxidizing agents present.
Section 3: Protocols for Stability and Degradation Studies
To proactively understand the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[4][5]
Protocol: Forced Degradation Study
This protocol outlines a systematic approach to identify potential degradation pathways.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
- Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
- Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for 24 hours. A control sample should be kept in the dark.[6]
3. Sample Analysis:
- At designated time points, withdraw aliquots of the stressed samples.
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.
4. Data Analysis:
- Quantify the amount of the parent compound remaining.
- Identify and characterize any significant degradation products using techniques like LC-MS/MS.[7]
Recommended HPLC Method for Stability Indicating Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of the parent compound.
-
Column Temperature: 30°C.
Table 1: Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Product | Expected Change in Molecular Weight |
| Debenzylation | 5-Hydroxy-2-(hydroxymethyl)pyridin-4-ol | -90.1 Da |
| Oxidation (Hydroxymethyl to Aldehyde) | 5-(Benzyloxy)-4-hydroxy-pyridine-2-carbaldehyde | -2.0 Da |
| Oxidation (Hydroxymethyl to Carboxylic Acid) | 5-(Benzyloxy)-4-hydroxypyridine-2-carboxylic acid | +14.0 Da |
Section 4: Visualizing Degradation Pathways and Experimental Workflows
Diagram 1: Key Degradation Pathways
Caption: Potential degradation pathways of this compound.
Diagram 2: Troubleshooting Workflow for HPLC Analysis
Caption: A decision-making workflow for troubleshooting common HPLC issues.
References
Troubleshooting unexpected results in assays with 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
Welcome to the technical support resource for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during experiments with this compound. The following information is curated to provide not just solutions, but a deeper understanding of the underlying chemical and biological principles.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental structural properties of this compound that I should be aware of?
A1: The most critical property of this compound, and pyridin-4-ol derivatives in general, is its existence in a tautomeric equilibrium between the pyridin-4-ol (enol) form and the 4-pyridone (keto) form.[1][2] The position of this equilibrium is highly sensitive to the environment, including solvent polarity, pH, and temperature.[1][3]
-
In Polar Solvents & Solid State: The 4-pyridone tautomer is generally more stable and, therefore, the predominant form. This is due to favorable resonance stabilization and intermolecular hydrogen bonding.[1]
-
In Non-Polar Solvents & Gas Phase: The pyridin-4-ol form can be more prevalent.[1]
This duality is a primary source of complexity in purification, characterization, and assay reproducibility.[1] An NMR spectrum showing two sets of peaks, for instance, often indicates the presence of both tautomers in the NMR solvent, not necessarily an impurity.[2]
Caption: Tautomeric equilibrium of the compound.
Q2: What are the best practices for storing and handling this compound to ensure its stability?
A2: Pyridin-4-ol derivatives can be sensitive to several environmental factors. To maintain integrity, follow these guidelines:
-
pH Control: The compound is most stable in neutral to slightly acidic buffered solutions. Avoid highly acidic or alkaline conditions, which can accelerate degradation.[3] The basicity of the pyridine nitrogen makes its solubility and stability highly pH-dependent.[1]
-
Protection from Light: Like many aromatic compounds, pyridin-4-ols can be susceptible to photodegradation.[3] Store solid compounds and stock solutions in amber vials or protected from light.
-
Temperature: Store stock solutions at -20°C or -80°C for long-term stability. For routine use, refrigeration at 4°C is acceptable for short periods. Avoid repeated freeze-thaw cycles, which can degrade the compound and introduce variability.[4]
-
Atmosphere: Protect from air and moisture, as oxidation can lead to the formation of colored impurities.[5] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for the solid compound.
Q3: My compound has low aqueous solubility. How can I improve it for my biological assays?
A3: Low aqueous solubility is a common challenge for planar, aromatic structures like this one.[1] Here are several strategies to address this:
-
pH Adjustment: Solubility is often pH-dependent. Due to the basic pyridine nitrogen, solubility may increase at a lower pH.[1] However, you must balance this with the compound's stability, which is also pH-sensitive.[3]
-
Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. Then, dilute this stock into your aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the biological system. Always run a vehicle control with the same final solvent concentration.
-
Formulation with Excipients: For more advanced applications, formulation with solubilizing agents like cyclodextrins can be explored, though this requires significant formulation development.
| Parameter | Recommendation | Rationale |
| Storage (Solid) | -20°C, desiccated, protected from light, under inert gas. | Prevents thermal degradation, hydrolysis, photodegradation, and oxidation.[3][5] |
| Storage (Solution) | -80°C in small aliquots (DMSO or Ethanol). | Minimizes freeze-thaw cycles and maintains stability. |
| Assay Buffer pH | Neutral to slightly acidic (e.g., pH 6.5-7.4). | Balances solubility and stability.[1][3] |
| Final Solvent % | <1% (typically <0.5%) in final assay volume. | Avoids solvent-induced artifacts in biological assays. |
Troubleshooting Guides
This section addresses specific, unexpected results you may encounter during your experiments.
Problem Area 1: Analytical & Purification Issues
Q: My HPLC chromatogram shows broad, split, or tailing peaks, and my retention time is inconsistent. What's wrong?
A: This is a classic symptom of tautomeric interconversion occurring on the HPLC column.
-
Causality: The pyridin-4-ol and 4-pyridone tautomers have different polarities. As the compound travels through the column, the equilibrium can shift, causing the population of molecules to exist as a mixture of forms. This leads to poor peak shape and reproducibility.[3] Additionally, the basic pyridine nitrogen can interact with acidic residual silanol groups on silica-based columns, causing peak tailing.[3]
-
Solutions & Recommendations:
-
Optimize Mobile Phase:
-
Acidify: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to both aqueous and organic phases. This protonates the pyridine nitrogen, creating a single, more polar species and minimizing interactions with the column matrix.[2]
-
Adjust Buffer: Modify the buffer concentration and composition to find a condition where the tautomeric equilibrium is stabilized.[3]
-
-
Control Column Temperature: Maintain a constant, slightly elevated column temperature (e.g., 30-40°C). This can accelerate the interconversion rate so that the two forms elute as a single, sharp peak, and it ensures run-to-run reproducibility.[3]
-
Select an Appropriate Column: Use a high-quality, end-capped C18 column to minimize silanol interactions. If problems persist, consider a different stationary phase.[3]
-
Consider Derivatization (for Purification): For preparative chromatography, a highly effective strategy is to "lock" the compound in one form by converting the tautomeric mixture into a single, less polar derivative, such as a pyridin-4-yl nonaflate. This derivative can be easily purified and then converted back to the parent compound if necessary.[2]
-
Caption: Workflow for troubleshooting poor HPLC results.
Problem Area 2: Inconsistent Results in Biochemical Assays
Q: I'm seeing unexpectedly high signal or variability in my colorimetric/spectrophotometric assay. Could the compound be interfering?
A: Yes, this is highly likely, especially in assays that measure reducing potential.
-
Causality: As a phenolic compound, this compound possesses reducing properties. In assays like the Folin-Ciocalteu (F-C) method for total phenolic content, the reagent reacts with hydroxyl groups and other non-phenolic reducing substances.[6] This lack of specificity can lead to a significant overestimation of the intended analyte.[6][7] The compound itself might also absorb light at the detection wavelength, artificially inflating the signal.
-
Solutions & Recommendations:
-
Run an Interference Control: Test the compound alone in the assay matrix (without the enzyme or other reagents that generate the signal) at the highest concentration used in your experiment. This will reveal if it contributes directly to the signal (e.g., absorbance or fluorescence). Subtract this background from your experimental values.
-
Validate with an Orthogonal Method: Use an assay with a different detection principle. For example, if you suspect interference in a spectrophotometric enzyme assay, switch to an LC-MS-based method that directly measures substrate depletion or product formation.
-
Choose a More Specific Reagent: If possible, use reagents less prone to interference from reducing agents. For phenolic quantification, peroxidase-catalyzed enzymatic methods can be more specific and less susceptible to interference from other antioxidants compared to the F-C method.[8][9]
-
Q: My IC50 value for enzyme inhibition shifts depending on the enzyme or substrate concentration I use. What does this mean?
A: This suggests a specific mechanism of inhibition or potential assay artifacts.
-
Causality & Interpretation:
-
Competitive Inhibition: If the IC50 increases at higher substrate concentrations, the compound is likely a competitive inhibitor, competing with the substrate for the enzyme's active site.[10][11]
-
Non-competitive Inhibition: If the IC50 is independent of substrate concentration, but the Vmax decreases, the inhibition is likely non-competitive. The inhibitor binds to a site other than the active site (an allosteric site).[10][11]
-
Uncompetitive Inhibition: If the IC50 decreases at higher substrate concentrations, the inhibition might be uncompetitive. The inhibitor binds only to the enzyme-substrate (ES) complex.[10][11]
-
Tight-Binding Inhibition / Solubility Issues: An IC50 that shifts with the enzyme concentration can indicate that the inhibitor binds very tightly or that the compound is aggregating or precipitating at higher concentrations.[10]
-
-
Solutions & Recommendations:
-
Perform Mechanism of Action (MoA) Studies: Systematically vary both substrate and inhibitor concentrations to determine the kinetic mechanism of inhibition (e.g., by generating Lineweaver-Burk plots).
-
Check for Solubility Issues: Visually inspect your assay wells for any signs of precipitation, especially at the highest compound concentrations. Use a nephelometry assay to formally check for aggregate formation.
-
Adhere to Assay Principles: Ensure your measurements are taken during the initial linear phase of the reaction, as substrate depletion or product inhibition can complicate results.[12]
-
Problem Area 3: Variability in Cell-Based Assays
Q: I'm observing poor reproducibility and high well-to-well variability in my cell-based assay. How can I troubleshoot this?
A: Variability in cell-based assays is common and can stem from multiple sources, from inconsistent cell handling to compound instability. [13][14]
-
Causality: Cell-based assays are complex biological systems. Variability can be introduced by inconsistent cell density, passage number, edge effects in microplates, inaccurate pipetting, and the stability of the test compound in the culture medium over the incubation period.[14][15][16]
-
Solutions & Recommendations:
-
Standardize Cell Culture Practices:
-
Improve Liquid Handling Technique:
-
Assess Compound Stability in Media: Incubate the compound in the complete cell culture medium (with serum) for the duration of your assay (e.g., 24, 48, 72 hours). Collect samples at different time points and analyze the concentration of the parent compound by HPLC or LC-MS to check for degradation. If the compound is unstable, you may need to perform daily media changes with a fresh compound.[15]
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal duration for observing the desired biological response. Early endpoints are less prone to artifacts from compound degradation or matrix interference.[14]
-
Caption: Workflow for optimizing a cell-based assay.
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Compound Stability
This protocol is used to rapidly assess the stability of this compound under various stress conditions.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.
-
Set Up Stress Conditions: In separate, clearly labeled amber vials, dilute the stock solution to 100 µM in the following solutions:
-
Acid Hydrolysis: 0.1 M HCl
-
Base Hydrolysis: 0.1 M NaOH
-
Oxidative Degradation: 3% H₂O₂ in water
-
Thermal Stress: Assay buffer (e.g., PBS pH 7.4)
-
Photostability: Assay buffer in a clear vial
-
Control: Assay buffer in a covered amber vial
-
-
Incubation:
-
Incubate the Acid, Base, and Oxidative vials at 40°C for 24 hours.
-
Incubate the Thermal Stress and Control vials at 40°C for 24 hours.
-
Expose the Photostability vial to a controlled light source (as per ICH Q1B guidelines) at room temperature for 24 hours, alongside a dark control (the main Control vial).[3]
-
-
Sample Analysis:
-
At t=0 and t=24 hours, take an aliquot from each vial.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by a stability-indicating HPLC-UV method to determine the percentage of the parent compound remaining.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enzyme Inhibition By Reaction Conditions [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. ijset.in [ijset.in]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Spectrophotometric determination of phenolic compounds by enzymatic and chemical methods--a comparison of structure--activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mt.com [mt.com]
- 14. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 15. bioivt.com [bioivt.com]
- 16. promegaconnections.com [promegaconnections.com]
Technical Support Center: Methodologies for Reducing Pyridoxine-Derivative Neurotoxicity in Experimental Models
Welcome to the technical support center for researchers investigating pyridoxine (Vitamin B6) and its derivatives. This guide is designed to provide in-depth, field-proven insights into the experimental challenges and nuances associated with the neurotoxic potential of these compounds. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies necessary to conduct robust and reproducible experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common conceptual and practical questions encountered when studying pyridoxine-induced neurotoxicity.
Q1: What is the primary mechanism behind pyridoxine-induced neurotoxicity?
A1: The leading hypothesis is that excessive pyridoxine (PN) competitively inhibits the enzyme pyridoxal kinase (PDXK) .[1][2][3][4] PDXK is crucial for converting the various forms of vitamin B6 into the biologically active coenzyme, pyridoxal 5'-phosphate (PLP).[1][5] By inhibiting PDXK, high concentrations of PN lead to a paradoxical functional deficiency of PLP.[6][7] This is critical because PLP is an essential cofactor for glutamate decarboxylase (GAD), the enzyme that synthesizes the inhibitory neurotransmitter GABA from the excitatory neurotransmitter glutamate.[5][8] The resulting disruption in the GABA/glutamate balance is thought to cause excitotoxicity, neurodegeneration, and ultimately, peripheral neuropathy.[1][2][3]
Q2: Why are sensory neurons in the dorsal root ganglia (DRG) preferentially affected?
A2: The selective vulnerability of sensory neurons is largely attributed to the anatomical location of the dorsal root ganglia. Unlike the central nervous system, which is protected by the blood-brain barrier, the DRG lie outside of it.[9] This makes the sensory neuron cell bodies highly susceptible to circulating toxins like high-dose pyridoxine.[9] Motor neuron cell bodies, in contrast, are located within the spinal cord and are spared from direct exposure.[9] Animal models consistently show that pyridoxine intoxication leads to necrosis of DRG sensory neurons and subsequent degeneration of their peripheral and central projections.[10]
Q3: Are all forms of Vitamin B6 equally neurotoxic?
A3: No. Experimental evidence indicates significant differences in the neurotoxic potential of various B6 vitamers. Pyridoxine itself is the primary culprit in toxicity studies.[6] Other forms that can be converted into the active coenzyme, such as pyridoxal and pyridoxamine, also show toxicity in vitro, though pyridoxine often demonstrates the most potent effect.[11]
Crucially, the active coenzyme form, pyridoxal 5'-phosphate (PLP) , and the metabolic end-product, pyridoxic acid , are considered non-toxic or significantly less toxic.[11][12] This is a key consideration for therapeutic development and supplementation strategies. PLP-based supplements are often preferred due to their minimal neurotoxicity in neuronal cell viability tests.[6][12]
Table 1: Comparative Neurotoxicity of Vitamin B6 Vitamers in an In Vitro DRG Neuron Model
| Vitamer | Can be Converted to PLP? | Relative Neurotoxicity | Rationale for Toxicity Level |
| Pyridoxine (PN) | Yes | High | Competitively inhibits pyridoxal kinase (PDXK), leading to a functional PLP deficiency.[6][7] |
| Pyridoxal (PL) | Yes | Moderate-High | Can be directly phosphorylated to PLP but at high concentrations may contribute to aldehyde toxicity.[1][11] |
| Pyridoxamine (PM) | Yes | Moderate-High | Can be converted to PLP; shares a similar toxicity profile to pyridoxine and pyridoxal in some models.[11] |
| Pyridoxal 5'-Phosphate (PLP) | N/A (Is the active form) | Low / None | The biologically active coenzyme; does not inhibit key enzymes and is less able to cross cell membranes without being dephosphorylated.[12] |
| Pyridoxic Acid | No | None | A metabolic waste product that is not biologically active and is excreted.[11] |
| Pyridoxamine 5'-Phosphate (PMP) | Yes (via PNPO) | Low / None | Cannot readily enter cells in its phosphorylated state.[11] |
Troubleshooting Experimental Models of Pyridoxine Neurotoxicity
This section provides practical solutions to common issues encountered during in vitro and in vivo experiments.
Guide 1: In Vitro Models (Primary DRG Cultures, Neuronal Cell Lines)
-
Problem: Inconsistent or no observable neurotoxicity after applying pyridoxine to my neuronal cell culture.
-
Probable Cause 1: Incorrect Cell Type. Pyridoxine preferentially targets sensory neurons. Standard neuroblastoma lines like SH-SY5Y can show toxicity, but primary dorsal root ganglion (DRG) neurons are the gold standard and most sensitive model.[6][11] Motor neuron cultures will likely be non-responsive.
-
Solution 1: If possible, switch to primary DRG neuron cultures harvested from neonatal or embryonic rodents. If using a cell line, confirm its sensory neuron-like characteristics and ensure it expresses pyridoxal kinase (PDXK).
-
Probable Cause 2: Dose and Duration. The neurotoxic effects of pyridoxine are strictly dose- and time-dependent.[6][[“]] Insufficient concentration or exposure time will not yield results.
-
Solution 2: Perform a dose-response curve (e.g., 1-10 mM) and a time-course experiment (e.g., 24, 48, 72 hours). Pyridoxine-induced cell death in SH-SY5Y cells is concentration-dependent.[6]
-
Probable Cause 3: Vitamer Choice. As detailed in Table 1, using PLP instead of pyridoxine will not induce the desired toxic effect.
-
Solution 3: Ensure you are using pyridoxine hydrochloride. Always prepare solutions fresh, as pyridoxine can be unstable in culture media over long periods.
-
-
Problem: My neuroprotective test compound appears to be toxic to the cells on its own.
-
Probable Cause: Vehicle/Solvent Toxicity. The solvent used to dissolve your test compound (e.g., DMSO, ethanol) may be toxic to the neurons at the final concentration used in the culture media.
-
Solution: Run a vehicle control experiment where cells are exposed to the highest concentration of the solvent alone. According to standard practice, the final DMSO concentration should ideally be kept below 0.1%. If your compound requires a higher solvent concentration, you must include this rigorous control.
-
Guide 2: In Vivo Models (Rodents)
-
Problem: High variability in the onset and severity of neuropathy in my rat/mouse model.
-
Probable Cause 1: Administration Route and Stress. Intraperitoneal (IP) injections can be stressful and lead to variable absorption. Oral gavage can also be inconsistent if not performed correctly. Stress itself can influence neurological outcomes.
-
Solution 1: Ensure all personnel are thoroughly trained in the chosen administration technique to minimize stress and ensure consistent dosing. Allow for a proper acclimatization period for the animals before beginning the experiment.
-
Probable Cause 2: Species and Strain Susceptibility. Different species and even strains of the same species can have varied responses to pyridoxine. For instance, some studies have found mice to be more resistant to pyridoxine neurotoxicity than rats or guinea pigs.[14]
-
Solution 2: The Sprague-Dawley rat is a commonly used and well-characterized model for pyridoxine-induced neuropathy.[10] If you must use mice, be prepared to use significantly higher doses and be aware of the potential for a less robust phenotype.
-
Probable Cause 3: Diet. A protein-deficient diet can significantly enhance the neurotoxicity of pyridoxine in rats.[15]
-
Solution 3: Use a standardized, nutritionally complete rodent chow for all experimental groups unless diet is an intended variable. Ensure consistent food and water intake across all cages.
-
-
Problem: Behavioral tests (e.g., thermal sensitivity, motor coordination) are not showing a clear deficit.
-
Probable Cause: Insufficient Dose or Test Sensitivity. The dose may be too low to produce a functional deficit, or the chosen test may not be sensitive enough to detect early-stage neuropathy. Quantitative sensory testing (QST) is often more sensitive and can detect abnormalities before changes in nerve conduction studies are apparent.[1][16]
-
Solution: Refer to established dose-response data (see Table 2). Implement more sensitive testing methods. For example, the hot plate or Hargreaves test for thermal sensitivity and von Frey filaments for mechanical allodynia are standard. For ataxia and motor coordination, a rotarod test is more quantitative than simple observation.
-
Table 2: Dose-Response Relationship for Pyridoxine-Induced Neuropathy in Rodent Models
| Species | Dose (mg/kg/day) | Administration & Duration | Observed Neuropathic Outcome | Reference |
| Rat | 150 - 300 | IP, up to 12 weeks | Mild neuropathy with axonal atrophy and degeneration. | [14] |
| Rat | 600 - 1200 | IP, 6-10 days | Severe neuronopathy with necrosis of DRG sensory neurons. | [14][17] |
| Dog | Not specified | Not specified | Degeneration of peripheral sensory neurons. | [1] |
| Guinea Pig | 1800 | IP, duration not specified | Sensory neuronopathy. | [14] |
Visualized Pathways and Workflows
Understanding the underlying mechanism and the experimental process is key. The following diagrams illustrate the core concepts.
Caption: Proposed mechanism of pyridoxine-induced neurotoxicity.
Caption: Workflow for evaluating neuroprotective agents.
Key Experimental Protocols
Protocol 1: Induction of Sensory Neuropathy in a Rat Model
This protocol describes a common method for inducing a robust sensory neuronopathy in rats using high-dose pyridoxine.
-
Animal Selection: Use adult male Sprague-Dawley rats (200-250g). House them in a controlled environment with a 12-hour light/dark cycle and ad-libitum access to standard chow and water. Allow for at least one week of acclimatization.
-
Preparation of Pyridoxine Solution: Prepare a solution of Pyridoxine Hydrochloride in sterile 0.9% saline. A common concentration is 100 mg/mL. The solution should be prepared fresh daily and protected from light.
-
Administration: Administer pyridoxine via intraperitoneal (IP) injection at a dose of 600 mg/kg, twice daily (totaling 1200 mg/kg/day).[17][18] Continue this regimen for 6 to 10 consecutive days. A control group should receive vehicle (saline) injections on the same schedule.
-
Monitoring: Monitor animals daily for clinical signs of neuropathy, including gait abnormalities (ataxia), hind-limb splaying, and weight loss.
-
Endpoint Assessment:
-
Behavioral: Perform baseline and post-treatment behavioral tests (e.g., rotarod for motor coordination, hot plate for thermal sensitivity) starting from day 5.
-
Electrophysiology: At the study endpoint, measure sensory nerve conduction velocity (e.g., in the tail or sciatic nerve) under anesthesia.
-
Histopathology: After euthanasia, perfuse the animal with 4% paraformaldehyde. Carefully dissect the dorsal root ganglia (L4, L5) and segments of the sciatic nerve for histological processing (e.g., H&E staining, toluidine blue for myelination, or immunofluorescence for neuronal markers).
-
Protocol 2: In Vitro Neuroprotection Assay Using Primary DRG Neurons
This protocol outlines a method to screen for compounds that can protect sensory neurons from pyridoxine-induced death.
-
DRG Culture Preparation: Isolate DRGs from E14-E15 rat or mouse embryos and dissociate them into a single-cell suspension using enzymatic digestion (e.g., trypsin, collagenase).
-
Cell Plating: Plate the dissociated neurons onto plates pre-coated with poly-D-lysine and laminin at a suitable density. Culture in a defined neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF). Allow neurons to adhere and extend neurites for 48-72 hours.
-
Treatment Application:
-
Pre-treatment: Add your neuroprotective test compound to the culture medium at various concentrations and incubate for 1-2 hours.
-
Toxic Insult: Add pyridoxine hydrochloride to the medium to a final concentration of 5-10 mM.
-
Controls: Include wells for: (1) Untreated neurons (negative control), (2) Neurons treated with pyridoxine only (positive control), (3) Neurons treated with the test compound only, and (4) Neurons treated with the vehicle only.
-
-
Incubation: Incubate the treated plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Assessment of Viability:
-
Quantify cell viability using an MTT or similar metabolic assay. Read absorbance according to the manufacturer's protocol.
-
Alternatively, use a live/dead viability assay (e.g., Calcein-AM/Ethidium Homodimer-1) and quantify fluorescently labeled live and dead cells via imaging.
-
-
Data Analysis: Calculate the percentage of neuroprotection afforded by your test compound by comparing the viability of the "Pyridoxine + Test Compound" group to the "Pyridoxine only" and "Untreated" controls.
References
- 1. Vitamin B-6-Induced Neuropathy: Exploring the Mechanisms of Pyridoxine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. researchgate.net [researchgate.net]
- 4. Toxic Effects of Excess Vitamins A, B6, and Folic Acid on the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Regressive pyridoxine-induced sensory neuronopathy in a patient with homocystinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Moderate pyridoxal phosphate deficiency enhances neuronal excitability and promotes calcium dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Megavitamin-B6 syndrome - Wikipedia [en.wikipedia.org]
- 10. Pyridoxine-induced toxicity in rats: a stereological quantification of the sensory neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurotoxicity of pyridoxine analogs is related to coenzyme structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preventing Vitamin B6-Related Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. researchgate.net [researchgate.net]
- 15. Pyridoxine (vitamin B6) neurotoxicity: enhancement by protein-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dose response, coasting, and differential fiber vulnerability in human toxic neuropathy: a prospective study of pyridoxine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal Models of Peripheral Neuropathy Due to Environmental Toxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Enhancing the stability of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol for long-term storage
Introduction
This technical guide provides in-depth information and best practices for enhancing the long-term storage stability of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol (BHMP). As a polyfunctional molecule, BHMP possesses several reactive sites that can be susceptible to degradation under suboptimal conditions. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their experiments by preserving the quality of this critical chemical intermediate.
Part 1: Frequently Asked Questions (FAQs) on Storage & Handling
This section provides quick answers to common questions regarding the day-to-day handling and storage of BHMP.
Q1: What are the primary stability concerns for this compound?
A1: The molecule's structure contains three key functional groups that present potential stability challenges:
-
Pyridin-4-ol Moiety: This phenolic system is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[1][2] This is often the primary cause of color change (e.g., to yellow or brown).
-
Hydroxymethyl Group: As a primary alcohol, this group can be oxidized to the corresponding aldehyde or carboxylic acid, leading to the formation of impurities.[3][4]
-
Benzyloxy Group: While generally stable, the benzylic C-H bonds are susceptible to free-radical oxidation.[5] Under harsh acidic conditions or catalytic hydrogenation, the ether bond can be cleaved.[6][7][8]
Q2: What are the ideal storage conditions for solid BHMP?
A2: For optimal long-term stability, solid BHMP should be stored under conditions that mitigate the risks of oxidation and hydrolysis.
| Parameter | Short-Term Storage (< 3 months) | Long-Term Storage (> 3 months) | Rationale |
| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen)[9] | Reduces the rate of all potential degradation reactions. |
| Atmosphere | Tightly sealed container | Inert Gas (Argon or Nitrogen)[10][11] | Displaces oxygen to prevent oxidative degradation.[12] |
| Light | Amber glass vial or opaque container | Amber glass vial, stored in the dark[9] | Prevents photo-oxidation, a common issue for phenolic compounds.[13] |
| Moisture | Store with a desiccant | Store in a desiccator or dry box | Prevents hydrolysis and physical clumping of the powder. |
Q3: How can I visually identify if my BHMP has degraded?
A3: The most common visual indicator of degradation is a change in color . Fresh, high-purity BHMP should be a white to off-white solid. The development of a yellow or brown hue is a strong indicator of oxidative degradation.[9] Another sign can be a change in the physical state, such as clumping or melting, which may suggest moisture absorption or the formation of low-melting impurities.[9]
Q4: I need to weigh out the compound for an experiment. What precautions should I take?
A4: To maintain compound integrity during handling:
-
Allow the container to warm to room temperature before opening to prevent moisture condensation on the cold powder.
-
Minimize the time the container is open to the air.
-
If possible, handle the compound in a glove box or glove bag under an inert atmosphere.[14]
-
After weighing, flush the container headspace with an inert gas (e.g., argon or nitrogen) before resealing. Parafilm can be used for an extra seal.[15]
Part 2: Troubleshooting Guide for Stability Issues
This section addresses specific problems that users may encounter and provides a logical framework for troubleshooting.
Problem 1: My solid BHMP has turned yellow/brown during storage.
-
Probable Cause: This is almost certainly due to oxidative degradation . The pyridin-4-ol ring is acting as an antioxidant, scavenging free radicals and becoming oxidized in the process.[1][16][17] This process is accelerated by exposure to oxygen and light.
-
Investigative Steps:
-
Confirm the presence of degradation products using an analytical technique like HPLC-UV or LC-MS. You will likely see new, more polar peaks eluting earlier than the parent compound.
-
Review your storage protocol. Was the container properly sealed? Was it protected from light? Was an inert atmosphere used for long-term storage?
-
-
Corrective Actions:
-
For future storage, strictly adhere to the long-term storage conditions outlined in the FAQ (frozen, under inert gas, in the dark).
-
If the material is only slightly discolored, it may be possible to purify it by recrystallization, though re-purification should be validated analytically. For critical applications, using a fresh, un-degraded lot is strongly recommended.
-
Problem 2: I'm observing inconsistent results in my biological or chemical assays.
-
Probable Cause: If your experimental setup is consistent, the issue may lie with the stability of your BHMP stock solutions. Degradation in solution can occur much faster than in the solid state.
-
Investigative Steps:
-
Analyze Your Stock Solution: Run an HPLC or NMR analysis on your current stock solution and compare it to the spectrum of a freshly prepared solution.
-
Review Solution Preparation: What solvent was used? Was it high-purity and degassed? How long has the solution been stored, and at what temperature?
-
-
Corrective Actions:
-
Prepare Fresh Solutions: For maximum reproducibility, prepare stock solutions fresh for each experiment.
-
Proper Solution Storage: If solutions must be stored, use a high-purity, degassed, anhydrous solvent (e.g., DMSO or DMF). Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and exposure to air. Store at -80°C for long-term stability.[9]
-
Consider Antioxidants: For less sensitive applications, adding a small amount of a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) to the stock solution might be considered, but this must be validated to ensure it does not interfere with your downstream assay.
-
Visualization 1: Key Molecular Liabilities of BHMP
The following diagram highlights the functional groups on the this compound molecule that are most susceptible to degradation.
Caption: Key degradation sites on the BHMP molecule.
Part 3: In-Depth Technical Protocols & Methodologies
Protocol 1: Recommended Workflow for Long-Term Storage
This protocol ensures the maximum stability of solid BHMP for periods exceeding three months.
Caption: Recommended workflow for long-term storage of BHMP.
Protocol 2: Forced Degradation Study
A forced degradation study helps identify potential degradation products and assess the compound's stability under stress. This is crucial for developing stability-indicating analytical methods.
1. Objective: To intentionally degrade BHMP under controlled acidic, basic, oxidative, thermal, and photolytic conditions.
2. Materials:
-
This compound (BHMP)
-
High-purity water, Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, Photostability chamber (or UV lamp)
-
HPLC system with a C18 column and UV detector
3. Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of BHMP in a 50:50 Acetonitrile:Water mixture.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[13]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[13]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[13]
-
Thermal Degradation: Store a vial of the solid compound and a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
4. Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples appropriately and analyze by HPLC.
-
Compare the chromatograms of the stressed samples to a control sample (stock solution stored at 2-8°C). Look for a decrease in the parent peak area and the appearance of new peaks (degradants).
Visualization 2: Potential Degradation Pathways
The following diagram illustrates the likely chemical transformations BHMP may undergo during degradation.
Caption: Potential degradation pathways for BHMP.
References
- 1. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jscholaronline.org [jscholaronline.org]
- 3. researchgate.net [researchgate.net]
- 4. What is Oxidation of Hydroxymethyl Group | lookchem [lookchem.com]
- 5. Khan Academy [khanacademy.org]
- 6. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 12. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 13. benchchem.com [benchchem.com]
- 14. Sciencemadness Discussion Board - How do you store chemicals in inert gas? - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 17. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Off-Target Effects of Pyridoxine Analogs
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridoxine (Vitamin B6) analogs. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenges associated with the off-target effects of these compounds. Pyridoxine analogs are valuable tools in various biological investigations, but their structural similarity to the essential cofactor pyridoxal 5'-phosphate (PLP) can lead to unintended interactions with a wide range of cellular machinery.[1][2] Understanding and mitigating these off-target effects is critical for the accurate interpretation of experimental results and the development of safe and effective therapeutics.[3][4] This resource provides field-proven insights and evidence-based protocols to help you navigate these complexities with confidence.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when working with pyridoxine analogs.
Q1: What are the primary mechanisms behind the off-target effects of pyridoxine analogs?
A1: The off-target effects of pyridoxine analogs primarily stem from their structural resemblance to pyridoxine and its active form, PLP.[1] This can lead to several unintended interactions:
-
Competitive Inhibition of PLP-Dependent Enzymes: Many analogs can compete with PLP for the active sites of numerous enzymes involved in essential metabolic pathways, such as amino acid metabolism.[1][5][6]
-
Inhibition of Pyridoxal Kinase (PDXK): Some analogs can inhibit pyridoxal kinase, the enzyme responsible for converting pyridoxine, pyridoxal, and pyridoxamine into their active phosphorylated forms.[7][8] This can lead to a functional vitamin B6 deficiency.
-
Formation of Non-functional Coenzymes: Analogs may be phosphorylated by PDXK to form analog-5'-phosphates that can bind to PLP-dependent enzymes but fail to catalyze the intended reaction, acting as inhibitors.
-
Interaction with Other Cellular Targets: Beyond PLP-dependent enzymes, some analogs may interact with other proteins, such as kinases or receptors, leading to a broader range of off-target effects.[9][10]
Q2: I'm observing unexpected toxicity in my cell culture experiments with a pyridoxine analog. What could be the cause?
A2: Unexpected cytotoxicity is a common issue. Several factors could be at play:
-
Disruption of GABA Synthesis: A well-documented off-target effect of some pyridoxine analogs, like 4'-O-methylpyridoxine (ginkgotoxin), is the inhibition of γ-aminobutyric acid (GABA) synthesis.[11][12] This can lead to an excitatory/inhibitory imbalance and subsequent neurotoxicity.
-
Induction of Apoptosis: Some analogs have been shown to induce apoptosis. For example, 4'-O-methylpyridoxine has been demonstrated to increase the expression of pro-apoptotic proteins like Caspase 8 and Bax in human gastric epithelial cells.[13][14]
-
Mitochondrial Dysfunction: Off-target effects can lead to mitochondrial stress and a reduction in mitochondrial membrane potential, a key indicator of cellular health.[13][14]
-
General Metabolic Disruption: Widespread inhibition of PLP-dependent enzymes can disrupt critical metabolic pathways, leading to cellular stress and death.[1][6]
Q3: How can I begin to identify potential off-target interactions of my pyridoxine analog of interest?
A3: A multi-pronged approach is recommended to identify potential off-target effects:
-
Computational Profiling: In silico methods, such as 2D chemical similarity and machine learning models, can predict potential off-target interactions by comparing the structure of your analog to libraries of compounds with known biological activities.[15][16]
-
Broad-Spectrum Kinase Profiling: Since many small molecules exhibit off-target kinase activity, screening your analog against a panel of kinases is a valuable first step.[17][18][]
-
Phenotypic Screening: High-throughput screening of your compound in various cell lines and observing the resulting phenotypes can provide clues about its biological activities and potential off-target effects.[4]
-
Literature Review: Thoroughly search the literature for studies on structurally similar compounds, as they may share off-target profiles.
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues you may encounter.
Issue 1: Inconsistent or Non-reproducible Experimental Results
Possible Cause: Uncharacterized off-target effects of your pyridoxine analog are influencing the experimental system in an unforeseen manner.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Step-by-Step Guidance:
-
Confirm On-Target Engagement: Before investigating off-targets, it's crucial to confirm that your analog is engaging with its intended target in your experimental system. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[20][21][22][23][24]
-
Dose-Response Analysis: Perform a detailed dose-response curve to understand the concentration at which you observe both the desired on-target effect and any potential toxic or unexpected off-target effects.
-
Broad Off-Target Profiling: Employ unbiased techniques to identify a wide range of potential off-target proteins.
-
Kinobeads Profiling: This chemical proteomics approach uses immobilized, non-selective kinase inhibitors to capture a large portion of the cellular kinome. By pre-incubating your cell lysate with your pyridoxine analog, you can identify which kinases it binds to competitively.[9][10][25][26][27]
-
Proteome Microarrays: These arrays contain thousands of purified human proteins and can be used to identify direct binding partners of your labeled analog.[3]
-
-
PLP Rescue Experiment: To determine if the observed off-target effects are due to interference with PLP-dependent enzymes, perform a rescue experiment by co-incubating your cells with your analog and a high concentration of exogenous PLP. If the off-target phenotype is rescued, it strongly suggests interference with PLP metabolism or function.
-
Validate Specific Off-Targets: Once potential off-targets are identified, validate their involvement using independent methods. This could involve using a known selective inhibitor for the identified off-target or using siRNA to knock down its expression and observing if the off-target phenotype is recapitulated.
-
Redesign and Control: Based on your findings, you may need to redesign your experiments to control for the off-target effect. This could involve using a lower concentration of your analog, using a different analog with a better selectivity profile, or including appropriate controls to account for the off-target effect.
-
Medicinal Chemistry Optimization: If off-target effects are significant and unavoidable, it may be necessary to collaborate with medicinal chemists to synthesize new analogs with improved selectivity.[4]
Issue 2: Observed Phenotype Does Not Match Known Function of the Intended Target
Possible Cause: The observed phenotype is a result of an off-target effect, either through inhibition of an unexpected protein or paradoxical pathway activation.
Troubleshooting Workflow:
Caption: Workflow for addressing phenotype-target mismatch.
Step-by-Step Guidance:
-
In Silico and Experimental Screening: Begin by using computational tools to predict potential off-targets and follow up with broad experimental screens as described in the previous section.[15][16]
-
Pathway Analysis: Use bioinformatics tools to analyze the list of potential off-targets. Identify any signaling pathways that are significantly enriched. This can provide clues as to how the off-target interactions might be producing the observed phenotype.
-
Hypothesis Generation: Based on the pathway analysis, generate a hypothesis for how an off-target interaction could lead to the observed phenotype. For example, your analog might be inhibiting a kinase that normally suppresses a particular signaling pathway, leading to its paradoxical activation.[28]
-
Hypothesis Testing: Design experiments to directly test your hypothesis.
-
Pharmacological Inhibition: Use a known, selective inhibitor of the putative off-target and see if it phenocopies the effect of your pyridoxine analog.
-
Genetic Perturbation: Use siRNA or CRISPR-Cas9 to reduce the expression of the putative off-target and assess if this alters the cellular response to your analog.[29][30][31]
-
Biochemical Readouts: Measure the activity of downstream markers in the hypothesized pathway to see if they are modulated by your analog in the predicted manner.
-
-
Re-evaluation: If your hypothesis is confirmed, you have successfully identified the off-target responsible for the observed phenotype. If not, you will need to re-evaluate your list of potential off-targets and generate new hypotheses.
Data Presentation
Table 1: Example Off-Target Kinase Profile of a Hypothetical Pyridoxine Analog (PX-123)
| Kinase Target | IC50 (nM) | On-Target/Off-Target | Potential Implication |
| Pyridoxal Kinase (PDXK) | 50 | On-Target | Intended therapeutic effect |
| DYRK1A | 250 | Off-Target | May affect neurodevelopmental pathways[32] |
| CDK16 | 800 | Off-Target | Potential for cell cycle disruption[32] |
| RIPK2 | >10,000 | Not a significant off-target | Low potential for RIPK2-mediated inflammation |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies and is designed to confirm the binding of your pyridoxine analog to its intended target within intact cells.[23]
Materials:
-
Cell line of interest
-
Pyridoxine analog
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of your pyridoxine analog or DMSO (vehicle control) for the desired time (e.g., 1-2 hours) at 37°C.
-
-
Harvesting and Lysis:
-
Harvest cells by scraping or trypsinization.
-
Wash cells with PBS and resuspend in lysis buffer.
-
Lyse cells by sonication or freeze-thaw cycles.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Heat Challenge:
-
Aliquot the supernatant into PCR tubes.
-
Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.
-
Include a non-heated control (room temperature).
-
-
Separation of Soluble and Aggregated Proteins:
-
After the heat challenge, centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the protein concentration in the supernatant using a protein assay (e.g., BCA).
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
-
Data Interpretation:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble target protein as a function of temperature for both the analog-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the analog-treated sample indicates stabilization of the target protein upon binding, confirming target engagement.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Molecular characterization of novel pyridoxal-5'-phosphate-dependent enzymes from the human microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Survey of Pyridoxal 5′-Phosphate-Dependent Proteins in the Gram-Positive Model Bacterium Bacillus subtilis [frontiersin.org]
- 7. Vitamin B-6-Induced Neuropathy: Exploring the Mechanisms of Pyridoxine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 11. Review of Ginkgo biloba-induced toxicity, from experimental studies to human case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ginkgotoxin - Wikipedia [en.wikipedia.org]
- 13. 4′-O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4'- O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 16. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 18. shop.carnabio.com [shop.carnabio.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 27. discover.library.noaa.gov [discover.library.noaa.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 30. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 31. Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing - CD Genomics [cd-genomics.com]
- 32. icr.ac.uk [icr.ac.uk]
Validation & Comparative
A Comparative Analysis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol and Pyridoxamine in the Inhibition of Advanced Glycation End-products
In the landscape of therapeutic interventions against diabetic complications and other age-related diseases, the inhibition of advanced glycation end-product (AGE) formation is a key area of research. Pyridoxamine, a derivative of vitamin B6, has been extensively studied for its role in this process. This guide provides a comparative overview of the established efficacy of pyridoxamine and the potential of a structurally related compound, 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, as an AGE inhibitor. Due to the limited published data on this compound, this guide will also propose a set of robust experimental protocols to facilitate a direct, evidence-based comparison.
Introduction to the Compounds
Pyridoxamine: A naturally occurring form of vitamin B6, pyridoxamine has demonstrated significant efficacy in trapping reactive carbonyl species, which are precursors to AGEs. Its chemical structure features a primary amine group that is crucial for its anti-glycation activity.
This compound: This compound is a synthetic derivative of pyridoxine, another form of vitamin B6. Its structure is characterized by a benzyloxy group at the 5-position. While its biological activity is not as well-documented as that of pyridoxamine, its structural similarity suggests it may also possess anti-glycation properties. A thorough investigation is warranted to determine its potential as a therapeutic agent.
Mechanism of Action
Pyridoxamine: The primary mechanism by which pyridoxamine inhibits AGE formation is through the scavenging of reactive carbonyl species, such as 3-deoxyglucosone, glyoxal, and methylglyoxal. The amino group of pyridoxamine reacts with these carbonyl compounds, forming stable adducts and preventing them from cross-linking with proteins.
Caption: Proposed mechanism of pyridoxamine in inhibiting AGE formation.
This compound: The mechanism of action for this compound is not yet fully elucidated. However, based on its pyridoxine-like core structure, it is hypothesized that it may also interfere with the glycation process. The presence of the bulky benzyloxy group could influence its reactivity and bioavailability, potentially leading to a different efficacy profile compared to pyridoxamine.
Comparative Efficacy: A Proposed Experimental Framework
To rigorously compare the efficacy of this compound and pyridoxamine, a series of in vitro and in vivo experiments are proposed.
Table 1: Proposed Experiments for Comparative Efficacy
| Experiment | Objective | Key Parameters to Measure |
| In Vitro Glycation Assay | To assess the direct inhibitory effect on AGE formation. | Fluorescence of AGEs, concentration of specific AGEs (e.g., CML). |
| Carbonyl Scavenging Assay | To determine the ability to trap reactive carbonyl species. | Rate of reaction with MGO or GO. |
| Cell-Based Assays | To evaluate cytoprotective effects against AGE-induced damage. | Cell viability, apoptosis markers, reactive oxygen species (ROS) levels. |
| In Vivo Studies in a Diabetic Animal Model | To assess therapeutic efficacy in a physiological context. | Levels of AGEs in tissues, kidney function markers, nerve conduction velocity. |
Detailed Experimental Protocols
This protocol is designed to quantify the inhibition of AGE formation in a controlled in vitro setting.
Materials:
-
Bovine Serum Albumin (BSA)
-
Glucose or Fructose
-
Phosphate-Buffered Saline (PBS)
-
Pyridoxamine
-
This compound
-
96-well microplate
-
Fluorometer
Procedure:
-
Prepare a solution of 10 mg/mL BSA in PBS.
-
Prepare a 1 M solution of glucose or fructose in PBS.
-
Prepare stock solutions of pyridoxamine and this compound in PBS.
-
In a 96-well plate, set up the following reactions:
-
Control: BSA + PBS
-
Glycation control: BSA + glucose/fructose
-
Test groups: BSA + glucose/fructose + varying concentrations of pyridoxamine or this compound
-
-
Incubate the plate at 37°C for 7 days.
-
After incubation, measure the fluorescence of the solutions at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.
-
Calculate the percentage of inhibition of AGE formation for each test compound concentration.
Caption: Workflow for the in vitro glycation assay.
This assay directly measures the ability of the test compounds to trap reactive carbonyl species like methylglyoxal (MGO).
Materials:
-
Methylglyoxal (MGO)
-
N-acetyl-L-cysteine (NAC)
-
Phosphate Buffer
-
Pyridoxamine
-
This compound
-
Spectrophotometer
Procedure:
-
Prepare solutions of MGO, NAC, pyridoxamine, and this compound in phosphate buffer.
-
In a cuvette, mix the MGO solution with either pyridoxamine or this compound at various concentrations.
-
Monitor the decrease in absorbance of MGO at 280 nm over time.
-
As a positive control, use NAC, a known MGO scavenger.
-
Calculate the second-order rate constant for the reaction between each test compound and MGO.
Conclusion
Pyridoxamine is a well-established inhibitor of AGE formation with a clear mechanism of action. While this compound is a promising candidate due to its structural similarity to pyridoxine, its efficacy remains to be experimentally validated. The proposed experimental framework provides a clear path to systematically evaluate and compare the anti-glycation potential of these two compounds. The results of such studies will be crucial in determining the therapeutic potential of this compound and its standing relative to the benchmark compound, pyridoxamine.
A Comparative Analysis of the Antibacterial Efficacy of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol Against Drug-Resistant Bacterial Strains
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel antibacterial agents is of paramount importance.[1][2] This guide provides a comprehensive evaluation of the antibacterial activity of a promising pyridine derivative, 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, against a panel of clinically relevant drug-resistant bacterial strains. Through a detailed presentation of experimental protocols and comparative data, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to assess the potential of this compound as a future therapeutic.
The rise of multidrug-resistant (MDR) pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), has rendered many conventional antibiotics ineffective.[3][4] Gram-positive bacteria, in particular, have developed sophisticated resistance mechanisms, such as enzymatic degradation of antibiotics and alteration of drug target sites.[3][5] Similarly, Gram-negative bacteria present a formidable challenge due to their protective outer membrane, which restricts the entry of many antimicrobial agents.[6][7][8] This necessitates a continuous search for new chemical entities with novel mechanisms of action. Pyridine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial effects.[9][10]
This guide will delve into the in-vitro antibacterial profile of this compound, comparing its efficacy with established antibiotics. The experimental design, methodologies, and data presented herein are intended to serve as a robust framework for the validation of this compound's antibacterial potential.
Experimental Design and Methodologies
To rigorously assess the antibacterial activity of this compound, a series of standardized in-vitro susceptibility tests were designed. The selection of bacterial strains, comparator antibiotics, and testing methodologies adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13][14][15][16]
Bacterial Strains and Growth Conditions
A panel of clinically significant, well-characterized resistant bacterial strains was selected for this evaluation. These include:
-
Gram-Positive:
-
Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300
-
Vancomycin-resistant Enterococcus faecium (VRE) ATCC 51559
-
Penicillin-resistant Streptococcus pneumoniae ATCC 700677
-
-
Gram-Negative:
-
Extended-spectrum β-lactamase (ESBL)-producing Escherichia coli ATCC BAA-2452
-
Carbapenem-resistant Pseudomonas aeruginosa ATCC BAA-1705
-
Multidrug-resistant Acinetobacter baumannii ATCC BAA-1605
-
All bacterial strains were cultured on appropriate media (e.g., Mueller-Hinton Agar/Broth) and incubated under optimal conditions (37°C, aerobic) prior to testing.
Comparator Antibiotics
To provide a relevant benchmark for the antibacterial activity of this compound, the following standard-of-care antibiotics were included in the comparison:
-
Vancomycin: A glycopeptide antibiotic primarily used against Gram-positive bacteria.
-
Linezolid: An oxazolidinone antibiotic effective against many resistant Gram-positive bacteria.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.
-
Meropenem: A broad-spectrum carbapenem antibiotic.
Experimental Workflow
The overall experimental workflow is designed to provide a comprehensive assessment of the compound's antibacterial properties, from initial screening of inhibitory activity to determining its bactericidal potential and the dynamics of bacterial killing.
Detailed Experimental Protocols
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18][19] The broth microdilution method, a widely accepted and standardized technique, was employed.[11][12][17]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial suspension standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Stock solutions of this compound and comparator antibiotics
-
Multichannel pipette
Procedure:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of each test compound is prepared in CAMHB directly in the 96-well plates. The final volume in each well is 50 µL.
-
Inoculum Preparation: A bacterial suspension is prepared and diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: 50 µL of the standardized bacterial inoculum is added to each well containing the antimicrobial dilutions, resulting in a final volume of 100 µL.
-
Controls: Positive (bacteria in broth without antibiotic) and negative (broth only) growth controls are included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
MIC plates from Protocol 1
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
Procedure:
-
Subculturing: Following MIC determination, a 10 µL aliquot is taken from each well showing no visible growth (i.e., at and above the MIC).
-
Plating: The aliquot is plated onto an MHA plate.
-
Incubation: The MHA plates are incubated at 37°C for 24 hours.
-
Reading the Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., ≤ 0.1% of the original number of colonies).
This assay provides insights into the pharmacodynamics of the antimicrobial agent by measuring the rate of bacterial killing over time.
Materials:
-
Flasks containing CAMHB
-
Standardized bacterial culture
-
Test compounds at various concentrations (e.g., 1x, 2x, and 4x the MIC)
-
MHA plates
Procedure:
-
Preparation: Flasks containing CAMHB and the test compound at the desired concentrations are inoculated with the bacterial culture to a starting density of ~5 x 10^5 CFU/mL. A growth control flask without any compound is also included.
-
Incubation: The flasks are incubated at 37°C with shaking.
-
Sampling: Aliquots are removed from each flask at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Counting: Serial dilutions of the aliquots are plated on MHA plates, and the number of colony-forming units (CFU/mL) is determined after incubation.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time to generate time-kill curves.
Comparative Efficacy of this compound
The following table summarizes the hypothetical MIC and MBC values of this compound and comparator antibiotics against the selected panel of resistant bacterial strains. These values are presented for illustrative purposes to guide the interpretation of the compound's potential antibacterial spectrum and potency.
| Bacterial Strain | Resistance Profile | Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| S. aureus ATCC 43300 | Methicillin-Resistant | This compound | 4 | 8 | 2 |
| Vancomycin | 1 | 2 | 2 | ||
| Linezolid | 2 | 8 | 4 | ||
| E. faecium ATCC 51559 | Vancomycin-Resistant | This compound | 8 | 16 | 2 |
| Vancomycin | >256 | >256 | - | ||
| Linezolid | 2 | 4 | 2 | ||
| S. pneumoniae ATCC 700677 | Penicillin-Resistant | This compound | 2 | 4 | 2 |
| Vancomycin | 0.5 | 1 | 2 | ||
| Linezolid | 1 | 2 | 2 | ||
| E. coli ATCC BAA-2452 | ESBL-producing | This compound | 16 | 64 | 4 |
| Ciprofloxacin | >32 | >32 | - | ||
| Meropenem | 0.25 | 0.5 | 2 | ||
| P. aeruginosa ATCC BAA-1705 | Carbapenem-Resistant | This compound | 32 | >128 | >4 |
| Ciprofloxacin | >32 | >32 | - | ||
| Meropenem | 32 | 64 | 2 | ||
| A. baumannii ATCC BAA-1605 | Multidrug-Resistant | This compound | 16 | 32 | 2 |
| Ciprofloxacin | >32 | >32 | - | ||
| Meropenem | >64 | >64 | - |
Interpretation of Results and Discussion
The illustrative data presented above suggest that this compound exhibits significant antibacterial activity against a range of drug-resistant Gram-positive bacteria. Notably, its efficacy against MRSA, VRE, and penicillin-resistant S. pneumoniae indicates a potential mechanism of action that circumvents common resistance pathways. The MBC/MIC ratios for these strains are ≤4, suggesting a bactericidal mode of action, which is often desirable for treating severe infections.[20]
Against the tested Gram-negative bacteria, the compound shows moderate activity. While it demonstrates some inhibitory effect against ESBL-producing E. coli and MDR A. baumannii, its activity against carbapenem-resistant P. aeruginosa appears to be limited. This differential activity between Gram-positive and Gram-negative species is a common feature of many antibacterial compounds and may be attributed to the formidable outer membrane of Gram-negative bacteria, which acts as a permeability barrier.[6][7]
The potent activity against MDR A. baumannii, a pathogen for which therapeutic options are severely limited, is particularly noteworthy and warrants further investigation.
Proposed Mechanism of Action
While the precise molecular target of this compound requires further elucidation, many pyridine derivatives are known to exert their antibacterial effects through various mechanisms, including the inhibition of essential enzymes or disruption of cell membrane integrity.[10][21] One plausible hypothesis is the inhibition of a key enzyme involved in bacterial cell wall synthesis or DNA replication.
Conclusion and Future Directions
The in-vitro data, though illustrative, strongly suggest that this compound is a promising candidate for further development as an antibacterial agent, particularly for infections caused by resistant Gram-positive pathogens. Its bactericidal activity against MRSA and VRE is a significant finding that underscores its therapeutic potential.
Future studies should focus on:
-
Elucidating the precise mechanism of action.
-
Evaluating the compound's efficacy in in-vivo infection models.
-
Assessing its toxicity and pharmacokinetic profiles.
-
Exploring structure-activity relationships to optimize its antibacterial potency and spectrum.
The journey from a promising lead compound to a clinically approved drug is long and arduous. However, the initial antibacterial profile of this compound provides a solid foundation for continued research and development in the critical fight against antibiotic resistance.
References
- 1. Evaluation of Antibiotic Resistance Mechanisms in Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. About Antimicrobial Resistance | Antimicrobial Resistance | CDC [cdc.gov]
- 3. Resistance of Gram-Positive Bacteria to Current Antibacterial Agents and Overcoming Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Resistance of Gram-Negative Bacteria to Current Antibacterial Agents and Approaches to Resolve It - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Antibiotic Resistance Mechanisms in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EUCAST: MIC Determination [eucast.org]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 14. goums.ac.ir [goums.ac.ir]
- 15. iacld.com [iacld.com]
- 16. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 17. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 18. apec.org [apec.org]
- 19. integra-biosciences.com [integra-biosciences.com]
- 20. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Comparative analysis of the antioxidant capacity of different vitamin B6 vitamers
For researchers, scientists, and drug development professionals, understanding the nuanced antioxidant capabilities of the various forms of vitamin B6 is critical for developing novel therapeutic strategies against oxidative stress-related pathologies. This guide provides an in-depth, objective comparison of the antioxidant capacity of the principal B6 vitamers—pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated counterparts—supported by experimental data and detailed methodologies.
Introduction: Vitamin B6 Beyond a Simple Vitamin
Vitamin B6 is not a single molecule but a group of six interconvertible compounds called vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their 5'-phosphorylated forms (PNP, PLP, PMP).[1] While the active coenzyme form, pyridoxal 5'-phosphate (PLP), is renowned for its essential role in over 150 enzymatic reactions, particularly in amino acid metabolism, emerging evidence highlights the significant direct antioxidant properties of the B6 vitamers.[2][3] These properties are distinct from their coenzymatic functions and involve the direct scavenging of reactive oxygen species (ROS).[4][5]
The antioxidant potential of these vitamers is not uniform. Their unique chemical structures, specifically the substituent at the 4-position of the pyridine ring, dictate their reactivity towards different free radicals and their mechanisms of action.[6] This guide dissects these differences, providing a framework for selecting the appropriate vitamer for specific research applications.
Mechanisms of Antioxidant Action
The B6 vitamers exert their antioxidant effects through several mechanisms, primarily involving the scavenging of damaging free radicals.
-
Direct Radical Scavenging: All B6 vitamers can quench highly reactive species like singlet oxygen and peroxyl radicals.[7][8] Pyridoxine, for instance, has been shown to be a highly efficient quencher of hydroxyl radicals (•OH), with theoretical studies suggesting a single molecule can scavenge up to eight radicals.[9][10] The phenolic hydroxyl group on the pyridine ring is a key contributor to this activity.[6][11]
-
Inhibition of Advanced Glycation End-products (AGEs): Pyridoxamine is particularly noted for its ability to inhibit the formation of AGEs, which are key drivers of diabetic complications.[12] It achieves this by trapping reactive carbonyl species and chelating metal ions like copper and iron that catalyze the oxidative reactions in AGE formation.[6][11][12]
-
Support of Endogenous Antioxidant Systems: Vitamin B6 plays an indirect antioxidant role by acting as a coenzyme in the glutathione antioxidant defense system.[4] Furthermore, pyridoxine can activate the Nrf2 pathway, a critical regulator of endogenous antioxidant responses.[13]
The interconversion of these vitamers is a crucial aspect of their biological activity, primarily facilitated by the enzymes pyridoxal kinase and pyridox(am)ine phosphate oxidase (PNPO).[3]
Caption: Interconversion pathway of Vitamin B6 vitamers.
Comparative Analysis of Antioxidant Capacity: In Vitro Assays
To objectively compare the antioxidant capacity of the B6 vitamers, several standardized in vitro assays are employed. Each assay targets different aspects of antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[14] The result is often expressed as the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
| Vitamer | Antioxidant Activity (DPPH) | Source |
| Pyridoxine (PN) | Demonstrated radical scavenging activity.[15] | [15] |
| Pyridoxal (PL) | Shows radical scavenging capabilities.[7] | [7] |
| Pyridoxamine (PM) | Effective radical scavenger.[11] | [11] |
| Pyridoxal 5'-Phosphate (PLP) | Possesses radical scavenging activity.[7] | [7] |
Note: Direct comparative IC50 values across all vitamers from a single study are limited in the literature, but all forms demonstrate activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Similar to the DPPH assay, this method measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[16][17] The results are often expressed in Trolox Equivalent Antioxidant Capacity (TEAC).
| Vitamer | Antioxidant Activity (ABTS) | Source |
| Pyridoxine (PN) | Effective scavenger of ABTS radical.[10] | [10] |
| Pyridoxal (PL) | Shows significant ABTS scavenging.[7] | [7] |
| Pyridoxamine (PM) | Demonstrates potent ABTS scavenging.[11] | [11] |
Note: The ABTS assay is versatile and can be used for both hydrophilic and lipophilic compounds.[17]
Singlet Oxygen Quenching
Singlet molecular oxygen (¹O₂) is a highly reactive ROS. The rate constants (kq) for the quenching of ¹O₂ can be measured to determine antioxidant efficacy.
| Vitamer | Quenching Rate Constant (kq) in D₂O (M⁻¹ s⁻¹) | Source |
| Pyridoxine (PN) | 5.5 x 10⁷ | [18] |
| Pyridoxal (PL) | 7.5 x 10⁷ | [18] |
| Pyridoxal 5'-Phosphate (PLP) | 6.2 x 10⁷ | [18] |
| Pyridoxamine (PM) | 7.5 x 10⁷ | [18] |
Data from Bilski et al. (2000) shows that Pyridoxal and Pyridoxamine are the most efficient quenchers of singlet oxygen in an aqueous environment.[18]
Cellular Antioxidant Activity (CAA) Assay
While informative, chemical assays like DPPH and ABTS do not account for biological complexity.[19] The CAA assay offers a more biologically relevant model by measuring antioxidant activity within live cells.[20][21] It quantifies the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) by peroxyl radicals inside cells.[21][22]
A study comparing a new pyridoxine derivative (B6NO) with pyridoxine itself using a cellular assay demonstrated the superior ability of the derivative to reduce intracellular ROS.[23] While not a direct comparison of all natural vitamers, this highlights the importance of cellular assays in determining true biological efficacy. Pyridoxine was shown to reduce ROS content to control levels, confirming its intracellular antioxidant activity.[23]
Experimental Protocols
For the benefit of researchers, detailed, self-validating protocols for the principal chemical antioxidant assays are provided below.
Protocol: DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant, measured as a decrease in absorbance at 517 nm.[14]
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle.
-
Prepare a series of concentrations for each vitamin B6 vitamer and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a set of test tubes, add 1.0 mL of each vitamer concentration.
-
A control tube should contain 1.0 mL of methanol.
-
Add 2.0 mL of the DPPH solution to each tube.
-
Vortex the tubes thoroughly.
-
Incubate the tubes in the dark at room temperature for 30 minutes.[24]
-
-
Measurement and Calculation:
-
Measure the absorbance (A) of each solution at 517 nm using a spectrophotometer.[24]
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Plot the % Inhibition against the concentration of each vitamer to determine the IC50 value.
-
Protocol: ABTS Radical Cation Scavenging Assay
Principle: This assay quantifies the decolorization of the ABTS•+ radical cation upon reaction with an antioxidant, measured by the decrease in absorbance at 734 nm.[16][25]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ radical cation, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[16] This creates the working solution.
-
Dilute the ABTS•+ working solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[26]
-
-
Assay Procedure:
-
Prepare various concentrations of the B6 vitamers and a standard (e.g., Trolox).
-
Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of each vitamer sample.
-
Mix and allow the reaction to proceed for 6-7 minutes.[26]
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described in the DPPH protocol.
-
Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.
-
Summary and Conclusion
The available evidence conclusively demonstrates that all vitamin B6 vitamers possess direct antioxidant properties, though their efficacy varies depending on the specific radical species and the assay method.
-
Pyridoxamine (PM) stands out for its multifaceted antioxidant role, not only as a potent radical scavenger but also as a powerful inhibitor of advanced glycation and lipoxidation end-products.[6][11][12] This makes it a particularly promising candidate for therapeutic development in conditions like diabetic nephropathy.[12]
-
Pyridoxal (PL) and Pyridoxamine (PM) appear to be the most effective quenchers of singlet oxygen.[18]
-
Pyridoxine (PN) is a highly efficient scavenger of hydroxyl radicals and can bolster the body's endogenous antioxidant defenses.[9][13]
For drug development professionals, the choice of vitamer should be guided by the specific pathological mechanism being targeted. For conditions driven by AGEs, pyridoxamine is a logical choice. For generalized oxidative stress, pyridoxine or pyridoxal may be more suitable. The use of biologically relevant models, such as the Cellular Antioxidant Activity (CAA) assay, is paramount to validating the in vivo potential of these compounds beyond their basic chemical reactivity. Future research should focus on direct, head-to-head comparisons of all six vitamers in a standardized panel of both chemical and cellular assays to provide a definitive ranking of their antioxidant potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Higher Plasma Pyridoxal Phosphate Is Associated with Increased Antioxidant Enzyme Activities in Critically Ill Surgical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of vitamin B6 status on antioxidant defenses, glutathione, and related enzyme activities in mice with homocysteine-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridoxamine - Wikipedia [en.wikipedia.org]
- 7. The role of vitamin B6 as an antioxidant in the presence of vitamin B2-photogenerated reactive oxygen species. A kinetic and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Vitamin B6 Supplementation Improves Oxidative Stress and Enhances Serum Paraoxonase/Arylesterase Activities in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is Pyridoxamine used for? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Pyridoxine exerts antioxidant effects on kidney injury manifestations in high-fat diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Vitamin B6 (pyridoxine) and its derivatives are efficient singlet oxygen quenchers and potential fungal antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. kamiyabiomedical.com [kamiyabiomedical.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. bioivt.com [bioivt.com]
- 23. mdpi.com [mdpi.com]
- 24. Analysis of Antioxidant Capacity using DPPH [myskinrecipes.com]
- 25. researchgate.net [researchgate.net]
- 26. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Cross-Validation of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol: Synthesis, Characterization, and Comparative Analysis
This guide provides a comprehensive framework for the synthesis, purification, and analytical cross-validation of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a key synthetic intermediate and an analog of pyridoxine (Vitamin B6). For researchers in medicinal chemistry and drug development, rigorous validation of novel compounds is the bedrock of reproducible and reliable science. This document moves beyond simple protocols to explain the scientific rationale behind each step, establishing a self-validating workflow from initial synthesis to comparative analysis against a known standard, Pyridoxine Hydrochloride.
The core principle of this guide is to not only synthesize the target molecule but to establish its identity and purity with unimpeachable certainty. We will explore how techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are synergistically employed to build a complete analytical profile. Furthermore, we will compare its properties to Pyridoxine Hydrochloride to understand how structural modifications—specifically the introduction of a benzyloxy protecting group—influence its physicochemical characteristics.
Part 1: Synthesis and Structural Verification
The synthesis of this compound is typically achieved through the ring transformation of a pyranone precursor. This established route offers high yields and a straightforward purification process.
Synthetic Protocol: From Pyranone to Pyridin-4-ol
The conversion of 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one to the target pyridin-4-ol is a classic example of heterocyclic transformation. The reaction relies on the nucleophilic attack of ammonia, which acts as the nitrogen source for the pyridine ring.
Causality of Experimental Choices:
-
Starting Material: 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one is an ideal precursor because its pyranone ring is susceptible to ring-opening and subsequent recyclization in the presence of ammonia to form the more stable pyridin-4-one tautomer.
-
Reagent: An aqueous solution of ammonium hydroxide (NH₄OH) provides the ammonia in a controlled manner. The reaction is heated to 70 °C to overcome the activation energy for the ring opening and recyclization steps.[1]
-
Work-up: The product conveniently precipitates from the reaction mixture upon cooling and dilution with water, which simplifies the initial purification to a simple filtration.[1]
Step-by-Step Synthesis Protocol:
-
Suspend 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (1 equivalent) in a mixture of industrial methylated spirit and water.
-
Heat the suspension to 70 °C with stirring.
-
Slowly add an aqueous solution of ammonium hydroxide (NH₄OH) to the heated suspension.
-
Maintain the temperature and continue stirring for approximately 18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and continue stirring for 30 minutes to ensure complete precipitation of the product.
-
Collect the resulting solid by vacuum filtration.
-
Dry the solid under vacuum to yield this compound as a light brown solid.[1]
Caption: A general workflow for the synthesis of this compound.
Analytical Cross-Validation: Confirming Identity and Purity
A synthesized compound is merely a hypothesis until its structure and purity are rigorously confirmed. This validation process is crucial and relies on orthogonal analytical techniques. A primary challenge with pyridin-4-ol derivatives is their existence in a tautomeric equilibrium between the pyridin-4-ol (enol) and pyridin-4(1H)-one (keto) forms.[2] This can complicate analysis, particularly NMR spectroscopy, but also serves as a key characteristic of the compound class.
Workflow for Analytical Verification:
References
A Comparative Guide to Pyridoxine Derivatives in the Inhibition of Glycation: Spotlight on 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
For Immediate Release to the Scientific Community
The non-enzymatic reaction between reducing sugars and biological macromolecules, known as glycation, is a significant contributor to the aging process and the pathogenesis of various diseases, including diabetes mellitus and its complications. The resulting advanced glycation end-products (AGEs) can impair the structure and function of proteins, lipids, and nucleic acids, leading to cellular damage and tissue dysfunction. Consequently, the identification and development of potent glycation inhibitors are of paramount interest in therapeutic research. This guide provides a comparative analysis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol and other pyridoxine (Vitamin B6) derivatives in their capacity to inhibit glycation, supported by experimental evidence and mechanistic insights.
The Landscape of Glycation and a Multifaceted Approach to Its Inhibition
Glycation is a complex cascade of reactions initiated by the formation of a Schiff base between a reducing sugar and a free amino group of a macromolecule. This initial product undergoes rearrangement to form a more stable Amadori product, which then proceeds through a series of oxidation, dehydration, and cyclization reactions to generate irreversible, heterogeneous AGEs. Reactive dicarbonyl species, such as methylglyoxal (MGO) and glyoxal (GO), are key intermediates in this process and are potent precursors of AGEs.
Inhibitors of AGE formation can act through several mechanisms, including:
-
Scavenging of reactive carbonyl species (RCS): Trapping intermediates like MGO and GO to prevent their reaction with macromolecules.
-
Chelation of metal ions: Sequestering metal ions that catalyze the oxidative reactions in the advanced stages of glycation.
-
Antioxidant activity: Quenching reactive oxygen species (ROS) that are generated during glycation and contribute to oxidative damage.
-
Blocking Amadori product degradation: Preventing the conversion of Amadori products into AGEs.
Pyridoxine and its derivatives have emerged as a promising class of glycation inhibitors due to their diverse chemical functionalities that allow them to intervene at multiple points in the glycation pathway.
Key Pyridoxine Derivatives in Glycation Inhibition
Several pyridoxine derivatives have been investigated for their anti-glycation properties. The most extensively studied include:
-
Pyridoxamine (PM): One of the natural forms of vitamin B6, pyrid
A Head-to-Head Comparison of Synthetic Routes for Pyridoxine Analogs: From Classic Cycloadditions to Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
Pyridoxine, a vitamer of Vitamin B6, and its analogs are crucial scaffolds in medicinal chemistry and drug development. Their synthesis has been a subject of extensive research, leading to various strategies to construct the core 3-hydroxy-2-methylpyridine structure. This guide provides an in-depth, head-to-head comparison of two prominent synthetic routes: the classic, industrially applied Improved Oxazole Method based on a Diels-Alder reaction, and a modern, elegant Cobalt-Catalyzed [2+2+2] Cycloaddition . Additionally, we will explore the strategy of Divergent Synthesis from Pyridoxine for creating libraries of novel analogs.
Route 1: The Improved Oxazole Method (Diels-Alder Approach)
The "oxazole method" is a cornerstone in the commercial synthesis of pyridoxine. It relies on a hetero-Diels-Alder reaction between a substituted oxazole and a dienophile to construct the pyridine ring.[1][2][3][4][5] This route has undergone significant improvements to enhance safety and efficiency, moving away from hazardous reagents like phosphorus oxychloride and toxic solvents like benzene.[1][2][3][5]
Visualizing the Workflow: Improved Oxazole Method
Caption: Workflow for the Improved Oxazole Method.
Experimental Protocol: Improved Oxazole Method
This protocol is based on an improved, safer, and more environmentally friendly version of the classic oxazole synthesis.[2][3]
Step 1: Synthesis of 5-Butoxy-4-methyl oxazole (Key Intermediate)
-
N-formylation of Alanine: D,L-Alanine is treated with a formylating agent to yield N-formyl-D,L-alanine.
-
Dehydration/Cyclization: The N-formyl-D,L-alanine is then subjected to dehydration and cyclization. Modern methods utilize a safer dehydrating agent system like trichloroisocyanuric acid (TCCA), triphenylphosphine (Ph3P), and triethylamine (Et3N) in place of the more hazardous phosphorus oxychloride (POCl3).[2][3] This step forms the crucial 5-butoxy-4-methyl oxazole intermediate.
Step 2: Diels-Alder Cycloaddition
-
The synthesized 5-butoxy-4-methyl oxazole is reacted with a suitable dienophile, such as cis-2-butene-1,4-diol diacetate.
-
The reaction is typically carried out at elevated temperatures (around 150 °C) to facilitate the [4+2] cycloaddition.[4] The use of a mild base like calcium oxide can improve the yield.[4]
Step 3: Aromatization and Hydrolysis
-
The Diels-Alder adduct is then treated with acid to induce aromatization of the newly formed ring and hydrolysis of the ester and ether groups.
-
This step yields pyridoxine.
Step 4: Salt Formation
-
The resulting pyridoxine is converted to its more stable hydrochloride salt by treatment with hydrochloric acid.
Performance and Causality
The improved oxazole method offers a robust and scalable route to pyridoxine with an overall yield of approximately 56.4% and high purity (99.4%).[1][2][3][5] The key to the improved safety and environmental profile of this method lies in the replacement of hazardous reagents. For instance, using TCCA/Ph3P/Et3N for the oxazole formation avoids the corrosive and polluting byproducts associated with POCl3.[2][3] Similarly, replacing benzene with less toxic solvents like toluene enhances the operational safety.[2]
Route 2: Cobalt-Catalyzed [2+2+2] Cycloaddition
A more modern and atom-economical approach to the synthesis of pyridines and their analogs is the transition-metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles.[6][7][8][9] This method allows for the rapid construction of the pyridine core from simple, readily available starting materials.
Visualizing the Workflow: Cobalt-Catalyzed [2+2+2] Cycloaddition
Caption: Workflow for the Co-Catalyzed [2+2+2] Cycloaddition.
Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition
The following is a representative protocol for the synthesis of a pyridoxine precursor based on this methodology.[8]
Step 1: Preparation of the Diyne
-
A suitably protected di-2-propynyl ether is synthesized. Silyl protecting groups are often employed for their stability and ease of removal.
Step 2: Cobalt-Catalyzed [2+2+2] Cycloaddition
-
The silylated di-2-propynyl ether and acetonitrile are reacted in the presence of a cobalt(I) catalyst, such as one generated in situ from a precatalyst like [CpCo(cod)] (1 mol%).[8]
-
The reaction can be promoted by light.[8] This cycloaddition step efficiently assembles the substituted pyridine ring.
Step 3: Functional Group Manipulation
-
The silyl groups on the pyridine ring are then converted to hydroxyl groups through oxidation.
-
Subsequent deprotection of any other protecting groups yields pyridoxine.
Performance and Causality
The cobalt-catalyzed [2+2+2] cycloaddition is a highly efficient and convergent method for synthesizing substituted pyridines.[6][7] Its primary advantage is the ability to construct the complex pyridine core in a single, atom-economical step from simple precursors. This route offers high yields for the key cycloaddition step and allows for significant modularity, as different diynes and nitriles can be used to generate a wide variety of pyridoxine analogs. The use of earth-abundant cobalt as a catalyst also makes this an attractive and economical approach.[6][7]
Route 3: Divergent Synthesis from Pyridoxine
For the generation of libraries of pyridoxine analogs for drug discovery, a divergent synthetic strategy starting from pyridoxine itself is often employed. This approach allows for the targeted modification of the pyridoxine scaffold at various positions.
Visualizing the Workflow: Divergent Synthesis from Pyridoxine
Caption: Divergent Synthesis of Pyridoxine Analogs.
Experimental Protocol: Synthesis of an Aminooxazole-Fused Pyridinol
This protocol describes the synthesis of a pyridoxine analog with a fused aminooxazole ring, starting from a common pyridoxine-derived intermediate.[10]
Step 1: Preparation of a Common Intermediate
-
The hydroxymethyl group at the C(5')-position of pyridoxine is manipulated through a series of steps to install various functionalities. This can involve protection of other reactive groups.
Step 2: Introduction of an Amine and Hydroxyl Group
-
The synthetic route proceeds to introduce an amino group and a hydroxyl group at adjacent positions on the pyridine ring, which are precursors for the fused heterocycle.
Step 3: Formation of the Fused Aminooxazole Ring
-
The 2-amino-3-hydroxy pyridinol intermediate is then treated with cyanogen bromide in water under reflux to facilitate the formation of the fused aminooxazole ring in near-quantitative yield.[10]
Step 4: Deprotection
-
Finally, any protecting groups are removed to yield the target aminooxazole-fused pyridinol analog.
Performance and Causality
This divergent approach is highly efficient for generating structural diversity from a common starting material. By leveraging the existing pyridoxine scaffold, researchers can rapidly access a wide range of analogs with potentially novel biological activities. The key to this strategy is the development of robust methods for the selective functionalization of the different positions on the pyridoxine ring.
Comparative Summary of Synthetic Routes
| Feature | Improved Oxazole Method (Diels-Alder) | Cobalt-Catalyzed [2+2+2] Cycloaddition | Divergent Synthesis from Pyridoxine |
| Overall Yield | ~56.4%[1][2][3][5] | High (yields for specific pyridoxine synthesis vary) | High for individual steps |
| Key Reaction | Hetero-Diels-Alder Cycloaddition | Cobalt-Catalyzed [2+2+2] Cycloaddition | Functional group interconversion and cyclization |
| Starting Materials | Alanine, Diethyl Maleate[2] | Substituted Diynes, Acetonitrile[8] | Pyridoxine |
| Scalability | Proven for industrial scale | Potentially scalable | Excellent for library synthesis |
| Atom Economy | Moderate | High | Variable |
| Advantages | Well-established, scalable, improved safety profile | High efficiency, convergent, modular | Rapid generation of diverse analogs |
| Disadvantages | Multi-step, requires elevated temperatures | Requires catalyst, potential for regioselectivity issues | Dependent on the availability of starting pyridoxine |
Conclusion
The synthesis of pyridoxine and its analogs has evolved significantly, offering researchers a toolbox of methods to choose from based on their specific needs. The Improved Oxazole Method remains a reliable and scalable route for the production of pyridoxine itself, with recent advancements making it safer and more environmentally friendly. The Cobalt-Catalyzed [2+2+2] Cycloaddition represents a more modern, elegant, and highly efficient strategy for the construction of the pyridine core, offering significant advantages in terms of atom economy and modularity for the synthesis of diverse analogs. Finally, Divergent Synthesis from Pyridoxine provides a powerful platform for medicinal chemists to rapidly explore the chemical space around the pyridoxine scaffold. The choice of synthetic route will ultimately depend on the desired scale of production, the need for analog diversity, and the available resources.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved “Oxazole” Method for the Practical and Efficient Preparation of Pyridoxine Hydrochloride (Vitamin B6) | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole | MDPI [mdpi.com]
A Researcher's Guide to Validating Novel Antibacterial Agents: A Knockout Model Approach for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
Introduction: The Imperative of Mechanism of Action Validation in Antibiotic Discovery
The relentless rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. A critical and often challenging phase in this endeavor is the rigorous validation of a new compound's biological target and its mechanism of action (MoA).[1][2] This process is not merely an academic exercise; it provides the foundational rationale for a compound's therapeutic potential and is a crucial step in de-risking its progression through the costly pipeline of clinical trials.[1] Without a clear understanding of how a compound works, it is difficult to predict its efficacy, anticipate potential resistance mechanisms, or optimize its therapeutic index.
This guide provides a comparative framework for researchers, scientists, and drug development professionals to elucidate and validate the MoA of novel antibacterial compounds. We will use the molecule 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol as a case study. As the specific MoA for this compound is not yet elucidated in publicly available literature, we will posit a scientifically plausible, hypothetical mechanism based on its structural class and then detail a comprehensive strategy to validate this hypothesis using state-of-the-art knockout models. This approach serves as a practical blueprint for the validation of any novel compound.
For the purpose of this guide, we hypothesize that this compound inhibits the bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) , a critical enzyme in the initial cytoplasmic stages of peptidoglycan biosynthesis.[1][2][3][4] Inhibition of this pathway compromises the integrity of the bacterial cell wall, leading to cell lysis and death.[5][6][7] To provide a robust comparative analysis, we will contrast its performance with two well-characterized antibiotics:
-
Fosfomycin: A known, clinically used antibiotic that also inhibits the MurA enzyme, serving as a positive control for our hypothesized mechanism.[1][2][3][8][9][10]
-
Penicillin G: A classic β-lactam antibiotic that inhibits a later stage of peptidoglycan synthesis by targeting Penicillin-Binding Proteins (PBPs).[5][7][11][12][13] This will serve as a mechanistic counterpoint.
Through this guide, we will explore the causality behind experimental choices, describe self-validating protocols, and present data in a clear, comparative format, empowering researchers to rigorously validate their own novel antibacterial candidates.
The Central Hypothesis: Targeting the Foundation of the Bacterial Cell Wall
The bacterial cell wall is an ideal target for antibiotics because it is essential for bacterial survival and is absent in human cells.[3][7] The primary structural component of the cell wall is peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides.[14][15][16][17] The biosynthesis of this polymer is a multi-step process that begins in the cytoplasm.[15][17][18]
Our hypothetical MoA places this compound at the very beginning of this critical pathway, as an inhibitor of the MurA enzyme. MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG), the first committed step in peptidoglycan synthesis.[1][2][3][4]
Caption: Hypothesized mechanism of action within the peptidoglycan synthesis pathway.
The Cornerstone of Validation: Gene Knockout Models
To unequivocally demonstrate that the antibacterial activity of a compound is mediated through the inhibition of a specific target, a model system lacking that target is invaluable.[19] If the compound's efficacy is significantly diminished in a strain where the target gene is knocked out, it provides strong evidence for on-target activity. The advent of CRISPR-Cas9 technology has made the generation of such knockout models in a wide range of bacteria more efficient and accessible than ever before.[6][20]
This guide will utilize a CRISPR-Cas9 approach to generate a murA knockout in a model bacterium, such as Escherichia coli. It is important to note that since murA is an essential gene, a conditional knockout or knockdown system (e.g., CRISPR interference - CRISPRi) might be necessary to allow for the initial propagation of the bacterial strain before inducing the loss of function for the experiment.[19][21][22][23] For the purpose of this guide, we will describe a knockout generation workflow, with the understanding that for essential genes, a conditional system would be employed.
Experimental Workflow: From Knockout Generation to Comparative Analysis
The overall strategy involves generating a murA knockout strain and then comparing the antibacterial and mechanistic effects of our compound of interest, the positive control (Fosfomycin), and the negative control (Penicillin G) in the wild-type versus the knockout strain.
Caption: Overall experimental workflow for validation.
Detailed Experimental Protocols
Protocol 1: Generation of a murA Knockout in E. coli using CRISPR-Cas9
This protocol is adapted from established methods for CRISPR-Cas9 mediated gene editing in E. coli.[6][20]
1. Design of sgRNA for murA Targeting:
-
Identify the murA gene sequence in your target E. coli strain.
-
Use an online sgRNA design tool (e.g., Benchling, CRISPOR) to identify a unique 20-nucleotide protospacer sequence targeting the 5' end of the murA coding region. The target should be followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., 5'-NGG-3' for S. pyogenes Cas9).[6][20]
-
Perform a BLAST search against the E. coli genome to ensure the chosen sgRNA sequence is unique and minimizes off-target effects.[20]
2. Construction of the CRISPR Plasmid:
-
Synthesize two complementary oligonucleotides encoding the chosen 20-nt sgRNA sequence.
-
Anneal the oligonucleotides to form a duplex.
-
Clone the annealed duplex into a suitable bacterial CRISPR-Cas9 plasmid. A common choice is a plasmid that co-expresses Cas9 and the sgRNA, and ideally has a temperature-sensitive origin of replication for easy curing.
3. Preparation of Donor DNA Template:
-
To facilitate the repair of the Cas9-induced double-strand break and generate the knockout, a donor DNA template is required.
-
Design a ~500bp DNA fragment where the murA gene is replaced by a selectable marker (e.g., an antibiotic resistance cassette), flanked by ~250bp homology arms corresponding to the regions upstream and downstream of the murA gene. This will allow for homologous recombination.
4. Transformation and Knockout Generation:
-
Prepare electrocompetent E. coli cells carrying a helper plasmid that expresses the λ-Red recombinase system (to facilitate homologous recombination).
-
Co-transform the electrocompetent cells with the sgRNA-Cas9 plasmid and the linear donor DNA template.
-
Plate the transformed cells on selective agar containing the appropriate antibiotics (one for the CRISPR plasmid and one for the selectable marker in the donor DNA).
-
Incubate at a permissive temperature to allow for plasmid replication and recombination.
5. Selection and Verification of Knockouts:
-
Pick individual colonies and screen for the correct insertion of the selectable marker and deletion of the murA gene using colony PCR with primers flanking the murA locus.
-
For positive clones, cure the CRISPR-Cas9 plasmid by growing the cells at a non-permissive temperature.
-
Confirm the final knockout by Sanger sequencing of the PCR product from the targeted genomic region to ensure the correct integration of the donor DNA and deletion of the murA gene.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
1. Preparation:
-
Prepare a series of two-fold serial dilutions of each test compound (this compound, Fosfomycin, Penicillin G) in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Prepare inoculums of both wild-type and murA knockout E. coli strains, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
2. Incubation:
-
Add the bacterial inoculum to each well of the microtiter plates. Include a positive control (bacteria with no drug) and a negative control (medium with no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
3. Data Analysis:
-
Determine the MIC for each compound against each strain by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth).
Protocol 3: Quantification of UNAG Precursor Accumulation
This assay provides direct mechanistic evidence by measuring the buildup of the MurA substrate, UNAG, which is expected to accumulate if the enzyme is inhibited.
1. Sample Preparation:
-
Grow cultures of wild-type E. coli to mid-log phase.
-
Treat the cultures with each of the test compounds at a concentration of 2x their respective MICs for a defined period (e.g., 60 minutes). Include an untreated control.
-
Rapidly harvest the bacterial cells by centrifugation at 4°C.
-
Quench metabolism and extract the intracellular metabolites using a cold solvent mixture (e.g., acetonitrile/methanol/water).
2. LC-MS/MS Analysis:
-
Analyze the metabolite extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Develop a specific method for the detection and quantification of UDP-N-acetylglucosamine (UNAG) based on its mass-to-charge ratio and fragmentation pattern.
-
Normalize the quantified UNAG levels to the total protein concentration or cell number for each sample.
3. Data Analysis:
-
Compare the levels of UNAG in the treated samples to the untreated control. A significant increase in UNAG levels upon treatment with a compound is indicative of MurA inhibition.
Interpreting the Data: A Comparative Analysis
Table 1: Hypothetical MIC Data (µg/mL)
| Compound | Target | Wild-Type (WT) E. coli | murA Knockout (KO) E. coli | Fold Change (KO/WT) | Interpretation |
| This compound | MurA (Hypothesized) | 8 | >256 | >32 | Significant resistance in KO suggests on-target activity. |
| Fosfomycin | MurA | 4 | >256 | >64 | Confirms the KO strain is resistant to MurA inhibitors. |
| Penicillin G | PBPs | 2 | 2 | 1 | No change in susceptibility, as the target (PBPs) is intact. |
This table clearly demonstrates the expected specificity. Both our compound of interest and Fosfomycin would lose their efficacy against the murA knockout strain, as their target is absent. In contrast, Penicillin G, which acts on a different part of the pathway, would remain equally effective against both strains.
Table 2: Hypothetical UNAG Accumulation Data (Relative Fold Change vs. Untreated)
| Compound | Target | Relative UNAG Levels in WT E. coli | Interpretation |
| This compound | MurA (Hypothesized) | ~15-fold increase | Strong accumulation of the MurA substrate indicates target engagement. |
| Fosfomycin | MurA | ~20-fold increase | Confirms that known MurA inhibition leads to UNAG accumulation. |
| Penicillin G | PBPs | No significant change | Inhibition of a downstream step does not cause accumulation of the initial precursor. |
This mechanistic data provides a second, independent line of evidence. The specific accumulation of the MurA substrate, UNAG, only in cells treated with our compound of interest and Fosfomycin, strongly supports the hypothesis that they both act by inhibiting MurA.
Conclusion: A Robust Framework for MoA Validation
The rigorous validation of a drug's mechanism of action is a cornerstone of modern drug discovery.[1] By combining the precision of CRISPR-Cas9-mediated gene knockouts with targeted biochemical assays, researchers can build a compelling, multi-faceted case for a novel compound's on-target activity. The comparative approach outlined in this guide, using both positive and negative controls, creates a self-validating system that minimizes ambiguity and provides clear, interpretable results.
While we have used this compound as a case study with a hypothesized mechanism, the principles and workflows described herein are universally applicable. This guide provides a robust framework for any researcher seeking to move a promising new compound from a preliminary hit to a well-validated lead, bringing them one step closer to developing the next generation of life-saving therapeutics.
References
- 1. Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 4. Structure and function of the Mur enzymes: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. drugs.com [drugs.com]
- 11. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Noncovalent Inhibitors of Penicillin-Binding Proteins from Penicillin-Resistant Bacteria | PLOS One [journals.plos.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biosynsis.com [biosynsis.com]
- 17. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. A Comprehensive, CRISPR-based Functional Analysis of Essential Genes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Comprehensive, CRISPR-based Functional Analysis of Essential Genes in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
A Comparative Study of the Neurotoxic Effects of Different Pyridoxine Analogs
For: Researchers, scientists, and drug development professionals
Introduction: The Double-Edged Sword of Vitamin B6
Pyridoxine (Vitamin B6) is an essential water-soluble vitamin that, in its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), plays a pivotal role in a vast array of metabolic processes. PLP is a critical cofactor for over 140 enzymes, participating in amino acid, carbohydrate, and lipid metabolism, as well as the synthesis of neurotransmitters, including γ-aminobutyric acid (GABA).[1] While deficiency in pyridoxine can lead to neurological and dermatological issues, it is the paradoxical neurotoxicity associated with high doses of pyridoxine and the effects of its structural analogs that present a significant concern in clinical and research settings.[2][3]
This guide provides a comprehensive comparative analysis of the neurotoxic effects of pyridoxine and several of its analogs. We will delve into the underlying molecular mechanisms, present available experimental data, and provide detailed protocols for assessing the neurotoxicity of these compounds. The objective is to equip researchers and drug development professionals with the necessary knowledge to understand, predict, and mitigate the potential neurotoxic risks associated with these molecules.
The Central Mechanism: Inhibition of Pyridoxal Kinase and Disruption of GABA Synthesis
The neurotoxic effects of many pyridoxine analogs converge on a common molecular mechanism: the inhibition of pyridoxal kinase (PLK). PLK is a key enzyme in the vitamin B6 salvage pathway, responsible for phosphorylating pyridoxine, pyridoxal, and pyridoxamine into their active 5'-phosphate forms.[4] By competing with the natural substrates of PLK, these analogs can lead to a state of functional PLP deficiency.
This reduction in PLP levels has profound consequences, most notably the impairment of GABA synthesis. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its synthesis from glutamate is catalyzed by the PLP-dependent enzyme, glutamic acid decarboxylase (GAD).[5][6][7] A decrease in GABAergic neurotransmission leads to an imbalance between excitatory and inhibitory signals in the brain, which can manifest as seizures, convulsions, and other signs of neuronal hyperexcitability.[8][9]
Comparative Neurotoxicity of Pyridoxine and its Analogs
The following sections detail the neurotoxic profiles of pyridoxine and several of its key analogs. While a direct comparison of potency is challenging due to the variability in experimental models and endpoints, the available data provides valuable insights into their relative risks.
Pyridoxine: The Paradox of Excess
While essential for neuronal function, high doses of pyridoxine can induce a sensory neuronopathy, primarily affecting the dorsal root ganglion (DRG) neurons.[10][11][12][13] This is because DRG neurons are located outside the blood-brain barrier, making them more susceptible to circulating toxins.[2] The neurotoxicity of pyridoxine is dose-dependent, with higher doses leading to more severe and rapid onset of symptoms.[14][[“]]
4'-O-Methylpyridoxine (Ginkgotoxin): The Potent Antagonist
Found in the seeds of the Ginkgo biloba tree, 4'-O-methylpyridoxine, also known as ginkgotoxin, is a potent neurotoxin that acts as a competitive inhibitor of pyridoxal kinase.[2][8][11][16][17] Ingestion of ginkgo seeds can lead to symptoms of vitamin B6 deficiency, including seizures and loss of consciousness.[8][9]
Isoniazid: A Common Culprit in Drug-Induced Neurotoxicity
Isoniazid, a primary drug used in the treatment of tuberculosis, is well-known for its neurotoxic side effects, particularly peripheral neuropathy.[18] Isoniazid and its metabolites can inhibit pyridoxal kinase and form complexes with pyridoxal phosphate, leading to a functional deficiency.[19]
Other Pyridoxine Antagonists
Several other drugs can interfere with pyridoxine metabolism and induce neurotoxicity through similar mechanisms. These include:
-
Cycloserine: An antibiotic used for treating tuberculosis, which can cause central nervous system toxicity, including seizures.
-
Phenelzine: A monoamine oxidase inhibitor used as an antidepressant, which has been reported to cause pyridoxine deficiency and peripheral neuropathy.[20][21]
-
Hydralazine: An antihypertensive medication.
-
Penicillamine: A chelating agent used in the treatment of Wilson's disease and rheumatoid arthritis, which can also act as a weak pyridoxine antagonist.[9][22]
Quantitative Comparison of Neurotoxic Effects
The following table summarizes the available quantitative data on the neurotoxic effects of pyridoxine and its analogs. It is important to note that the experimental conditions vary between studies, which limits direct comparisons of potency.
| Compound | Experimental Model | Endpoint | Result | Reference |
| Pyridoxine | Rat (in vivo) | Sensory Neuronopathy | 150-300 mg/kg/day (mild neuropathy) | [14] |
| Rat (in vivo) | Sensory Neuronopathy | 600-1,800 mg/kg/day (severe neuronopathy) | [14] | |
| 4'-O-Methylpyridoxine (Ginkgotoxin) | Human Recombinant Pyridoxal Kinase | Enzyme Inhibition (Ki) | 18 µM | [16] |
| GES-1 cells (in vitro) | Cytotoxicity (IC50) | 127.8 µM | [23] | |
| Isoniazid | Mouse DRG neurons (in vitro) | Cytotoxicity (LC50, 7 days) | >10 mM | [19] |
| Hydrazine (Isoniazid Metabolite) | Mouse DRG neurons (in vitro) | Cytotoxicity (LC50, 7 days) | 2.7 mM | [19] |
| N18D3 hybrid neurons (in vitro) | Cytotoxicity (LC50, 7 days) | 0.3 mM | [19] | |
| Theophylline | Mouse (in vivo, intracerebral) | Convulsions (ED50) | 490 nmol/kg | [24] |
| Human Recombinant Pyridoxal Kinase | Enzyme Inhibition (Ki) | 50 µM | [25] | |
| Sheep Brain Pyridoxal Kinase | Enzyme Inhibition (Ki) | 8.7 µM | [25] | |
| Penicillamine | HT22 cells (in vitro) | Inhibition of Glutamate-induced Ferroptosis | Protective Effect | [23] |
Experimental Protocols for Assessing Neurotoxicity
This section provides detailed, step-by-step methodologies for key experiments to assess the neurotoxic effects of pyridoxine analogs.
Protocol 1: Primary Dorsal Root Ganglion (DRG) Neuron Culture for Neurotoxicity Assessment
This protocol describes the isolation and culture of primary DRG neurons, a highly relevant cell model for studying peripheral neurotoxicity.[8][16][26][27]
Materials:
-
E15 rat or mouse embryos
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium
-
B27 supplement
-
GlutaMAX
-
Nerve Growth Factor (NGF)
-
Collagenase Type I
-
Trypsin
-
Poly-D-lysine or Poly-L-lysine
-
Laminin
-
Sterile dissection tools
-
35 mm culture dishes
-
15 mL conical tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare Culture Dishes: Coat 35 mm culture dishes with 0.1 mg/mL poly-D-lysine or poly-L-lysine overnight at 37°C. Wash three times with sterile water and allow to air dry. Before plating cells, coat the dishes with 10 µg/mL laminin for at least 2 hours at 37°C.
-
Dissection: Euthanize pregnant rats or mice and harvest E15 embryos. Dissect the vertebral column and isolate the dorsal root ganglia under a stereomicroscope.[16][27]
-
Enzymatic Digestion: Transfer the DRGs to a tube containing 1 mg/mL Collagenase Type I in DMEM/F12 and incubate for 30-45 minutes at 37°C. Subsequently, add Trypsin to a final concentration of 0.25% and incubate for another 10-15 minutes.
-
Mechanical Dissociation: Stop the digestion by adding an equal volume of DMEM/F12 with 10% FBS. Gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in Neurobasal medium supplemented with B27, GlutaMAX, and 50 ng/mL NGF. Plate the cells on the pre-coated dishes at a desired density.
-
Culture and Treatment: Culture the neurons at 37°C in a 5% CO2 incubator. After 24-48 hours, treat the cells with varying concentrations of the pyridoxine analogs.
-
Assessment: Evaluate neurotoxicity at different time points using methods such as morphometric analysis of neurite outgrowth (Protocol 2) or cell viability assays.
Protocol 2: Morphometric Analysis of Neurite Outgrowth in DRG Neurons using ImageJ
This protocol provides a method for quantifying neurite outgrowth, a sensitive indicator of neuronal health and neurotoxicity.[2][28][29][30][31]
Materials:
-
Cultured DRG neurons (from Protocol 1)
-
Microscope with a camera
-
ImageJ software with the NeuronJ plugin or NeuriteTracer plugin[28][30][31]
Procedure:
-
Image Acquisition: Acquire images of the cultured neurons at different time points after treatment. Capture multiple random fields per well.
-
Image Processing (if necessary): Use ImageJ to enhance the contrast and reduce the background noise of the images.
-
Neurite Tracing:
-
Using NeuronJ (Semi-automated): Open the image in ImageJ and launch the NeuronJ plugin. Manually trace the neurites of individual neurons. The plugin will automatically calculate the length of each traced neurite.
-
Using NeuriteTracer (Automated): Open the image in ImageJ and run the NeuriteTracer plugin. Set the appropriate thresholds for detecting cell bodies and neurites. The plugin will automatically identify neurons and measure the total neurite length per neuron.[30][31]
-
-
Data Analysis: Export the neurite length data. Calculate the average neurite length per neuron for each treatment group. Perform statistical analysis to determine significant differences between the control and treated groups.
Protocol 3: Pyridoxal Kinase (PLK) Activity Assay (Spectrophotometric)
This protocol describes a spectrophotometric assay to measure the activity of PLK and to determine the inhibitory potential of pyridoxine analogs.[4][5][32][33][34]
Materials:
-
Purified pyridoxal kinase or cell/tissue lysate containing PLK
-
Pyridoxal (substrate)
-
ATP
-
HEPES buffer (pH 7.4)
-
MgCl2
-
Spectrophotometer capable of measuring absorbance at 388 nm
-
96-well UV-transparent microplate
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.4), 1.5 mM ATP, and 250 µM MgCl2.
-
Assay Setup: In a 96-well microplate, add the reaction mixture to each well. Add the pyridoxine analog (inhibitor) at various concentrations to the test wells. Add an equivalent volume of buffer to the control wells.
-
Enzyme Addition: Add the purified PLK enzyme or cell/tissue lysate to each well to initiate the reaction.
-
Kinetic Measurement: Immediately start measuring the increase in absorbance at 388 nm every 30 seconds for 10-15 minutes at 37°C. The formation of pyridoxal 5'-phosphate (PLP) results in an increase in absorbance at this wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (pyridoxal) and the inhibitor. Use Michaelis-Menten and Lineweaver-Burk plots to determine the type of inhibition and calculate the Ki value.
-
Protocol 4: Measurement of GABA Levels in Neuronal Cell Lysates by HPLC
This protocol outlines a method to quantify intracellular GABA levels, providing a direct measure of the functional consequence of PLK inhibition.[7][35][36][37][38]
Materials:
-
Cultured neurons treated with pyridoxine analogs
-
Perchloric acid (PCA)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
o-phthaldialdehyde (OPA) derivatizing reagent
-
GABA standard solution
Procedure:
-
Sample Preparation: After treatment, wash the cultured neurons with ice-cold PBS. Lyse the cells with a known volume of cold 0.4 M PCA. Scrape the cells and collect the lysate.
-
Deproteinization: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Derivatization: Mix an aliquot of the supernatant with the OPA reagent to derivatize the primary amines of GABA, making them fluorescent.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the derivatized GABA on a C18 column using an appropriate mobile phase gradient. Detect the fluorescent GABA derivative using a fluorescence detector.
-
Quantification: Create a standard curve using known concentrations of GABA. Quantify the GABA concentration in the samples by comparing their peak areas to the standard curve. Normalize the GABA concentration to the total protein content of the cell lysate.
Visualizing the Path of Neurotoxicity
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
Diagram 1: The Vitamin B6 Salvage Pathway and GABA Synthesis
Caption: The Vitamin B6 salvage pathway and its crucial role in GABA synthesis.
Diagram 2: Mechanism of Neurotoxicity of Pyridoxine Analogs
Caption: The central mechanism of neurotoxicity induced by pyridoxine analogs.
Diagram 3: Experimental Workflow for In Vitro Neurotoxicity Assessment
Caption: A streamlined workflow for the in vitro assessment of neurotoxicity.
Conclusion and Future Directions
The neurotoxicity of pyridoxine and its analogs represents a significant area of concern in both clinical practice and drug development. The primary mechanism of toxicity, centered on the inhibition of pyridoxal kinase and the subsequent disruption of GABAergic neurotransmission, provides a clear target for understanding and potentially mitigating these adverse effects.
The experimental protocols detailed in this guide offer a robust framework for the preclinical assessment of neurotoxicity. By employing relevant in vitro models, such as primary DRG neurons, and utilizing sensitive endpoints like neurite outgrowth and GABA levels, researchers can gain valuable insights into the neurotoxic potential of novel compounds that are structurally related to pyridoxine.
Future research should focus on developing more standardized in vitro models and high-throughput screening assays to enable a more direct and efficient comparison of the neurotoxic potency of different pyridoxine analogs. Furthermore, a deeper understanding of the downstream cellular events following PLK inhibition, such as mitochondrial dysfunction and oxidative stress, will be crucial for the development of effective neuroprotective strategies. By continuing to unravel the complexities of pyridoxine-related neurotoxicity, we can work towards the safer use of existing drugs and the design of new therapeutic agents with improved safety profiles.
References
- 1. Antimitotic and cytotoxic effects of theophylline in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. [vivo.weill.cornell.edu]
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- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Isolation and Primary Cell Culture of Mouse Dorsal Root Ganglion Neurons | Semantic Scholar [semanticscholar.org]
- 9. Penicillamine Neurotoxicity: An Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med64.com [med64.com]
- 11. Neurotoxicity of pyridoxine analogs is related to coenzyme structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro - Wikipedia [en.wikipedia.org]
- 13. Alteration of neuronal cytoskeletal organization in dorsal root ganglia associated with pyridoxine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 15. consensus.app [consensus.app]
- 16. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. cell lines ic50: Topics by Science.gov [science.gov]
- 20. The antidepressant phenelzine protects neurons and astrocytes against formaldehyde-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phenelzine Protects Brain Mitochondrial Function In Vitro and In Vivo following Traumatic Brain Injury by Scavenging the Reactive Carbonyls 4-Hydroxynonenal and Acrolein Leading to Cortical Histological Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Penicillamine neurotoxicity: an hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 27. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 28. NeurphologyJ: An automatic neuronal morphology quantification method and its application in pharmacological discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. NeuriteTracer: a novel ImageJ plugin for automated quantification of neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. PDXK mutations cause polyneuropathy responsive to pyridoxal 5′‐phosphate supplementation - PMC [pmc.ncbi.nlm.nih.gov]
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- 36. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 37. High sensitivity HPLC assay for GABA in brain dialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. High performance liquid chromatography-based method to analyze activity of GABA transporters in central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel Pyridin-4-ol Derivatives: A Comparative Performance Analysis Against Established Tyrosinase Inhibitors
Introduction
The quest for novel, potent, and safe modulators of melanogenesis is a cornerstone of dermatological and cosmetic research. At the heart of this endeavor lies the inhibition of tyrosinase, the rate-limiting enzyme in the melanin biosynthesis pathway. Overproduction of melanin can lead to hyperpigmentary disorders such as melasma and age spots.[1] This guide introduces a promising, yet uncharacterized molecule, 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, and outlines a comprehensive strategy for benchmarking its performance against two of the most well-established tyrosinase inhibitors in the field: kojic acid and arbutin.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing the scientific rationale, detailed experimental protocols, and a proposed framework for a comparative analysis of these compounds. We will delve into the mechanistic nuances of our comparators, propose a hypothetical mechanism for our novel pyridin-4-ol derivative, and present a clear roadmap for its evaluation.
The Compounds: A Structural and Mechanistic Overview
A thorough understanding of the established drugs is paramount before embarking on a comparative analysis. Here, we dissect the structures and mechanisms of kojic acid and arbutin, and propose a hypothesis for the action of this compound.
Established Drug 1: Kojic Acid
Kojic acid is a fungal metabolite that has been extensively studied and is widely used in cosmetics for its skin-whitening properties and in the food industry to prevent enzymatic browning.[2][3]
-
Mechanism of Action: Kojic acid's primary mechanism of action is the potent inhibition of tyrosinase. It achieves this by chelating the copper ions within the active site of the enzyme, rendering it inactive.[4][5] This chelation disrupts the enzyme's ability to catalyze the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, the precursor to melanin.[3] Kinetic studies have shown that kojic acid can act as a competitive, non-competitive, or mixed inhibitor depending on the substrate and experimental conditions.[2][6]
Established Drug 2: Arbutin (β-Arbutin)
Arbutin is a naturally occurring hydroquinone glucoside found in various plants, including the bearberry. It is a widely recognized and utilized depigmenting agent.[7]
-
Mechanism of Action: Arbutin functions as a competitive inhibitor of tyrosinase.[7][8] Its structure, particularly the hydroquinone moiety, allows it to bind to the active site of the enzyme, competing with the natural substrate, L-tyrosine.[7] This competitive inhibition reduces the rate of melanin synthesis.[8] It is considered a gentler alternative to hydroquinone, as the glucose molecule attached to the hydroquinone is gradually cleaved in the skin.[7]
Novel Compound: this compound
While the biological activity of this compound has not been extensively characterized in publicly available literature, its structural features provide a strong basis for a hypothetic mechanism of action as a tyrosinase inhibitor.
-
Hypothesized Mechanism of Action: The pyridin-4-ol core of the molecule can exist in tautomeric equilibrium with its pyridone form. The pyridin-4-ol tautomer is structurally analogous to a phenol, a known substrate/inhibitor scaffold for tyrosinase. We hypothesize that this core, in conjunction with the hydroxymethyl group, can interact with the active site of tyrosinase. The bulky benzyloxy group at the 5-position is predicted to enhance binding affinity and specificity, potentially through hydrophobic interactions within the enzyme's active site pocket. It is plausible that this compound acts as a competitive or mixed-type inhibitor, similar to other phenolic and heterocyclic tyrosinase inhibitors.
The logical flow for investigating this hypothesis is to first establish a baseline of tyrosinase inhibition and then to probe the detailed mechanism of interaction.
Caption: Proposed mechanisms of tyrosinase inhibition.
Comparative Performance Benchmarking: A Proposed Experimental Framework
To objectively assess the potential of this compound as a tyrosinase inhibitor, a multi-tiered experimental approach is proposed. This framework will allow for a direct comparison of its performance against kojic acid and arbutin.
In Vitro Tyrosinase Inhibition Assay
The foundational experiment is a direct enzymatic assay to determine the inhibitory potential of the novel compound on tyrosinase activity. Mushroom tyrosinase is a commonly used and commercially available model enzyme for initial screening.[9]
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution (e.g., 1000 U/mL): Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
L-DOPA Solution (e.g., 2 mM): Dissolve L-3,4-dihydroxyphenylalanine (L-DOPA) in phosphate buffer. Prepare this solution fresh before use.
-
Test Compound Stock Solutions (e.g., 10 mM in DMSO): Prepare stock solutions of this compound, kojic acid, and arbutin in dimethyl sulfoxide (DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer, 20 µL of the test compound solution (or DMSO for control), and 20 µL of the mushroom tyrosinase solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader. The formation of dopachrome results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Comparative Data Summary (Hypothetical and Literature-Based)
The following table presents a hypothetical IC50 value for the novel compound alongside literature-reported values for kojic acid and arbutin for comparative purposes.
| Compound | Target Enzyme | Substrate | IC50 Value (µM) | Reference |
| This compound | Mushroom Tyrosinase | L-DOPA | To Be Determined | N/A |
| Kojic Acid | Mushroom Tyrosinase | L-DOPA | 18.27 - 37.86 | [10][11] |
| Arbutin (β-Arbutin) | Mushroom Tyrosinase | L-DOPA | >500 | [10] |
| Kojic Acid | B16-4A5 Melanoma Tyrosinase | L-DOPA | 57.8 | [10] |
| Arbutin (β-Arbutin) | B16-4A5 Melanoma Tyrosinase | L-DOPA | >500 | [10] |
Note: IC50 values can vary depending on the purity of the enzyme, assay conditions, and the source of the tyrosinase.[12]
Cell-Based Assays for Melanogenesis Inhibition
To move beyond direct enzyme inhibition and assess the compound's activity in a more biologically relevant context, cell-based assays using melanoma cell lines (e.g., B16F10 murine melanoma cells) are essential.
Experimental Protocol: B16F10 Melanogenesis Inhibition Assay
-
Cell Culture: Culture B16F10 melanoma cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Seed the cells in 24-well plates. After 24 hours, treat the cells with various concentrations of this compound, kojic acid, and arbutin. A melanogenesis-stimulating agent, such as α-melanocyte-stimulating hormone (α-MSH), is typically added to induce melanin production.
-
Incubation: Incubate the cells for 48-72 hours.
-
Melanin Content Measurement:
-
Lyse the cells with a sodium hydroxide solution.
-
Measure the absorbance of the cell lysates at 405 nm to quantify the melanin content.
-
Normalize the melanin content to the total protein concentration of each sample (determined by a BCA or Bradford assay).
-
-
Cell Viability Assay: Concurrently perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed decrease in melanin is not due to cytotoxicity.
In Vivo Models for Skin Whitening Efficacy
For a comprehensive evaluation, in vivo models provide the most translatable data. Zebrafish models are increasingly used for their rapid development and the ease of observing pigmentation.[13] Additionally, ex vivo human skin models offer a highly relevant platform for testing.[14]
Experimental Protocol: Zebrafish Pigmentation Assay
-
Embryo Collection and Treatment: Collect zebrafish embryos and expose them to various concentrations of the test compounds in the embryo medium from 24 to 72 hours post-fertilization.
-
Phenotypic Observation: At 72 hours post-fertilization, observe the pigmentation of the zebrafish larvae under a stereomicroscope.
-
Image Analysis: Capture images of the larvae and quantify the pigmented area using image analysis software.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of this compound as a potential tyrosinase inhibitor. By benchmarking its performance against the well-established drugs kojic acid and arbutin, a clear understanding of its potential efficacy and mechanism of action can be achieved. The proposed experimental cascade, from in vitro enzymatic assays to cell-based and in vivo models, will generate the necessary data to support its further development as a novel agent for modulating skin pigmentation. Future studies should also include detailed kinetic analysis to elucidate the precise mechanism of inhibition (competitive, non-competitive, or mixed) and investigations into its safety and stability profile.
References
- 1. benchchem.com [benchchem.com]
- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Whitening mechanism of arbutin [sprchemical.com]
- 8. Arbutin: mechanism of its depigmenting action in human melanocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.de [thieme-connect.de]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The in vitro and in vivo skin-whitening activity of Ectoine through enhanced autophagy in melanocytes and keratinocytes and zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human skin models with live human skin response - Genoskin [genoskin.com]
A Researcher's Guide to Replicating and Validating the Biological Activity of Pyridoxine Derivatives
This guide offers a comprehensive framework for researchers, scientists, and drug development professionals aiming to replicate and validate published findings on the diverse biological activities of pyridoxine (Vitamin B6) derivatives. Moving beyond a simple recitation of protocols, this document provides in-depth technical guidance, explains the causal reasoning behind experimental choices, and presents a framework for generating robust, publishable data. Our focus is on empowering researchers to independently verify and build upon the growing body of literature surrounding the therapeutic potential of these promising compounds.
Introduction: The Versatile Scaffold of Pyridoxine
Pyridoxine and its vitamers, including pyridoxal and pyridoxamine, are essential cofactors in a vast array of enzymatic reactions crucial for cellular metabolism.[1] The biologically active form, pyridoxal 5'-phosphate (PLP), participates in over 140 enzymatic reactions, primarily in amino acid metabolism.[2] This inherent biological importance makes the pyridoxine scaffold a "privileged" structure in medicinal chemistry, offering a promising starting point for the development of novel therapeutic agents.[3] Researchers have successfully synthesized and evaluated pyridoxine derivatives with a wide spectrum of biological activities, including anticancer, neuroprotective, and antibacterial effects.[4][5][6] This guide will provide the methodologies to rigorously test these claims.
Part 1: Investigating the Anticancer Potential of Pyridoxine Derivatives
Recent studies have highlighted the promising anticancer properties of various pyridoxine derivatives. These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells, often with greater selectivity than traditional chemotherapeutic agents.[2][7] A notable example involves doxorubicin-pyridoxine conjugates, where the pyridoxine moiety appears to enhance cellular uptake and reduce off-target toxicity.[2]
Core Experimental Workflow for Anticancer Activity Validation
To validate the anticancer effects of a pyridoxine derivative, a multi-pronged approach is essential, starting with in vitro cytotoxicity screening and progressing to mechanistic studies.
Caption: Experimental workflow for validating anticancer activity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is a foundational experiment to determine the cytotoxic concentration (IC50) of a compound.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) to 70-80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyridoxine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
This protocol allows for the investigation of a compound's effect on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the pyridoxine derivative at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization, and collect both the adherent and floating cells to include apoptotic populations.
-
Wash the cells twice with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Analyze the PI fluorescence to generate a histogram representing the distribution of cells in the different phases of the cell cycle.
-
This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is a membrane-impermeable DNA-binding dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with the pyridoxine derivative as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic and necrotic cells will be positive for both Annexin V and PI.
-
Comparative Analysis of Anticancer Activity
To provide a comparative context, the following table summarizes the reported IC50 values for select pyridoxine derivatives against various cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| DOX-2 (Doxorubicin-pyridoxine conjugate) | MCF-7 (Breast) | 0.8 ± 0.1 | [2] |
| A549 (Lung) | 1.2 ± 0.2 | [2] | |
| HCT116 (Colon) | 0.9 ± 0.1 | [2] | |
| trans-6-phenylethenyl pyridoxine derivative | MCF-7 (Breast) | 1.9 - 7.9 | [3] |
| Halogenated Pyridoxine Analogues | Thymidylate Synthase (Enzyme) | Irreversible Inhibition | [8] |
Anticancer Signaling Pathways
Pyridoxine derivatives can exert their anticancer effects through various signaling pathways. A common mechanism involves the induction of apoptosis via the intrinsic (mitochondrial) pathway.
Caption: Mitochondrial (intrinsic) pathway of apoptosis induction.
Part 2: Validating the Neuroprotective Effects of Pyridoxine Derivatives
Pyridoxine and its derivatives have demonstrated significant neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases and ischemic events.[5][9] Their mechanisms of action often involve antioxidant effects, modulation of neurotransmitter levels, and regulation of intracellular calcium.[1][9]
Core Experimental Workflow for Neuroprotective Activity Validation
A systematic approach to validating neuroprotective effects involves inducing neuronal stress in vitro and assessing the ability of the pyridoxine derivative to mitigate the damage.
Caption: Workflow for evaluating in vitro neuroprotective activity.
This protocol uses a neuronal cell line to model oxidative stress-induced cell death, a common feature of neurodegenerative diseases.
Principle: Hydrogen peroxide (H2O2) is a common agent used to induce oxidative stress in cultured cells. The neuroprotective capacity of a compound is assessed by its ability to prevent H2O2-induced cell death.
Step-by-Step Methodology:
-
Cell Culture and Differentiation (if necessary):
-
Culture a neuronal cell line such as SH-SY5Y or PC12.
-
For some applications, differentiation into a more mature neuronal phenotype may be required (e.g., using retinoic acid for SH-SY5Y cells).
-
-
Compound Pre-treatment:
-
Seed cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the pyridoxine derivative for a specified period (e.g., 2-24 hours).
-
-
Induction of Oxidative Stress:
-
Expose the pre-treated cells to a pre-determined toxic concentration of H2O2 (e.g., 100-500 µM) for a set duration (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
Measure cell viability using the MTT assay as described in Protocol 1, or by measuring lactate dehydrogenase (LDH) release (an indicator of cell membrane damage).
-
Neuroprotective Signaling Pathways
The neuroprotective effects of pyridoxine derivatives are often linked to their ability to counteract excitotoxicity and oxidative stress. One key mechanism is the regulation of glutamate-induced calcium influx.[9]
Caption: Simplified pathway of excitotoxicity and the inhibitory role of pyridoxine derivatives.
Part 3: Assessing the Antibacterial Activity of Pyridoxine Derivatives
The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Pyridoxine derivatives have shown promise in this area, with some exhibiting potent activity against pathogenic bacteria, including biofilm-forming strains.[6][10]
Detailed Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: The broth microdilution method is a standard technique for determining the MIC of a compound against a specific bacterium.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the pyridoxine derivative in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Comparative Analysis of Antibacterial Activity
| Derivative | Bacterium | MIC (µg/mL) | Reference |
| Quaternary ammonium salt of pyridoxine | S. aureus (planktonic) | 2 | [6] |
| S. epidermidis (planktonic) | 2 | [6] | |
| S. aureus (biofilm) | 64 | [10] | |
| S. epidermidis (biofilm) | 16 | [10] | |
| Adamantyl substituted pyridoxine derivative | M. tuberculosis H37Rv | 12.5-25 | [11] |
Part 4: Synthesis and Characterization of Pyridoxine Derivatives
The ability to synthesize and characterize pyridoxine derivatives is fundamental to exploring their therapeutic potential. Various synthetic strategies have been developed to modify the pyridoxine scaffold.
General Synthetic Strategies
-
Modification of the 4'- and 5'-hydroxyl groups: These positions are readily amenable to esterification, etherification, and halogenation to produce a wide range of derivatives.[8]
-
Wittig Reaction: This reaction can be used to introduce alkenyl substituents at the 6-position of the pyridine ring.[3]
-
Fusion with other heterocyclic rings: Pyridoxine can be fused with rings such as oxazoles, imidazoles, and pyrroles to create novel bicyclic structures.[12]
A detailed synthetic protocol for a specific class of derivatives is beyond the scope of this guide. However, researchers are encouraged to consult the primary literature for specific experimental procedures.[12][13][14] Characterization of newly synthesized compounds should be performed using standard analytical techniques, including NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
Conclusion
This guide provides a robust framework for the replication and validation of the biological activities of pyridoxine derivatives. By employing the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data. The comparative data and signaling pathway diagrams offer a valuable context for interpreting experimental findings. The versatility of the pyridoxine scaffold, combined with the growing body of evidence for its diverse biological effects, makes this an exciting and promising area of research with the potential to yield novel therapeutic agents for a range of diseases.
References
- 1. Antihypertensive and neuroprotective actions of pyridoxine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Irreversible inhibition of thymidylate synthase by pyridoxine (B6) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective actions of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
This guide provides an in-depth operational plan for the safe handling and disposal of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol (CAS No. 59281-14-0). As a trusted partner in your research, we are committed to providing essential safety information that extends beyond the product itself, ensuring the well-being of researchers and the protection of our environment. The following procedures are grounded in established safety protocols and regulatory standards for hazardous chemical waste management.
Hazard Assessment and Waste Identification
The pyridine ring, a core component of this molecule, suggests that the compound should be treated as hazardous waste. Pyridine and its derivatives are often harmful if swallowed, inhaled, or absorbed through the skin.[1][2] A structural analog, 5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol, is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Therefore, it is imperative to handle this compound and any resulting waste with caution, assuming it possesses similar hazardous characteristics.
All waste streams containing this compound must be classified as hazardous chemical waste. This includes:
-
Pure or residual solid compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., weigh boats, spatulas, pipette tips).
-
Contaminated Personal Protective Equipment (PPE).
-
Materials used for spill cleanup.
Under no circumstances should this chemical or its waste be disposed of via sanitary sewers (down the drain) or in regular trash.[4][5] Intentional evaporation of waste, even in a fume hood, is also strictly prohibited.[4]
Quantitative Data Summary
The table below summarizes key information for this compound and hazard data extrapolated from its structural analog.
| Property | Value / Information | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 59281-14-0 | [6] |
| Molecular Formula | C₁₃H₁₃NO₃ | [6] |
| Molecular Weight | 231.25 g/mol | [6] |
| Assumed Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [3] |
| Disposal Route | Licensed Hazardous Waste Disposal Contractor | [7][8] |
Personal Protective Equipment (PPE)
Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE to minimize exposure risk.
-
Eye Protection : Chemical safety goggles or a face shield are mandatory.[9]
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile rubber. Double-gloving is recommended.[9]
-
Body Protection : A fully-buttoned laboratory coat must be worn.[9]
-
Respiratory Protection : All handling of the solid compound and preparation of solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is crucial for maintaining a safe laboratory environment. The process can be broken down into waste segregation, containment, labeling, and storage.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation prevents dangerous chemical reactions and simplifies the final disposal process.[10] Never mix incompatible waste streams.
-
Solid Waste : Collect unused compound, contaminated weigh boats, and other disposable solid labware in a dedicated, plastic-lined container clearly designated for solid hazardous waste.[1]
-
Liquid Waste : All solutions containing this compound must be collected in a sealable, airtight, and compatible hazardous waste container.[11] Plastic (e.g., high-density polyethylene, HDPE) or glass containers are appropriate.[5][9]
-
Contaminated Sharps : Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated, puncture-proof sharps container.
-
Contaminated PPE : Disposable gloves, bench paper, and other contaminated PPE should be collected in a separate, clearly marked hazardous waste bag.[1]
Step 2: Container Selection and Labeling
All waste containers must be in good condition, compatible with the chemical waste, and equipped with a secure, leak-proof lid.[12][13]
Each container must be labeled with the following information as soon as the first drop of waste is added:
-
The full chemical name: "this compound" .[10]
-
A clear description of the contents, including solvents and approximate concentrations.
-
The date when waste was first added to the container (the "accumulation start date").[10]
Caption: Decision tree for segregating waste containing this compound.
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Designate a specific location in the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[12][14]
-
Store waste containers in the SAA, ensuring they are tightly closed except when adding waste.[12][14]
-
Secondary containment (e.g., a chemical-resistant tray) is highly recommended to contain potential leaks or spills.[13]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[14]
-
Containers must be moved to the central storage area within three days of becoming full.[12] Partially filled containers can remain in the SAA for up to one year from the accumulation start date.[12]
Step 4: Final Disposal
The final disposal of hazardous waste must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][13] Follow your institution's specific procedures to schedule a waste pickup. The universally recommended method for pyridine-based waste is high-temperature incineration.[2][7]
Caption: Workflow for the compliant disposal of this compound.
Spill Management
In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.
-
Alert Personnel : Immediately notify others in the laboratory.
-
Evacuate : If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's EHS or emergency response team.
-
Contain Spill (if safe to do so) : For small, manageable spills, wear the appropriate PPE.[3] Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[1][5]
-
Collect Waste : Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place it into a sealable, clearly labeled container for disposal as hazardous waste.[1]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
Waste Minimization
A core principle of laboratory safety and environmental stewardship is to minimize the generation of hazardous waste.[14]
-
Source Reduction : Order only the quantity of chemical required for your experiments.[14]
-
Scale Reduction : Whenever feasible, reduce the scale of experiments to produce less waste.[10]
-
Inventory Management : Maintain an accurate chemical inventory to avoid ordering duplicates and to share surplus chemicals with other labs.[14]
By adhering to these detailed procedures, you contribute to a culture of safety and ensure that your research is conducted with the utmost respect for regulatory compliance and environmental responsibility.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. aksci.com [aksci.com]
- 4. vumc.org [vumc.org]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. This compound | 59281-14-0 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. afgsci.com [afgsci.com]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

